9-Fluorenylmethyl chloroformate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Fluorenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO2/c16-15(17)18-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXSLJNXXZKURP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183116 | |
| Record name | 1-(9-Fluorenyl)methyl chloroformate | |
| Source | EPA DSSTox | |
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Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28920-43-6 | |
| Record name | 9-Fluorenylmethyl chloroformate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28920-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(9-Fluorenyl)methyl chloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028920436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(9-Fluorenyl)methyl chloroformate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-fluoren-9-ylmethyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.816 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-(9-FLUORENYL)METHYL CHLOROFORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PLB0BTT90 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) for Research Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 9-Fluorenylmethyl chloroformate (Fmoc-Cl), a critical reagent for the introduction of the Fmoc protecting group in peptide synthesis and other areas of organic chemistry. This document details established methodologies, presents quantitative data for comparison, and includes visual workflows to facilitate practical application in a research and development setting.
Introduction
This compound (Fmoc-Cl) is an essential chloroformate ester utilized for the attachment of the fluorenylmethyloxycarbonyl (Fmoc) protecting group to primary and secondary amines. The base-labile nature of the Fmoc group makes it a cornerstone of modern solid-phase peptide synthesis (SPPS). The purity of Fmoc-Cl is paramount, as impurities can lead to the formation of undesired side products and truncated peptide sequences. This guide outlines the two primary synthetic routes to high-purity Fmoc-Cl: the reaction of 9-fluorenylmethanol with phosgene (B1210022) and the use of the safer solid phosgene equivalent, triphosgene (B27547).
Synthesis of this compound
The synthesis of Fmoc-Cl involves the reaction of 9-fluorenylmethanol with a chloroformylating agent. The two most prevalent methods employ either gaseous phosgene or solid triphosgene.
Synthesis via Phosgene
The traditional method for preparing Fmoc-Cl involves the direct reaction of 9-fluorenylmethanol with phosgene.[1] While this method can be high-yielding, it requires specialized equipment and stringent safety precautions due to the extreme toxicity of phosgene gas.
Synthesis via Triphosgene
A safer and more common alternative for laboratory-scale synthesis utilizes triphosgene (bis(trichloromethyl) carbonate), a stable crystalline solid that serves as an in situ source of phosgene.[2][3] This method mitigates the hazards associated with handling gaseous phosgene.[4] The reaction is typically catalyzed by a nucleophilic organic base.[2]
Comparative Synthesis Data
The following table summarizes key quantitative data from various reported synthesis protocols, allowing for a direct comparison of the two primary methods.
| Parameter | Synthesis via Phosgene | Synthesis via Triphosgene |
| Starting Material | 9-Fluorenylmethanol | 9-Fluorenylmethanol |
| Chloroformylating Agent | Phosgene (gaseous or solid) | Triphosgene |
| Typical Solvents | Toluene (B28343)/n-Hexane, Dichloromethane | Chloroform (B151607), Dichloromethane, Tetrahydrofuran |
| Typical Catalysts | Diethylamine (B46881) | 4-Dimethylaminopyridine (B28879) (DMAP), Pyridine, Diethylamine |
| Reaction Temperature | -10°C to 30°C | 0°C to Room Temperature |
| Reaction Time | 2 - 5 hours | 2 - 4 hours |
| Reported Yield | 78 - 84%[1][5] | >90%[2] |
| Reported Purity | >98%[1][5] | Not explicitly stated, but implied to be high |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of Fmoc-Cl.
Protocol 1: Synthesis of Fmoc-Cl using Triphosgene
This protocol is adapted from a patented method utilizing triphosgene and 4-dimethylaminopyridine (DMAP).[2]
Materials:
-
9-Fluorenylmethanol (20 g)
-
Triphosgene (46 g)
-
Chloroform (200 ml)
-
4-Dimethylaminopyridine (DMAP) (18.5 g)
-
Ice bath
-
Reaction flask with stirrer
-
Filtration apparatus
Procedure:
-
To a reactor, add chloroform, 9-fluorenylmethanol, and triphosgene. Stir the mixture for 30 minutes.
-
In an ice bath, prepare a chloroform solution of 4-dimethylaminopyridine.
-
Add the DMAP solution dropwise to the reactor containing the 9-fluorenylmethanol and triphosgene mixture.
-
Allow the reaction to proceed for 2-4 hours in the ice bath.
-
Filter the reaction mixture to remove any solid byproducts.
-
The filtrate is subjected to pressure reduction to remove the solvent.
-
The resulting crude product is purified by cryogenic crystallization from ether.
-
The crystallized product is washed with an organic solvent and dried to yield white, solid this compound.
Protocol 2: Synthesis of Fmoc-Cl using Solid Phosgene
This protocol is based on a patented method using solid phosgene (triphosgene) and diethylamine in a mixed solvent system.[1][5]
Materials:
-
9-Fluorenylmethanol (10 g, 99% purity)
-
Solid Phosgene (Triphosgene) (7.0 - 8.0 g)
-
Toluene and n-Hexane mixed solvent (100 ml, mass ratio 5:95)
-
Diethylamine (1.7 - 2.5 g)
-
Ice bath
-
Reaction flask with stirrer
-
Filtration apparatus
Procedure:
-
In a 250 ml three-necked flask, add the solid phosgene and the mixed solvent of toluene and n-hexane containing 9-fluorenylmethanol.
-
Stir the mixture at -5°C.
-
Add diethylamine to the reaction mixture and continue to react for 2 hours at -5°C.
-
Warm the reaction mixture to 25-30°C and stir for an additional 2 hours.
-
Filter the mixture to remove any solid precipitates.
-
Cool the filtrate in an ice bath for 3 hours to allow for the full crystallization of Fmoc-Cl.
-
Filter the crystallized product and dry to obtain this compound.
Purification of this compound
Purification of the crude Fmoc-Cl is crucial to remove unreacted starting materials and byproducts. The most common and effective method is recrystallization.
Recrystallization Protocol
Materials:
-
Crude Fmoc-Cl
-
Recrystallization solvent (e.g., Toluene, Ethyl acetate/Hexane, Ether)[2][6]
-
Heating mantle with stirrer
-
Filtration apparatus (e.g., Buchner funnel)
Procedure:
-
Dissolution: In a flask, dissolve the crude Fmoc-Cl in a minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. For maximum yield, further cool the flask in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Quality Control and Analysis
The purity of the final Fmoc-Cl product should be assessed using appropriate analytical techniques.
| Analytical Method | Parameter Assessed | Typical Specification |
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | ≥98.0%[6][7] |
| Melting Point | Identity and Purity | 60-63 °C[2] |
| ¹H NMR Spectroscopy | Structural Integrity | Matches expected spectrum[7] |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Matches theoretical mass[7] |
Visualizing the Workflow
The following diagrams illustrate the synthesis and purification workflows for Fmoc-Cl.
Safety Considerations
-
Phosgene and Triphosgene: Phosgene is an extremely toxic gas. Triphosgene, while a solid, can decompose to release phosgene, especially in the presence of nucleophiles.[3][8] All manipulations involving these reagents must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: The organic solvents used in these procedures are flammable and may be toxic. Handle them with care and avoid ignition sources.
-
Bases: The organic bases used as catalysts can be corrosive and toxic. Avoid contact with skin and eyes.
This guide provides a foundational understanding of the synthesis and purification of Fmoc-Cl for research purposes. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any chemical synthesis.
References
- 1. CN101245001A - Process for synthesizing carbonochloridic acid 9-fluorene methyl ester - Google Patents [patents.google.com]
- 2. CN103408427A - this compound preparation method - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Process for synthesizing carbonochloridic acid 9-fluorene methyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
A Comprehensive Technical Guide to the Stability and Storage of Fmoc-Cl for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Fluorenylmethyl chloroformate (Fmoc-Cl) is a critical reagent in synthetic chemistry, most notably for the introduction of the base-labile Fmoc protecting group onto primary and secondary amines, a cornerstone of solid-phase peptide synthesis (SPPS).[1][2] The purity and stability of Fmoc-Cl are paramount, as degradation can lead to failed syntheses, the introduction of impurities, and compromised integrity of the final product. This in-depth technical guide provides a comprehensive overview of the stability of Fmoc-Cl, recommended storage conditions, and detailed experimental protocols for its handling and analysis in a laboratory setting.
Chemical and Physical Properties
Fmoc-Cl is a white to off-white crystalline powder with a molecular weight of 258.7 g/mol .[2][3] It is soluble in many common organic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and dioxane.[4][5]
Stability and Degradation Profile
The stability of Fmoc-Cl is primarily influenced by moisture, temperature, and pH.
Moisture Sensitivity and Hydrolysis: Fmoc-Cl is highly sensitive to moisture.[2][6] In the presence of water, it undergoes hydrolysis to form 9-fluorenylmethanol (Fmoc-OH), hydrochloric acid (HCl), and carbon dioxide.[2][7] The formation of Fmoc-OH is a key indicator of degradation, as this byproduct is inactive for the desired amine protection reaction.[6]
Thermal Stability: Elevated temperatures accelerate the degradation of Fmoc-Cl.[8][9] While stable at recommended storage temperatures, prolonged exposure to ambient or higher temperatures will lead to a significant loss of purity. Some studies have shown that degradation is accelerated at temperatures above 45°C.[8][9]
pH Sensitivity: Fmoc-Cl is stable under acidic conditions but degrades in basic environments.[8][9] This base-lability is fundamental to the deprotection of Fmoc-protected amines, which is typically achieved using a weak base like piperidine.[10] However, this property also means that exposure to basic conditions during storage or handling will lead to the degradation of the reagent itself.
Recommended Storage Conditions
To ensure the long-term stability and efficacy of Fmoc-Cl, it is imperative to adhere to strict storage protocols. The following table summarizes the recommended storage conditions based on manufacturer guidelines and scientific literature.
| Parameter | Recommended Condition | Rationale | Citations |
| Temperature | 2-8°C for short to medium-term storage. For long-term storage, -20°C is recommended. | Minimizes thermal degradation. | [3][11][12][13][14] |
| Atmosphere | Store under an inert gas atmosphere (e.g., nitrogen or argon). | Prevents exposure to atmospheric moisture. | [2] |
| Container | Keep in a tightly sealed, opaque container. | Protects from moisture and light. | [2][15] |
| Environment | Store in a dry, well-ventilated area away from incompatible substances like amines and alcohols. | Prevents hydrolysis and other degradation reactions. | [15] |
Degradation Pathway
The primary degradation pathway for Fmoc-Cl is hydrolysis. This reaction proceeds via a nucleophilic attack of water on the carbonyl carbon of the chloroformate.
Experimental Protocols
Protocol 1: General Handling and Use of Fmoc-Cl
This protocol outlines the standard procedure for handling Fmoc-Cl in a laboratory setting to minimize degradation.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. nbinno.com [nbinno.com]
- 3. Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ikm.org.my [ikm.org.my]
- 5. Page loading... [guidechem.com]
- 6. 28920-43-6 CAS | Fmoc CHLORIDE | Acid Halides | Article No. 3859F [lobachemie.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
- 10. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. krinslifescienceslab.ca [krinslifescienceslab.ca]
- 12. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 13. thomassci.com [thomassci.com]
- 14. raybiotech.com [raybiotech.com]
- 15. lobachemie.com [lobachemie.com]
The Chemistry of Fmoc Protection: A Technical Guide for Researchers
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its unique lability under mild basic conditions.[1][2] This characteristic allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups, a fundamental principle in the efficient chemical synthesis of peptides.[1][2][3] This in-depth technical guide provides a comprehensive overview of the mechanism of Fmoc protection of amino acids, detailed experimental protocols, quantitative data, and a discussion of the logical workflows involved, tailored for researchers, scientists, and drug development professionals.
Core Principles of Fmoc Chemistry
The primary function of the Fmoc group is to temporarily block the α-amino group of an amino acid, thereby preventing self-polymerization during peptide bond formation.[1][4] This carbamate (B1207046) protecting group is introduced by reacting an amino acid with an activated Fmoc derivative, most commonly 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethyloxycarbonylsuccinimide (Fmoc-OSu).[2][5] Of these, Fmoc-OSu is often preferred due to its greater stability and reduced likelihood of side reactions.[1][5]
The key to the utility of the Fmoc group lies in its susceptibility to cleavage by mild bases. The fluorenyl ring system's electron-withdrawing nature renders the proton at the C9 position acidic.[1][2] In the presence of a base, typically a secondary amine like piperidine, this proton is abstracted, initiating a β-elimination reaction that liberates the free amine of the amino acid.[1][6]
Mechanism of Fmoc Protection and Deprotection
Fmoc Protection of an Amino Acid
The protection of an amino acid's α-amino group with Fmoc is typically carried out under basic conditions. The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Fmoc reagent (Fmoc-Cl or Fmoc-OSu).[5]
With Fmoc-Cl, the reaction is a classic Schotten-Baumann acylation, where a base is required to neutralize the liberated hydrochloric acid.[2] When using Fmoc-OSu, the succinimidyl ester acts as a good leaving group, facilitating the reaction under mild basic conditions to form a stable carbamate linkage.[3]
References
A Technical Guide to the Reaction of 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) with Primary vs. Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone in modern organic synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its remarkable stability in acidic conditions and facile cleavage under mild basic conditions. The most common reagent for its installation is 9-fluorenylmethyl chloroformate (Fmoc-Cl). Understanding the nuances of its reaction with different amine nucleophiles is critical for optimizing reaction conditions, maximizing yields, and ensuring the purity of synthetic products.
This in-depth technical guide examines the core principles governing the reactivity of Fmoc-Cl with primary and secondary amines, presenting quantitative data, detailed experimental protocols, and reaction pathway visualizations to provide a comprehensive resource for laboratory professionals.
Core Principles: Reaction Mechanism and Reactivity Trends
The protection of an amine with Fmoc-Cl proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate. This forms a transient tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. The reaction liberates hydrochloric acid (HCl), which is neutralized by a base present in the reaction mixture.
Factors Influencing Reactivity
The rate of reaction between Fmoc-Cl and an amine is primarily dictated by two interconnected factors:
-
Nucleophilicity: The ability of the amine to donate its lone pair of electrons to the electrophilic carbonyl carbon. Generally, more basic amines are stronger nucleophiles. Alkyl amines are more nucleophilic than aromatic amines.
-
Steric Hindrance: The degree of crowding around the nitrogen atom. Bulky substituents on or near the nitrogen impede the amine's approach to the electrophilic center of Fmoc-Cl, significantly slowing the reaction rate.
Primary amines (R-NH₂) are generally more reactive towards Fmoc-Cl than secondary amines (R₂NH). This is because primary amines present a smaller steric profile, allowing for easier access to the reaction center. While secondary amines can be more basic (and thus intrinsically more nucleophilic) than primary amines, the increased steric bulk of having two non-hydrogen substituents typically dominates, resulting in a slower overall reaction rate.
Caption: General mechanism for the reaction of Fmoc-Cl with primary and secondary amines.
Quantitative Data Presentation
Direct kinetic comparisons of Fmoc-Cl with a homologous series of primary and secondary amines are not abundant in peer-reviewed literature. However, studies on the Fmoc protection of various amino substrates under consistent conditions provide valuable insight into relative reaction times and yields. The following data is adapted from a study by Nardi et al. (2011), which investigated Fmoc protection in an environmentally benign aqueous medium.
Table 1: Comparison of Reaction Times and Yields for Fmoc Protection of Various Amines Conditions: Amine (1 mmol), Fmoc-Cl (1.2 mmol), Water (1.5 mL), 60 °C.
| Entry | Amine Substrate | Amine Type | Reaction Time | Yield (%) |
| 1 | Aniline (B41778) | Primary (Aromatic) | 2 h | 90 |
| 2 | 4-Methylaniline | Primary (Aromatic) | 2 h | 83 |
| 3 | Benzylamine (B48309) | Primary (Aliphatic) | 20 min | 88 |
| 4 | 4-Methylbenzylamine | Primary (Aliphatic) | 20 min | 87 |
| 5 | Morpholine (B109124) | Secondary (Cyclic) | 2 h | 80 |
| 6 | Piperidine | Secondary (Cyclic) | 1.5 h | 82 |
| 7 | Pyrrolidine | Secondary (Cyclic) | 1.5 h | 84 |
| 8 | Ethanolamine | Primary (Aliphatic) | 25 min | 87 |
Analysis: The data illustrates that unhindered aliphatic primary amines like benzylamine (Entry 3) react significantly faster (20 min) than aromatic primary amines like aniline (Entry 1, 2h) and cyclic secondary amines like morpholine (Entry 5, 2h). This highlights the combined influence of nucleophilicity (aliphatic > aromatic) and steric hindrance on reaction efficiency.
Caption: Logical relationship between amine structure and reaction rate with Fmoc-Cl.
Experimental Protocols
The following are detailed, generalized protocols for the solution-phase Fmoc protection of amines.
Protocol 1: Schotten-Baumann Conditions (Aqueous Biphasic)
This classic method is robust and suitable for many primary and secondary amines, especially amino acids.
-
Dissolution: Dissolve the amine substrate (1.0 eq.) in a 1:1 mixture of 1,4-dioxane (B91453) and 10% aqueous sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution. The total solvent volume should be sufficient to fully dissolve the amine.
-
Cooling: Cool the stirred solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add a solution of Fmoc-Cl (1.05-1.1 eq.) in dioxane dropwise to the cold amine solution over 15-30 minutes. Ensure vigorous stirring to promote mixing between the aqueous and organic phases.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Note for Secondary Amines: Reactions with sterically hindered or less nucleophilic secondary amines may require longer reaction times (e.g., 12-24 hours) compared to primary amines (e.g., 2-8 hours).
-
-
Workup:
-
Once the reaction is complete, dilute the mixture with cold water.
-
Transfer the mixture to a separatory funnel and wash with diethyl ether (2x) to remove any unreacted Fmoc-Cl and the byproduct 9-fluorenylmethanol.
-
Carefully acidify the aqueous layer to pH ~2 with cold 1 M HCl.
-
The Fmoc-protected product will typically precipitate as a solid or can be extracted with an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) (DCM).
-
-
Isolation: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum. If extracted, dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
Protocol 2: Anhydrous Organic Conditions
This method is suitable for moisture-sensitive substrates or when an aqueous workup is undesirable.
-
Dissolution: Dissolve the amine substrate (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM), chloroform, or N,N-dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic organic base, such as pyridine (B92270) (used as co-solvent) or diisopropylethylamine (DIPEA, 1.5-2.0 eq.).
-
Cooling: Cool the stirred solution to 0 °C.
-
Reagent Addition: Add solid Fmoc-Cl (1.05-1.1 eq.) portion-wise or as a solution in the reaction solvent.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS.
-
Note for Secondary Amines: This method may require elevated temperatures (e.g., 40 °C) or extended reaction times to achieve full conversion for hindered secondary amines.
-
-
Workup:
-
Dilute the reaction mixture with the solvent (e.g., DCM).
-
Wash the organic solution sequentially with a weak acid (e.g., 1 M HCl or 5% citric acid), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization or silica (B1680970) gel column chromatography.
The Ultraviolet Absorbance Spectrum of 9-Fluorenylmethyl Chloroformate (Fmoc-Cl): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the ultraviolet (UV) absorbance spectrum of 9-Fluorenylmethyl chloroformate (Fmoc-Cl), a critical reagent in peptide synthesis and derivatization for analytical applications. This document outlines the key spectral characteristics, provides a detailed experimental protocol for its determination, and presents a logical workflow for the analysis.
Introduction
This compound (Fmoc-Cl) is an essential protecting group reagent widely used in solid-phase peptide synthesis. Its fluorenyl group provides a chromophore that is readily detectable by UV spectroscopy. The UV absorbance of the Fmoc group is not only used to monitor the progress of deprotection steps but also for the quantification of Fmoc-protected amino acids and peptides. Understanding the inherent UV absorbance spectrum of the Fmoc-Cl reagent is fundamental for developing accurate and sensitive analytical methods.
UV Absorbance Profile of Fmoc-Cl
The UV absorbance spectrum of this compound is characterized by two primary regions of high absorbance. When dissolved in acetonitrile (B52724), Fmoc-Cl exhibits distinct absorption maxima (λmax).[1]
Quantitative Spectral Data
The following table summarizes the key quantitative data for the UV absorbance spectrum of Fmoc-Cl in acetonitrile. It is important to note that while the absorption maxima are well-documented, precise molar absorptivity values for Fmoc-Cl itself are not consistently reported in the literature. Much of the available data pertains to the dibenzofulvene-piperidine adduct, which is formed upon the cleavage of the Fmoc group with piperidine (B6355638) and is used for quantification purposes in peptide synthesis.[2][3][4]
| Solvent | λmax 1 (nm) | λmax 2 (nm) | Molar Absorptivity (ε) at λmax | Reference |
| Acetonitrile | ~210 | ~260 | Not explicitly reported | [Catrinck et al., 2014] |
Note: The molar absorptivity for the dibenzofulvene-piperidine adduct, often used for Fmoc quantification, is reported to be approximately 7800 M⁻¹cm⁻¹ at 301 nm in DMF.[2][3][5]
Experimental Protocol for UV Absorbance Spectroscopy
This section details a generalized experimental protocol for determining the UV absorbance spectrum of Fmoc-Cl.
Materials and Reagents
-
This compound (Fmoc-Cl), analytical grade
-
Acetonitrile (CH₃CN), HPLC or spectrophotometric grade
-
Quartz cuvettes (1 cm path length)
-
Calibrated micropipettes
-
Volumetric flasks
-
UV-Vis spectrophotometer
Procedure
-
Preparation of Stock Solution:
-
Accurately weigh a precise amount of Fmoc-Cl powder (e.g., 10 mg).
-
Dissolve the weighed Fmoc-Cl in a known volume of acetonitrile (e.g., 100 mL) in a volumetric flask to prepare a stock solution of known concentration. Due to the moisture sensitivity of Fmoc-Cl, it is crucial to work in a dry environment and use anhydrous solvents.
-
-
Preparation of Working Solution:
-
Perform a serial dilution of the stock solution with acetonitrile to obtain a working solution with a concentration that will yield an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU). For example, a 50 mg/L solution has been previously reported for spectral analysis.[1]
-
-
Spectrophotometer Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable light source.
-
Set the desired wavelength range for the scan, for instance, from 190 nm to 400 nm.
-
-
Blank Measurement:
-
Fill a clean quartz cuvette with the solvent used for the solutions (acetonitrile).
-
Place the cuvette in the spectrophotometer and record a baseline or "blank" spectrum. This will subtract the absorbance of the solvent and the cuvette itself from the subsequent sample measurements.
-
-
Sample Measurement:
-
Rinse the same quartz cuvette with a small amount of the Fmoc-Cl working solution before filling it.
-
Place the cuvette containing the Fmoc-Cl solution in the spectrophotometer.
-
Initiate the spectral scan to record the absorbance of the sample across the defined wavelength range.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.
-
If the molar absorptivity (ε) is to be calculated, use the Beer-Lambert law equation: A = εbc where:
-
A is the absorbance at a specific wavelength.
-
ε is the molar absorptivity (in M⁻¹cm⁻¹).
-
b is the path length of the cuvette (typically 1 cm).
-
c is the molar concentration of the solution (in mol/L).
-
-
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for obtaining the UV absorbance spectrum of Fmoc-Cl.
Caption: Workflow for UV-Vis Spectrophotometric Analysis of Fmoc-Cl.
This comprehensive guide provides the foundational knowledge for researchers and professionals working with this compound, enabling accurate and reliable analytical measurements based on its ultraviolet absorbance properties.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine [mdpi.com]
- 3. ikm.org.my [ikm.org.my]
- 4. Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (9-Fluorenylmethyl) chloroformate for synthesis 28920-43-6 [sigmaaldrich.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Fmoc-Cl
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is a cornerstone reagent in modern organic synthesis, particularly in the realm of peptide chemistry and the development of peptide-based therapeutics. Its utility lies in its role as a protecting group for primary and secondary amines, offering a unique combination of stability under certain conditions and facile cleavage under others. This technical guide provides a comprehensive overview of the physical and chemical properties of Fmoc-Cl, detailed experimental protocols for its use, and a mechanistic understanding of its reactivity. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals employing Fmoc chemistry in their work.
Physical and Chemical Properties of Fmoc-Cl
Fmoc-Cl is a white to off-white crystalline powder at room temperature.[1] Its fundamental physical and chemical properties are summarized in the tables below.
General Properties
| Property | Value | Reference |
| Chemical Name | 9-Fluorenylmethyl chloroformate | [1] |
| Synonyms | Fmoc-Cl, (9H-Fluoren-9-yl)methyl carbonochloridate | [1] |
| CAS Number | 28920-43-6 | [1] |
| Molecular Formula | C₁₅H₁₁ClO₂ | [1] |
| Molecular Weight | 258.70 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
Physicochemical Data
| Property | Value | Reference |
| Melting Point | 61-64 °C | [1] |
| Boiling Point | Not available | |
| Solubility | Soluble in many common organic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF).[1] Specific quantitative solubility data is not widely reported. | [1] |
| Stability | Sensitive to moisture and heat.[1] Recommended storage at 2-8 °C under an inert atmosphere.[1] | [1] |
Chemical Reactivity and Mechanisms
The primary chemical utility of Fmoc-Cl lies in its reactivity with nucleophiles, most notably primary and secondary amines, to form a stable carbamate (B1207046) linkage. This reaction effectively "protects" the amine functionality from participating in subsequent chemical transformations.
The Fmoc group is renowned for its stability in acidic conditions, allowing for the selective removal of other acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group, in an orthogonal protection strategy.[2] However, the Fmoc group is readily cleaved under mild basic conditions, typically with a secondary amine like piperidine (B6355638).[2]
Fmoc Protection of an Amine
The reaction of Fmoc-Cl with a primary or secondary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the expulsion of the chloride leaving group, resulting in the formation of the Fmoc-protected amine (an Fmoc-carbamate) and hydrochloric acid. A base, such as sodium bicarbonate or pyridine, is typically added to neutralize the HCl byproduct.[3]
Caption: Reaction mechanism for the protection of an amine with Fmoc-Cl.
Fmoc Deprotection
The removal of the Fmoc group is typically achieved by treatment with a solution of a secondary amine, most commonly 20% piperidine in DMF. The mechanism proceeds through a β-elimination pathway. The basic piperidine abstracts the acidic proton on the C9 carbon of the fluorenyl ring. This deprotonation leads to the formation of a dibenzofulvene intermediate and the release of the free amine and carbon dioxide. The excess piperidine in the reaction mixture also acts as a scavenger for the electrophilic dibenzofulvene, forming a stable adduct.
Caption: Mechanism of Fmoc deprotection using piperidine.
Experimental Protocols
The following are detailed methodologies for the protection of an amino acid with Fmoc-Cl and the subsequent deprotection of the Fmoc group.
Protocol 1: Fmoc Protection of an Amino Acid (Solution Phase)
This protocol describes a general procedure for the protection of a free amino acid using Fmoc-Cl under Schotten-Baumann conditions.
Materials:
-
Amino acid
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Stir plate and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolution of Amino Acid: In a round-bottom flask, dissolve the amino acid (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate.
-
Addition of Fmoc-Cl: While stirring vigorously, slowly add a solution of Fmoc-Cl (1.05 equivalents) in 1,4-dioxane to the amino acid solution at room temperature.
-
Reaction: Continue to stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with water.
-
Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted Fmoc-Cl and the byproduct 9-fluorenylmethanol.
-
Carefully acidify the aqueous layer to a pH of approximately 2 with 1 M HCl. This will precipitate the Fmoc-protected amino acid.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Fmoc-amino acid.
-
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard procedure for removing the Fmoc group from a resin-bound peptide during solid-phase peptide synthesis.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) Piperidine in N,N-dimethylformamide (DMF)
-
DMF
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture for 5-20 minutes at room temperature. The deprotection time may vary depending on the specific amino acid and peptide sequence.
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (typically 5-7 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
-
Monitoring (Optional): The completeness of the deprotection can be monitored by collecting the filtrate after the deprotection step and measuring its UV absorbance at around 301 nm, which corresponds to the dibenzofulvene-piperidine adduct. A plateau in absorbance over time indicates the completion of the reaction.
Conclusion
Fmoc-Cl is an indispensable tool in the synthesis of complex organic molecules, particularly peptides. Its well-defined reactivity, coupled with the stability of the Fmoc group under acidic conditions and its facile removal with mild base, provides a robust and versatile method for amine protection. The experimental protocols provided in this guide, along with a clear understanding of the underlying reaction mechanisms, will aid researchers in the successful application of Fmoc chemistry in their synthetic endeavors. While detailed quantitative data on solubility and reactivity kinetics are not always readily available, the qualitative principles and established procedures offer a solid foundation for the effective use of this important reagent.
References
The Base-Lability of the Fmoc Group: A Comprehensive Technical Guide
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone in modern organic synthesis, particularly in solid-phase peptide synthesis (SPPS). Its widespread adoption is attributed to its remarkable stability under acidic conditions and its facile cleavage under mild basic conditions. This orthogonal characteristic allows for the selective deprotection of the N-terminus of a growing peptide chain without disturbing acid-labile side-chain protecting groups. This in-depth guide explores the core principles governing the base-lability of the Fmoc group, providing quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes for researchers, scientists, and drug development professionals.
Core Principles of Fmoc Chemistry
The utility of the Fmoc group is rooted in its chemical structure. The fluorenyl ring system's electron-withdrawing nature renders the proton on the 9-position of the fluorene (B118485) moiety acidic.[1][2] This acidity is the key to its base-lability. In the presence of a base, typically a secondary amine like piperidine (B6355638), this acidic proton is abstracted, initiating a β-elimination (E1cB) reaction.[3][4] This reaction leads to the cleavage of the carbamate (B1207046) bond, releasing the free amine of the amino acid, carbon dioxide, and dibenzofulvene (DBF).[1][5] The highly reactive DBF byproduct is subsequently trapped by the excess amine in the reaction mixture to form a stable adduct, preventing it from undergoing unwanted side reactions with the newly liberated amine.[1][6]
The rate of Fmoc deprotection is influenced by several factors, including the choice and concentration of the base, the solvent, and the amino acid sequence itself.[3][7] The deprotection reaction can be conveniently monitored in real-time using UV spectroscopy, as the dibenzofulvene-piperidine adduct exhibits strong UV absorbance.[8][9]
Quantitative Data on Fmoc Deprotection
The efficiency and kinetics of Fmoc group removal are critical for successful peptide synthesis. The following tables summarize quantitative data on the half-life of the Fmoc group in the presence of various bases and the deprotection kinetics for different amino acids and deprotection reagents.
| Base (Concentration) | Half-life (t₁/₂) | Relative Rate |
| Piperidine (20% in DMF) | ~6 seconds | Very Fast |
| Morpholine | - | Fast |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | - | Very Fast |
| Triethylamine (TEA) | Hours | Slow |
| N,N-Diisopropylethylamine (DIPEA) | Hours | Slow |
Data adapted from various sources, providing a comparative overview of common deprotection agents. The half-life for piperidine is explicitly mentioned in one of the search results.[8]
| Amino Acid | Deprotection Reagent | Deprotection (%) at 3 min | Deprotection (%) at 7 min | Deprotection (%) at 10 min |
| Fmoc-L-Leucine-OH | 4-Methylpiperidine (4MP) | ~80 | >95 | >99 |
| Piperidine (PP) | ~80 | >95 | >99 | |
| Piperazine (PZ) | ~80 | >95 | >99 | |
| Fmoc-L-Arginine(Pbf)-OH | 4-Methylpiperidine (4MP) | <40 | ~70 | >90 |
| Piperidine (PP) | <40 | ~70 | >90 | |
| Piperazine (PZ) | <30 | ~60 | ~85 |
Data interpreted from graphical representations in a study comparing deprotection reagents.[2][6]
Key Experimental Protocols
Accurate and reproducible experimental procedures are fundamental to the successful application of Fmoc chemistry. The following are detailed methodologies for key experiments.
Protocol for Fmoc Protection of an Amino Acid
This protocol describes the general procedure for the attachment of the Fmoc group to the alpha-amino group of an amino acid using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide).
Materials:
-
Amino acid
-
Fmoc-OSu
-
10% aqueous sodium carbonate solution or a mixture of dioxane and aqueous sodium bicarbonate
-
Dioxane or acetone (B3395972)
-
Diethyl ether
-
Dilute hydrochloric acid
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution of Amino Acid: Dissolve the amino acid (1.0 equivalent) in the basic aqueous solution.[2]
-
Addition of Fmoc-OSu: With vigorous stirring at 0-5°C, slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone to the amino acid solution.[2]
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for several hours or overnight.[2]
-
Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.[2]
-
Acidification: Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid to precipitate the Fmoc-amino acid.[2]
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum over anhydrous sodium sulfate.
Protocol for Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard procedure for the removal of the N-terminal Fmoc group from a peptide-resin during SPPS.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) solution of piperidine in DMF
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a reaction vessel.[2]
-
Initial Piperidine Treatment: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Mix for approximately 3 minutes and then drain the solution.[2]
-
Second Piperidine Treatment: Add a fresh portion of the 20% piperidine in DMF solution and mix for 10-15 minutes to ensure complete deprotection.[2]
-
Washing: Drain the deprotection solution. Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2] The resin is now ready for the next amino acid coupling step.
Visualizing the Chemistry of Fmoc Lability
Diagrams generated using Graphviz provide a clear visual representation of the chemical mechanisms and workflows involved in the use of the Fmoc protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. connectsci.au [connectsci.au]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
The Role of 9-Fluorenylmethanol in Fmoc-Cl Reactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, prized for its base lability and stability under acidic conditions. The most common reagent for its introduction is 9-fluorenylmethyl chloroformate (Fmoc-Cl). This technical guide provides a comprehensive overview of the role of 9-fluorenylmethanol, a critical compound in the chemistry of Fmoc-Cl. 9-Fluorenylmethanol is not only the precursor for the synthesis of Fmoc-Cl but also a significant byproduct of its hydrolysis. Its presence in Fmoc-Cl reactions can impact reaction efficiency, introduce impurities, and complicate the purification of the desired Fmoc-protected amino acids. This guide will delve into the origins of 9-fluorenylmethanol, its potential side reactions, its impact on product purity, and detailed methodologies for its removal and analysis.
The Dual Role of 9-Fluorenylmethanol
9-Fluorenylmethanol (Fmoc-OH) plays a pivotal, dual role in the context of Fmoc-Cl chemistry: as the synthetic precursor to Fmoc-Cl and as a primary impurity arising from the hydrolysis of Fmoc-Cl.
Precursor to Fmoc-Cl
Fmoc-Cl is synthesized by reacting 9-fluorenylmethanol with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene (B27547).[1] The purity of the starting 9-fluorenylmethanol is paramount, as any impurities can be carried through to the Fmoc-Cl reagent, ultimately affecting the quality of the final peptide product.[2]
Formation as a Byproduct
Fmoc-Cl is highly susceptible to hydrolysis, especially under the basic aqueous conditions often employed in Fmoc protection reactions (e.g., Schotten-Baumann conditions).[3][4] This hydrolysis reaction yields 9-fluorenylmethanol and hydrochloric acid. The formation of 9-fluorenylmethanol as a byproduct is a key consideration, as it does not react with amines but can co-precipitate with the desired Fmoc-amino acid, thereby reducing purity.[5]
Impact of 9-Fluorenylmethanol on Fmoc-Amino Acid Synthesis
The presence of 9-fluorenylmethanol as a contaminant in Fmoc-Cl or its formation in situ via hydrolysis can have a detrimental impact on the synthesis and purity of Fmoc-amino acids.
Reduction in Yield and Purity
While 9-fluorenylmethanol itself is generally unreactive towards amines under standard Fmoc protection conditions, its presence can physically interfere with the desired reaction and subsequent purification. Co-precipitation of 9-fluorenylmethanol with the Fmoc-amino acid product is a common issue that necessitates rigorous purification steps.[6] The purification of commercial Fmoc-amino acids has been shown to significantly increase the purity of the final synthesized peptide, highlighting the impact of starting material quality.[7]
The following table summarizes the typical impurities found in commercial Fmoc-amino acids and the impact of purification. While not solely focused on 9-fluorenylmethanol, it illustrates the importance of removing such byproducts.
| Fmoc-Amino Acid | Initial Total Impurity (%) | Final Total Impurity after Recrystallization (%) |
| Fmoc-Arg(Pbf)-OH | ~5.5 | ~1.5 |
| Fmoc-Asn(Trt)-OH | ~4.0 | ~1.0 |
| Fmoc-Gln(Trt)-OH | ~3.5 | ~0.5 |
| Fmoc-Trp(Boc)-OH | ~6.0 | ~2.0 |
| Fmoc-Ser(tBu)-OH | ~2.5 | ~0.5 |
| Fmoc-Thr(tBu)-OH | ~2.0 | ~0.5 |
| Fmoc-Tyr(tBu)-OH | ~2.5 | ~0.5 |
Data adapted from a study on the impact of Fmoc-amino acid purification on peptide purity.[7]
Potential Side Reactions
Under the basic conditions of the Schotten-Baumann reaction, alcohols can, in principle, react with acyl chlorides. However, the primary nucleophile in the Fmoc protection reaction is the much more reactive amino group of the amino acid. While direct, significant side reactions involving 9-fluorenylmethanol are not widely reported to be a major issue, its presence is undesirable for achieving high purity. The primary concern remains its impact on the purification and overall quality of the Fmoc-amino acid.
Experimental Protocols
Synthesis of Fmoc-Cl from 9-Fluorenylmethanol
This protocol describes a general method for the synthesis of Fmoc-Cl.
Materials:
-
9-Fluorenylmethanol
-
Triphosgene
-
Toluene (B28343) or Dichloromethane (anhydrous)
-
Inert gas (Nitrogen or Argon)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Reaction flask and condenser
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 9-fluorenylmethanol in anhydrous toluene.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of triphosgene in anhydrous toluene to the cooled 9-fluorenylmethanol solution under a nitrogen atmosphere.
-
Stir the reaction mixture at 0°C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is typically removed under reduced pressure, and the crude Fmoc-Cl can be purified by recrystallization from a suitable solvent such as hexane.
General Protocol for Fmoc Protection of an Amino Acid
This protocol outlines the standard Schotten-Baumann conditions for the N-protection of an amino acid using Fmoc-Cl.
Materials:
-
Amino acid
-
Fmoc-Cl
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane or Acetone
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ice bath, magnetic stirrer, separatory funnel
Procedure:
-
Dissolve the amino acid in a 10% aqueous solution of sodium carbonate.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve Fmoc-Cl in dioxane or acetone.
-
Add the Fmoc-Cl solution dropwise to the cooled amino acid solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove unreacted Fmoc-Cl and any 9-fluorenylmethanol.
-
Collect the aqueous layer and acidify to pH 2 with 1 M HCl while cooling in an ice bath.
-
The Fmoc-amino acid will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the product under vacuum.
Purification of Fmoc-Amino Acids: Recrystallization
Recrystallization is a common and effective method to remove impurities such as 9-fluorenylmethanol from the crude Fmoc-amino acid.
Materials:
-
Crude Fmoc-amino acid
-
Toluene, Ethyl acetate, or a mixture of Ethyl acetate/Hexane
-
Heating mantle or hot plate
-
Erlenmeyer flask
-
Filtration apparatus
Procedure:
-
Place the crude Fmoc-amino acid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent (e.g., toluene).
-
Gently heat the mixture while stirring until the solid is completely dissolved.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
For further crystallization, the flask can be placed in an ice bath or refrigerator.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified Fmoc-amino acid under vacuum.
Analytical Methods for Quality Control
Rigorous analytical testing is crucial to ensure the purity of Fmoc-amino acids and to detect the presence of 9-fluorenylmethanol.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most common method for assessing the purity of Fmoc-amino acids and quantifying impurities.[8]
Typical HPLC Parameters:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a modifier like trifluoroacetic acid (TFA).
-
Detection: UV at 254 nm or 265 nm.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
9-Fluorenylmethanol will have a distinct retention time from the Fmoc-amino acid, allowing for its detection and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can be used to confirm the structure of the Fmoc-amino acid and to detect the presence of 9-fluorenylmethanol. The benzylic protons of the fluorenyl group in 9-fluorenylmethanol will have a characteristic chemical shift that can be distinguished from the corresponding protons in the Fmoc-protected amino acid.
Signaling Pathways and Workflows (Graphviz)
Reaction Pathway for Fmoc Protection and Hydrolysis
Caption: Fmoc protection of an amine and the hydrolysis of Fmoc-Cl.
Experimental Workflow for Fmoc-Amino Acid Synthesis and Purification
Caption: Workflow for Fmoc-amino acid synthesis and purification.
Conclusion
9-Fluorenylmethanol is an integral component in the landscape of Fmoc-based peptide synthesis. A thorough understanding of its role as both a precursor to Fmoc-Cl and a significant byproduct of its hydrolysis is critical for researchers in the field. While not directly participating in major side reactions, its presence as an impurity can adversely affect the yield and purity of Fmoc-amino acids. The implementation of robust purification protocols, such as recrystallization, coupled with stringent analytical quality control, is essential to mitigate the impact of 9-fluorenylmethanol and ensure the successful synthesis of high-quality peptides for research and drug development.
References
- 1. Derivatization and fluorescence detection of amino acids and peptides with this compound on the surface of a solid adsorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. scielo.br [scielo.br]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ajpamc.com [ajpamc.com]
- 8. benchchem.com [benchchem.com]
Fmoc-Cl handling precautions and safety data
An In-depth Technical Guide to the Safe Handling of Fmoc-Cl
For researchers, scientists, and drug development professionals, 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is an indispensable reagent, particularly in solid-phase peptide synthesis (SPPS).[1][2][3] Its efficacy in protecting amines is well-established; however, its hazardous nature necessitates a thorough understanding of its safety data and handling precautions to ensure a safe laboratory environment. This guide provides a comprehensive overview of the essential safety information, handling protocols, and emergency procedures for Fmoc-Cl.
Chemical and Physical Properties
Fmoc-Cl is a white to off-white crystalline powder.[1][3][4] It is sensitive to moisture and heat, which can lead to its degradation.[2][4][5] Key physical and chemical properties are summarized in the table below.
| Property | Value | References |
| Chemical Formula | C₁₅H₁₁ClO₂ | [1][3][5] |
| Molecular Weight | 258.70 g/mol | [1][3][4] |
| Melting Point | 62-64 °C | [1][5] |
| Appearance | White to off-white crystalline powder | [1][3][4] |
| Solubility | Soluble in many organic solvents (e.g., DCM, THF, DMF). Insoluble in water, with which it decomposes. | [1][4] |
Safety and Hazard Information
Fmoc-Cl is classified as a hazardous substance and requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its hazards.
GHS Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[6][7] |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed. |
| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin. |
| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled. |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. |
Hazard and Precautionary Statements
The following tables outline the key hazard (H) and precautionary (P) statements associated with Fmoc-Cl.
Hazard Statements (H-Statements)
| Statement | Description |
| H314 | Causes severe skin burns and eye damage.[6][7] |
Precautionary Statements (P-Statements)
| Statement | Description |
| P260 | Do not breathe dust/fume/gas/mist/vapours/spray.[5] |
| P264 | Wash skin thoroughly after handling.[5] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5][6] |
| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5] |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6] |
| P310 | Immediately call a POISON CENTER/doctor.[6] |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of Fmoc-Cl and to prevent exposure.
-
Handling: Always handle Fmoc-Cl in a well-ventilated area, preferably within a chemical fume hood.[4] Avoid the formation of dust and aerosols.[5][6] Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly sealed safety goggles or a face shield, must be worn.[5][6]
-
Storage: Store Fmoc-Cl in a tightly sealed container in a cool, dry, and well-ventilated area.[5] The recommended storage temperature is typically between 2-8 °C.[1][4][5] It should be stored under an inert gas (e.g., nitrogen or argon) to prevent degradation from moisture.[4][5]
Reactivity and Incompatibility
Fmoc-Cl is a reactive compound. It is incompatible with:
-
Water and moisture: Reacts to form hydrochloric acid (HCl) and 9-fluorenylmethanol.[4]
-
Strong bases
-
Alcohols
-
Amines
-
Strong oxidizing agents
Experimental Protocol: Fmoc Protection of an Amino Acid
The primary application of Fmoc-Cl is the protection of the amino group of amino acids during peptide synthesis.[1][2][3] The following is a general protocol for the Fmoc protection of an amino acid.
Materials:
-
Amino acid
-
Fmoc-Cl (1.2 equivalents)
-
10% aqueous sodium carbonate solution
-
Dioxane
-
Ethyl acetate (B1210297)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the amino acid (1 equivalent) in a 10% aqueous sodium carbonate solution in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate container, dissolve Fmoc-Cl (1.2 equivalents) in dioxane.
-
Slowly add the Fmoc-Cl solution to the amino acid solution while stirring vigorously.
-
Allow the reaction mixture to warm to room temperature and continue stirring for several hours until the reaction is complete (monitor by TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash with ethyl acetate to remove any unreacted Fmoc-Cl and byproducts.
-
Acidify the aqueous layer to a pH of 2-3 with 1 M HCl. The Fmoc-protected amino acid will precipitate out of the solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude Fmoc-protected amino acid.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Emergency Procedures
In the event of an emergency, follow these procedures.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical advice.[5][6]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[6]
-
Unsuitable Extinguishing Media: Do NOT use water, as Fmoc-Cl reacts with it.
-
Specific Hazards: In case of fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen chloride gas can be released.
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment (PPE) as described in the handling section. Ensure adequate ventilation and evacuate unnecessary personnel.[6]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[5][6]
-
Methods for Cleaning Up: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[5][6] For larger spills, contain the spill and collect the material.
Disposal Considerations
Dispose of Fmoc-Cl and any contaminated materials in accordance with local, state, and federal regulations. Consult a licensed professional waste disposal service.
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of Fmoc-Cl, from initial hazard assessment to emergency response.
References
- 1. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. rsc.org [rsc.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. chempep.com [chempep.com]
A Technical Guide to the Solubility of 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) in Organic Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the solubility characteristics of 9-Fluorenylmethyl chloroformate (Fmoc-Cl), a critical reagent used extensively in solid-phase peptide synthesis and as a derivatizing agent for amine analysis. Understanding its solubility is paramount for optimizing reaction conditions, ensuring reagent integrity, and achieving successful synthetic outcomes.
Core Properties of Fmoc-Cl
This compound is an off-white to white crystalline powder with a molecular weight of approximately 258.70 g/mol .[1][2][3] It is widely employed to introduce the Fmoc protecting group to primary and secondary amines, forming a stable carbamate (B1207046) linkage.[2][4][5] A key characteristic of Fmoc-Cl is its sensitivity to moisture; it readily hydrolyzes or decomposes in the presence of water.[1][2][3] This reactivity necessitates careful handling and storage, typically under refrigerated (2-8°C) and dry conditions.[3][6][7]
Solubility Profile
The solubility of Fmoc-Cl is a crucial factor in its application, as most of its uses are in non-aqueous reaction media. While it is insoluble and reactive in water, it exhibits good solubility in a range of common organic solvents.[6][8][9][10]
The following table summarizes the known solubility data for Fmoc-Cl.
| Solvent | Formula | Solubility | Notes | Citations |
| Dimethyl Sulfoxide | DMSO | ≥25.9 mg/mL | Quantitative data available. | [11] |
| Dichloromethane | DCM / CH₂Cl₂ | Soluble | A common solvent for Fmoc protection reactions. | [2][10] |
| Tetrahydrofuran | THF | Soluble | Frequently used in organic synthesis involving Fmoc-Cl. | [2][10] |
| Dimethylformamide | DMF | Soluble | A common solvent for peptide synthesis. | [2] |
| Acetone | C₃H₆O | Soluble | - | [6][7] |
| Dioxane | C₄H₈O₂ | Soluble | - | [10][12] |
| Ethanol | C₂H₅OH | Soluble | - | [6] |
| Water | H₂O | Insoluble | Decomposes upon contact. | [1][3][7][8] |
Experimental Protocol: Determining Thermodynamic Solubility
For researchers needing to determine the solubility of Fmoc-Cl in a novel solvent system, the "shake-flask" or isothermal equilibrium method is a reliable and widely used technique.[13] This method measures the equilibrium concentration of a solute in a solvent at a specific temperature.
Objective: To determine the saturation solubility of Fmoc-Cl in a given organic solvent.
Materials:
-
This compound (Fmoc-Cl), solid
-
Anhydrous organic solvent of interest
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge or filtration apparatus (e.g., 0.2 µm PTFE syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Analytical balance
Methodology:
-
Preparation: Add an excess amount of solid Fmoc-Cl to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Solvent Addition: Accurately add a known volume of the anhydrous organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a shaker or agitator set to a constant temperature (e.g., 25°C). The mixture should be agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is achieved.
-
Phase Separation: After equilibration, allow the vial to stand at the same constant temperature to let the excess solid settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vial at high speed or filter the supernatant using a chemically resistant syringe filter (PTFE). This step is critical to avoid aspirating solid particles.[13]
-
Sample Dilution: Carefully take an accurate aliquot of the clear, saturated supernatant and dilute it with a known volume of a suitable solvent (often the same solvent or a mobile phase component) to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated HPLC method. The Fmoc group has a strong chromophore, making UV detection highly effective.
-
Calculation: Create a calibration curve using standard solutions of Fmoc-Cl of known concentrations. Use this curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or mol/L.
The following diagram illustrates the general workflow for this experimental protocol.
Chemical Context: The Role of Solubility in Amine Protection
The primary application of Fmoc-Cl is the protection of amines, a foundational step in peptide synthesis.[5] The reaction requires Fmoc-Cl to be dissolved in an appropriate solvent, typically an aprotic organic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF), along with a mild base.[2][10] Sufficient solubility ensures a homogeneous reaction mixture, allowing the nucleophilic amine to efficiently attack the electrophilic carbonyl carbon of the chloroformate, leading to the formation of the protected Fmoc-carbamate and elimination of HCl.
The diagram below illustrates this fundamental chemical relationship.
References
- 1. fishersci.com [fishersci.com]
- 2. nbinno.com [nbinno.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. This compound [himedialabs.com]
- 5. This compound CAS#: 28920-43-6 [amp.chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. chembk.com [chembk.com]
- 9. bg.cpachem.com [bg.cpachem.com]
- 10. chembk.com [chembk.com]
- 11. raybiotech.com [raybiotech.com]
- 12. This compound, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 9-Fluorenylmethyl Chloroformate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the use of 9-Fluorenylmethyl chloroformate (Fmoc-Cl) in solid-phase peptide synthesis (SPPS). It details the principles of Fmoc chemistry, provides step-by-step protocols for key experimental procedures, and offers data-driven insights for successful peptide synthesis.
Introduction to Fmoc-Based Solid-Phase Peptide Synthesis
Solid-phase peptide synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide chemistry.[1] The Fmoc group serves as a temporary protecting group for the α-amino function of amino acids, which is central to the Fmoc/tBu orthogonal protection strategy.[2] This strategy involves the removal of the base-labile Fmoc group under mild basic conditions, while the acid-labile side-chain protecting groups (typically tert-butyl based) are removed at the end of the synthesis with a strong acid.[2]
The fluorenyl group's strong UV absorbance at approximately 300 nm allows for real-time monitoring of the deprotection step during SPPS.[3] Furthermore, the stability of the Fmoc group under acidic conditions makes it compatible with various resin cleavage strategies and helps minimize racemization during amino acid activation.[3]
Synthesis of Fmoc-Protected Amino Acids
The foundational step in Fmoc-SPPS is the preparation of Fmoc-protected amino acids. This is typically achieved by reacting the free amino acid with an Fmoc-donating reagent, such as this compound (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[3][]
Experimental Protocol: Synthesis of Fmoc-Amino Acids using Fmoc-Cl
Objective: To protect the α-amino group of an amino acid with the Fmoc group.
Materials:
-
Amino acid
-
This compound (Fmoc-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)[]
-
1,4-Dioxane
-
Water
-
Diethyl ether
Procedure:
-
Dissolve the amino acid in a 10% solution of sodium carbonate in water.
-
Cool the solution in an ice bath.
-
Separately, dissolve Fmoc-Cl in 1,4-dioxane.
-
Slowly add the Fmoc-Cl solution to the amino acid solution while stirring vigorously and maintaining the cold temperature.
-
Allow the reaction to proceed for several hours at room temperature.
-
After the reaction is complete, acidify the mixture with dilute HCl to precipitate the Fmoc-amino acid.
-
Filter the precipitate and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., DCM/hexane) to obtain the pure Fmoc-amino acid.
The Fmoc-SPPS Cycle
The synthesis of a peptide on a solid support follows a cyclical process of deprotection, washing, coupling, and washing.[3]
Fmoc Deprotection
The removal of the Fmoc group is achieved through a β-elimination reaction initiated by a base, typically a secondary amine like piperidine.[2]
Objective: To remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.
Materials:
-
Peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)[2]
-
DMF (peptide synthesis grade)
Procedure:
-
Swell the peptide-resin in DMF for 15-30 minutes.[2]
-
Drain the DMF.
-
Add the deprotection solution to the resin.
-
Agitate the mixture for 5-10 minutes. For efficiency, a two-step deprotection is often recommended.[2]
-
Drain the deprotection solution.
-
Repeat the addition of fresh deprotection solution and agitate for another 5-10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2]
| Parameter | Value | Reference |
| Deprotection Reagent | 20% Piperidine in DMF | [2] |
| Reaction Time | 2 x 5-10 minutes | [2] |
| Monitoring | UV absorbance of the fluorenyl group at ~300 nm | [3] |
Amino Acid Coupling
Following deprotection, the next Fmoc-protected amino acid is coupled to the newly freed N-terminus of the growing peptide chain. This process requires the activation of the carboxylic acid group of the incoming amino acid.
Objective: To form a peptide bond between the free N-terminus of the resin-bound peptide and the incoming Fmoc-protected amino acid.
Materials:
-
Deprotected peptide-resin
-
Fmoc-protected amino acid
-
Coupling reagent (e.g., HBTU, HATU, HCTU)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)
-
DMF or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
In a separate vessel, dissolve the Fmoc-amino acid and the coupling reagent in DMF or NMP.
-
Add the base to the activation mixture and allow it to pre-activate for a few minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 30-60 minutes. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test to detect the presence of free primary amines.[2]
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times).[2]
| Reagent | Typical Excess (equivalents) | Function |
| Fmoc-Amino Acid | 3-5 | Building block |
| Coupling Reagent (e.g., HBTU) | 3-5 | Activates the carboxylic acid |
| Base (e.g., DIPEA) | 6-10 | Maintains basic pH for coupling |
Cleavage and Final Deprotection
The final step in Fmoc-SPPS is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of the side-chain protecting groups.[1] This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers.[1]
Cleavage Cocktails
The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide.[1] Scavengers are added to the TFA to quench reactive cationic species generated from the protecting groups and the resin linker, which can otherwise lead to side reactions with sensitive amino acid residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[1][5]
| Cleavage Cocktail Composition | Application | Reference(s) |
| 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS) | General purpose, for peptides containing Arg(Pbf), but no Trp, Met, or Cys. | [1][5] |
| 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) (Reagent K) | Peptides containing Cys, Met, or Trp to minimize side reactions. | [5][6] |
| 94% TFA, 2.5% H₂O, 1% TIS, 2.5% EDT | Peptides containing Cys, Met, or Trp. EDT is particularly effective for protecting Cysteine residues. | [1] |
Experimental Protocol: Cleavage and Deprotection
Objective: To cleave the synthesized peptide from the resin and remove the side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Cold diethyl ether
Procedure:
-
Wash the dried peptide-resin with dichloromethane (DCM) and then dry it under vacuum.[2]
-
In a fume hood, add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).[2]
-
Agitate the mixture at room temperature for 2-4 hours.[2]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.[2]
-
Incubate the ether-peptide mixture at -20°C for at least 1 hour to maximize precipitation.[1]
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.[2]
-
Dry the crude peptide under vacuum.[2]
Conclusion
The Fmoc-based solid-phase peptide synthesis strategy, enabled by reagents like this compound, offers a robust and versatile method for the synthesis of peptides.[3] Careful selection of reagents, adherence to detailed protocols, and appropriate monitoring at each step are crucial for achieving high yield and purity of the final peptide product. The information and protocols provided in this document serve as a comprehensive guide for researchers and professionals in the field of peptide synthesis and drug development.
References
Application Notes and Protocols for the Preparation of Fmoc-Amino Acids Using Fmoc-Cl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone in modern solid-phase peptide synthesis (SPPS). Its defining feature is its stability under acidic conditions and its lability to mild basic conditions, typically piperidine. This orthogonality to acid-labile side-chain protecting groups makes it an indispensable tool for the synthesis of complex peptides.[1] The introduction of the Fmoc group is a critical first step, and 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) is a widely used reagent for this purpose.
These application notes provide detailed protocols for the synthesis of Fmoc-amino acids from their free amino acid precursors using Fmoc-Cl. The procedures outlined below cover the general synthesis, purification, and characterization of the final products.
Chemical Reaction and Mechanism
The reaction proceeds via a nucleophilic substitution, where the amino group of the amino acid attacks the electrophilic carbonyl carbon of Fmoc-Cl. The reaction is typically carried out under Schotten-Baumann conditions, which involve an aqueous basic solution to deprotonate the amino group, thereby increasing its nucleophilicity.[2]
Caption: General reaction mechanism for Fmoc protection.
Experimental Protocols
General Protocol for Fmoc Protection of Amino Acids
This protocol is a general procedure and may require optimization for specific amino acids.
Materials:
-
Free amino acid
-
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)[2]
-
1,4-Dioxane (B91453) (or acetone)
-
Deionized water
-
Ethyl acetate (B1210297) (or diethyl ether)
-
1 M Hydrochloric acid (HCl)
-
Brine
Procedure:
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate (2.5 equivalents). A mixture of 1,4-dioxane and water (1:1) can also be used as the solvent system.[]
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Addition of Fmoc-Cl: Slowly add a solution of Fmoc-Cl (1.05 equivalents) in 1,4-dioxane or acetone (B3395972) to the cooled amino acid solution with vigorous stirring over 30-60 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with water.
-
Wash the aqueous layer with ethyl acetate or diethyl ether (2-3 times) to remove unreacted Fmoc-Cl and byproducts like fluorenemethanol.[4]
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1 M HCl. A white precipitate of the Fmoc-amino acid should form.[5]
-
-
Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold deionized water to remove inorganic salts.[5]
-
Drying: Dry the crude product under vacuum.
Purification by Recrystallization
The crude Fmoc-amino acid can be purified by recrystallization from a suitable solvent system to achieve high purity.
Common Recrystallization Solvents:
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent or solvent mixture.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Data Presentation
The following tables summarize typical yields and characterization data for the synthesis of various Fmoc-amino acids using Fmoc-Cl. Purity is generally determined by HPLC.
| Amino Acid | Yield (%) | Purity (%) | Melting Point (°C) | Recrystallization Solvent | Reference |
| Glycine | 75-90 | >99 | 176-178 | Ethanol/Water | [6] |
| L-Alanine | 85-95 | >99 | 143-145 | Ethyl acetate/Hexane | [8] |
| L-Phenylalanine | 82-92 | >99 | 184-187 | Dichloromethane/Hexane | [8] |
| L-Serine | 88 | >98 | 138-140 | Ethyl acetate/Hexane | [6] |
| L-Leucine | ~94 | >99 | 149-151 | Ethanol/Water | [6] |
| L-Isoleucine | ~90 | >99 | 135-137 | Ethyl acetate/Hexane | [8] |
Note: Yields and purity can vary depending on the specific reaction conditions and the efficiency of the purification process.
Characterization of Fmoc-Amino Acids
The identity and purity of the synthesized Fmoc-amino acids should be confirmed by analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A C18 column with a gradient of acetonitrile (B52724) and water (with 0.1% TFA) is commonly used.[5]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Melting Point: A sharp melting point range is indicative of high purity.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow and the logical relationship of the synthesis process.
Caption: Experimental workflow for Fmoc-amino acid synthesis.
Caption: Logical relationship of the synthesis process.
Troubleshooting and Side Reactions
-
Formation of Fluorenemethanol: Fmoc-Cl can react with water, especially under basic conditions, to form fluorenemethanol. This can be minimized by the slow addition of Fmoc-Cl at low temperatures and is removed during the organic wash step.[4]
-
Dipeptide Formation: If the reaction conditions are not carefully controlled, the initially formed Fmoc-amino acid can react with another amino acid molecule, leading to the formation of a dipeptide. Using a slight excess of Fmoc-Cl and maintaining a sufficiently high pH can suppress this side reaction.
-
Racemization: While generally low, some racemization can occur, especially for sensitive amino acids. Chiral HPLC can be used to assess the enantiomeric purity of the final product.[5]
-
Oiling Out During Recrystallization: If the product oils out instead of crystallizing, try using a different solvent system or a slower cooling rate. Seeding with a small crystal of the pure product can also induce crystallization.[7]
By following these detailed protocols and considering the potential challenges, researchers can successfully synthesize high-purity Fmoc-amino acids for their research and development needs.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]
Application Notes and Protocols for the HPLC Derivatization of Amines with 9-Fluorenylmethyl Chloroformate (Fmoc-Cl)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The sensitive and accurate quantification of primary and secondary amines is crucial in numerous fields, including biomedical research, pharmaceutical development, and environmental analysis.[1] Many amine-containing compounds, such as amino acids, biogenic amines, and drug molecules, lack a native chromophore or fluorophore, making their detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) challenging.[1] Chemical derivatization with a suitable labeling reagent can overcome this limitation by introducing a strongly UV-absorbing or fluorescent tag onto the analyte.[1] 9-Fluorenylmethyl chloroformate (Fmoc-Cl) is a widely used pre-column derivatization reagent for primary and secondary amines.[1][2][3] It reacts with the amine functional group under mild alkaline conditions to form a stable, highly fluorescent derivative that can be readily detected at low concentrations.[1] The fluorenyl moiety of the reagent is responsible for the strong fluorescence, enabling detection limits in the femtomole range.[1][4] These application notes provide detailed protocols for the derivatization of amines with Fmoc-Cl and subsequent analysis by HPLC with fluorescence or UV detection.
Reaction Mechanism
The derivatization reaction involves the nucleophilic attack of the unprotonated amine on the electrophilic carbonyl carbon of the chloroformate group of Fmoc-Cl. This results in the formation of a stable N-substituted carbamate (B1207046) and hydrochloric acid. The reaction is typically carried out in a buffered alkaline solution (pH 8.0-11.4) to neutralize the liberated acid and to ensure the amine is in its more nucleophilic, unprotonated form.[1][5]
Caption: Reaction of an amine with Fmoc-Cl.
Advantages and Disadvantages of Fmoc-Cl Derivatization
Advantages:
-
Forms highly stable derivatives, allowing for automated analysis of multiple samples.[2][4][5][6]
-
The derivatives are highly fluorescent, leading to very low detection limits (femtomole range).[1][4]
-
The reaction is rapid, often complete within minutes at room temperature.[7][8]
Disadvantages:
-
The reagent can also react with other nucleophilic functional groups, such as hydroxyl groups, although the reaction with amines is generally more favorable.[9]
-
The hydrolysis of Fmoc-Cl to Fmoc-OH can be a competing reaction, and the resulting Fmoc-OH can interfere with the chromatography.[2][5]
-
In the analysis of biological samples, many endogenous components can also react with Fmoc-Cl, necessitating extensive sample clean-up procedures like solid-phase extraction (SPE).[2]
Experimental Protocols
Below are detailed protocols for the derivatization of amines with Fmoc-Cl and subsequent HPLC analysis.
Protocol 1: General Pre-column Derivatization of Amines
This protocol is a general procedure for the derivatization of primary and secondary amines for HPLC analysis with fluorescence or UV detection.
Reagents and Materials:
-
Amine-containing sample or standard
-
Borate buffer (0.1 M, pH adjusted to between 8.0 and 10.0)[7][9][10]
-
This compound (Fmoc-Cl) solution (e.g., 15 mM in acetonitrile)[11]
-
Quenching solution (e.g., 1-aminoadamantane hydrochloride (ADAM) or glycine (B1666218) solution)[2][11][12]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl) or other acid for pH adjustment/stabilization (optional)[7][9]
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Dissolve the amine-containing sample in a suitable solvent. For complex matrices, an appropriate extraction method such as solid-phase extraction (SPE) may be required.[2][12]
-
Derivatization Reaction:
-
In a vial, mix the sample solution with the borate buffer. The ratio can vary, a common starting point is a 1:1 or 1:2 ratio of sample to buffer.[11]
-
Add the Fmoc-Cl solution to the mixture. The molar ratio of Fmoc-Cl to the total amine concentration should be in excess, typically ranging from 10 to 300.[4]
-
Vortex the mixture and allow it to react at room temperature. Reaction times can vary from less than a minute to 40 minutes.[4][7][9]
-
-
Reaction Quenching:
-
Stabilization (Optional but Recommended): Acidify the reaction mixture with a small amount of acid (e.g., HCl) to stabilize the Fmoc-derivatives.[9]
-
Filtration: Filter the final derivatized sample through a 0.45 µm syringe filter before injection into the HPLC system.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. ikm.org.my [ikm.org.my]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
Application Note: Fmoc Protection in Solution-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, primarily utilized in Solid-Phase Peptide Synthesis (SPPS). However, its application in Solution-Phase Peptide Synthesis (SPPS) offers distinct advantages for specific applications, such as the synthesis of short peptides, peptide fragments for subsequent condensation, and modified peptides where resin-based constraints are limiting. Unlike SPPS, solution-phase synthesis requires careful consideration of solubility for all components—protected amino acids, the growing peptide chain, and reagents.[1][2] Purification after each deprotection and coupling step, typically involving extraction or precipitation, is critical for success.[3][4] This document provides detailed protocols and comparative data for the effective use of Fmoc chemistry in a solution-phase context.
Core Principles of Fmoc Chemistry
The Fmoc group provides temporary protection for the Nα-amino group of an amino acid. Its key feature is its lability to basic conditions, typically a secondary amine like piperidine (B6355638), while remaining stable to the acidic conditions used to cleave most side-chain protecting groups (e.g., tBu, Boc, Trt).[5][6] This orthogonal protection strategy is central to its utility.[7] The synthesis cycle involves two main steps:
-
Fmoc Deprotection: The N-terminal Fmoc group is removed from the peptide chain using a mild base, liberating a free amine.
-
Coupling: The newly exposed amine is coupled to the activated carboxyl group of the next incoming Nα-Fmoc-protected amino acid.
This cycle is repeated until the desired peptide sequence is assembled.
Experimental Data and Comparison
Fmoc Deprotection Conditions
The choice of base and reaction conditions for Fmoc removal is critical to prevent side reactions and ensure complete deprotection. Piperidine is the most common reagent, but alternatives exist for specific challenges like aggregation or aspartimide formation.[7][8]
| Reagent/System | Concentration (in DMF) | Typical Time | Efficacy & Remarks | Cite |
| Piperidine | 20% (v/v) | 3 + 15 min (two treatments) | Standard, highly effective protocol. The dibenzofulvene byproduct is scavenged by excess piperidine.[2][5] | [2][5] |
| Piperidine | 5% (v/v) | >3 min | Achieves >99% deprotection within 3 minutes in solution. | [9] |
| Piperidine / Formic Acid | 20% Piperidine / 5% Formic Acid | ~45 min | Used to suppress aspartimide formation, particularly in Asp-Gly or Asp-Ser sequences. The reaction is significantly slower. | [1] |
| DBU / Piperidine | 2% DBU / 2-5% Piperidine | 2 x 5-10 min | Faster deprotection, useful for sterically hindered sequences. DBU is a non-nucleophilic catalyst; piperidine acts as a scavenger for dibenzofulvene.[8] | [7][8] |
| 4-Methylpiperidine | 20% (v/v) | 2 x 10 min | An alternative to piperidine with equivalent efficiency, sometimes used to circumvent regulations associated with piperidine. | [8] |
Coupling Reagent Performance
The efficiency of peptide bond formation is paramount. The choice of coupling reagent depends on factors like cost, reactivity, and the potential for side reactions such as racemization.[10] In solution-phase synthesis, the solubility of the reagent and its byproducts is also a key consideration.
| Reagent Class | Example Reagents | Activating Additive | Base | Performance Characteristics & Notes | Cite |
| Carbodiimides | DIC, DCC, EDC | HOBt, Oxyma | DIPEA, NMM | Pros: Cost-effective and widely used. Cons: DCC byproduct (DCU) is insoluble, making it suitable for solution-phase where it can be filtered off, but DIC is preferred as its urea (B33335) byproduct is more soluble.[11][12] Addition of HOBt or Oxyma is crucial to suppress racemization.[11] | [11][12] |
| Uronium/Aminium | HBTU, TBTU, HATU, HCTU | (Internal HOBt/HOAt) | DIPEA, NMM | Pros: High coupling efficiency and rapid reaction times (often <30 mins).[12] HATU is particularly effective for difficult couplings, including N-methyl amino acids.[12] Cons: Byproducts can be difficult to remove in solution-phase. Excess reagent can cap the N-terminus.[11] | [10][11][12] |
| Phosphonium | PyBOP, PyAOP | (Internal HOBt/HOAt) | DIPEA, NMM | Pros: Very efficient, with rapid reaction rates. PyAOP is highly effective for coupling N-methyl amino acids.[11] Byproducts are generally less hazardous than those from the original BOP reagent. Cons: Higher cost compared to carbodiimides. | [11] |
| Other | DMTMM | None | NMM | Pros: Effective in aqueous/organic co-solvent mixtures, which can be beneficial for the solubility of larger peptides.[1] Does not require pre-activation. Cons: May form adducts that require removal in a subsequent step. | [1] |
Visualized Workflows and Mechanisms
Caption: General workflow for one cycle of solution-phase peptide synthesis.
Caption: Mechanism of Fmoc deprotection using piperidine as the base.
Detailed Experimental Protocols
Note: These are generalized protocols. Specific quantities and reaction times may need to be optimized based on the specific amino acids being coupled and the solubility of the peptide chain.
Protocol 1: General Nα-Fmoc Deprotection in Solution
-
Dissolution: Dissolve the Fmoc-protected peptide (1.0 equiv.) in N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1-0.2 M.
-
Deprotection: Add piperidine to the solution to achieve a final concentration of 20% (v/v).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 20-30 minutes. A common procedure is to stir for 5 minutes, followed by a second treatment with fresh reagent for 20 minutes.[10]
-
Quenching & Removal of Solvent: Once deprotection is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the DMF and piperidine.
-
Work-up:
-
Re-dissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Wash the organic phase sequentially with a weak acid solution (e.g., 5% citric acid) to remove residual piperidine, followed by water and brine.
-
Alternatively, if the deprotected peptide has low solubility in non-polar solvents, induce precipitation by adding cold diethyl ether to the concentrated DMF solution.[4]
-
Collect the deprotected peptide product after drying the organic phase with a drying agent (e.g., Na₂SO₄) and evaporating the solvent, or by filtering the precipitate.
-
-
Characterization: Confirm the identity and purity of the product by LC-MS and/or NMR before proceeding to the next coupling step.
Protocol 2: General Peptide Coupling using DIC/HOBt
-
Dissolution of Peptide: Dissolve the Nα-deprotected peptide (1.0 equiv.) in an appropriate solvent (e.g., DMF or DCM).
-
Dissolution of Amino Acid: In a separate flask, dissolve the incoming Fmoc-protected amino acid (1.1-1.2 equiv.) and 1-Hydroxybenzotriazole (HOBt) (1.2 equiv.) in DMF.
-
Activation: Cool the amino acid solution to 0 °C in an ice bath. Add Diisopropylcarbodiimide (DIC) (1.2 equiv.) and stir for 15-20 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the activated amino acid solution to the solution containing the deprotected peptide.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS. The addition of a tertiary base like DIPEA (2.0 equiv) may be required if the peptide amine is protonated (e.g., as a salt).[12]
-
Work-up:
-
Filter the reaction mixture to remove the precipitated diisopropylurea (DIU) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Re-dissolve the residue in an organic solvent like Ethyl Acetate.
-
Perform a series of aqueous washes: 5% citric acid, saturated sodium bicarbonate, water, and finally brine to remove excess reagents and water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude protected peptide.
-
-
Purification: If necessary, purify the product further by column chromatography or recrystallization before proceeding to the next deprotection cycle.
Disclaimer: These protocols are intended as a guide. All laboratory work should be conducted under appropriate safety conditions by trained personnel. Optimization of reaction conditions for specific peptide sequences is often necessary.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. WO2019217116A1 - Method for solution-phase peptide synthesis - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
Application Notes and Protocols for Fmoc Deprotection Using Piperidine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). Its lability to basic conditions allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups, making it a favored choice for the synthesis of peptides. The critical step of removing the Fmoc group to elongate the peptide chain is most commonly achieved using a solution of piperidine (B6355638) in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).[1] This process, known as Fmoc deprotection, proceeds through a β-elimination mechanism to liberate the N-terminal amine of the growing peptide chain, preparing it for the subsequent amino acid coupling step.[1][2]
This document provides a detailed protocol for the efficient and reliable deprotection of the Fmoc group using piperidine. It includes a summary of quantitative data for key reaction parameters, detailed experimental procedures, and a troubleshooting guide for common issues encountered during this pivotal step in SPPS.
Chemical Mechanism of Fmoc Deprotection
The deprotection of the Fmoc group with piperidine is a two-step process:
-
Proton Abstraction: Piperidine, a secondary amine, acts as a base and abstracts the acidic proton from the C9 carbon of the fluorenyl ring.[1]
-
β-Elimination: This abstraction initiates a β-elimination reaction, leading to the formation of the highly reactive dibenzofulvene (DBF) intermediate and the release of carbon dioxide, which ultimately liberates the N-terminal amine of the peptide.[1]
A crucial aspect of this reaction is the role of excess piperidine as a scavenger for the electrophilic DBF.[1] The piperidine traps the DBF to form a stable dibenzofulvene-piperidine adduct. This prevents DBF from reacting with the newly deprotected N-terminal amine, which would otherwise lead to chain termination.[1] The formation of this adduct is also advantageous for monitoring the progress of the reaction, as it has a strong UV absorbance.[1]
Caption: Mechanism of Fmoc deprotection by piperidine.
Quantitative Data for Fmoc Deprotection
The efficiency of Fmoc deprotection is influenced by several factors, including piperidine concentration, reaction time, and temperature. The following table summarizes typical conditions for both solid-phase and solution-phase deprotection.
| Parameter | Condition | Expected Outcome/Yield | Notes |
| Piperidine Concentration | 20% (v/v) in DMF | >95% | The most common and effective concentration for rapid deprotection in SPPS.[2][3] |
| 10% (v/v) in DMF | High | May require longer reaction times. Can be used to potentially minimize base-related side reactions.[2] | |
| 5% (v/v) in DMF with DBU (1-2%) | High | DBU can accelerate the reaction but may increase the risk of side reactions.[2] | |
| 2% DBU, 5% piperazine (B1678402) in NMP | High | Shown to significantly reduce diketopiperazine formation.[4][5] | |
| Reaction Time (SPPS) | 2 x 5-10 minutes | >98% | A two-step deprotection is standard to ensure complete removal.[6][7] The first treatment removes the bulk of the Fmoc groups, and the second ensures completion. |
| 1 x 20 minutes | >95% | A single, longer deprotection can also be effective. | |
| Reaction Time (Solution Phase) | 30 - 60 minutes | >95% | Typically sufficient for complete deprotection at room temperature.[2] |
| 1 - 2 hours | >98% | Extended time can ensure completeness, especially for sterically hindered amino acids.[2] | |
| Temperature | Room Temperature (~25°C) | >98% | The standard and most convenient temperature for the reaction. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the standard procedure for removing the Fmoc group from a peptide-resin in a manual or automated synthesizer.
Materials and Reagents:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in high-purity, amine-free DMF (prepare fresh daily)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), ACS grade
-
Reaction vessel for SPPS
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30-60 minutes in a suitable reaction vessel.[1]
-
Initial DMF Wash: Drain the DMF from the swollen resin.
-
First Deprotection: Add the 20% piperidine in DMF solution to the resin, ensuring the resin is fully submerged (approximately 10 mL per gram of resin).[1] Agitate the mixture gently for 5-10 minutes at room temperature.[1] This can be achieved by shaking, rocking, or bubbling with nitrogen gas.[1]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution to the resin and agitate for another 5-10 minutes. This second treatment helps to ensure complete removal of the Fmoc group.
-
Drain: Drain the deprotection solution.
-
Thorough Washing: Wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[1]
-
The resin is now ready for the next amino acid coupling step.
Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy
The progress of the Fmoc deprotection can be quantitatively monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the collected filtrate.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
20% (v/v) piperidine in DMF solution (for blank)
-
Collected filtrate from the deprotection steps
Procedure:
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to measure absorbance at approximately 301 nm.[1][8]
-
Blanking: Use the 20% piperidine in DMF solution as a blank to zero the spectrophotometer.[1]
-
Sample Collection: During each deprotection step, collect the filtrate that is drained from the reaction vessel.
-
Absorbance Measurement: Dilute an aliquot of the collected filtrate in a suitable solvent (e.g., ethanol (B145695) or fresh DMF) to ensure the absorbance reading is within the linear range of the spectrophotometer. Measure the absorbance of the diluted sample at 301 nm.
-
Analysis: The absorbance is directly proportional to the amount of Fmoc group cleaved. Consistent absorbance values from one cycle to the next indicate successful and complete deprotection. A significant drop in absorbance may indicate incomplete coupling in the previous step or incomplete deprotection.
Experimental Workflow Diagram
Caption: Experimental workflow for Fmoc deprotection and monitoring.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | - Steric Hindrance: Difficult peptide sequences or aggregation can prevent piperidine access.[6] - Insufficient Reaction Time: The deprotection time may not be long enough for complete removal. - Degraded Reagents: Old or impure piperidine or DMF can be less effective. | - Increase the deprotection time or perform a third deprotection step. - For known difficult sequences, consider using a stronger base cocktail (e.g., with DBU). - Always use fresh, high-quality reagents. |
| Side Reactions | - Diketopiperazine Formation: Particularly with Pro or Gly at the C-terminus of the dipeptide on the resin. - Aspartimide Formation: Can occur with aspartic acid residues. | - Use a deprotection cocktail known to minimize these side reactions, such as 2% DBU/5% piperazine in NMP.[4][5] |
| Discoloration of Resin | - DBF Adducts: The dibenzofulvene-piperidine adduct is colored. With tryptophan-containing peptides, side reactions can lead to yellow, orange, or pink discoloration.[7] | - Ensure thorough washing after deprotection to remove all adducts. - For Trp-containing peptides, minimize the contact time with piperidine.[7] |
| Low Yield of Final Peptide | - Chain Termination: Incomplete deprotection leads to deletion sequences. If DBF is not effectively scavenged, it can cap the N-terminal amine. | - Ensure complete deprotection by following the two-step protocol and monitoring with UV-Vis. - Use a sufficient excess of piperidine to act as a scavenger. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 4. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Manual vs. Automated Fmoc Solid-Phase Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, has become the cornerstone of peptide synthesis, enabling the efficient construction of peptides on an insoluble resin support.[1] This methodology simplifies purification by allowing the removal of excess reagents and byproducts through simple washing and filtration steps.[1] The most widely adopted approach is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, which utilizes a base-labile Fmoc group for Nα-amino protection and acid-labile groups for side-chain protection.[1]
The choice between performing Fmoc-SPPS manually or utilizing an automated synthesizer is a critical decision in any laboratory, significantly impacting throughput, cost, purity, and the complexity of the peptides that can be synthesized.[2] Manual synthesis offers a low-cost entry point and high flexibility, making it suitable for small-scale synthesis and methods development.[1] In contrast, automated synthesis provides high throughput, reproducibility, and reduced hands-on time, positioning it as the preferred method for routine production and the synthesis of long or complex peptide sequences.[2][3]
These application notes provide a detailed comparison of manual and automated Fmoc-SPPS, complete with experimental protocols, quantitative data, and visual workflows to guide researchers in selecting the optimal synthesis strategy for their specific needs.
Data Presentation: Quantitative Comparison
The decision to employ manual or automated peptide synthesis often hinges on quantitative factors such as synthesis time, cost, and the final purity and yield of the peptide. The following tables summarize key quantitative data to facilitate a direct comparison.[4]
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis | Key Considerations |
| Typical Scale | 50 mg - 5 g of resin | 10 mg - 1 g of resin per vessel | Automated systems are optimized for smaller to medium scales per vessel but can have multiple reaction vessels. |
| Hands-on Time per Cycle | 1 - 2 hours | 5 - 15 minutes (for setup) | Manual synthesis is labor-intensive, requiring constant operator attention.[2] |
| Total Time per Cycle | 2 - 4 hours[5] | 30 - 90 minutes[5] | Automated synthesizers, especially those with microwave heating, can dramatically reduce cycle times.[6] |
| Typical Yield per Coupling Step | 95 - 99%[5] | > 99%[5] | Automated systems offer precise reagent delivery, leading to higher coupling efficiencies.[6] |
| Final Crude Purity | 70 - 90%[5] | 85 - 98%[5] | Automation minimizes human error, often resulting in higher crude purity.[7] |
| Reagent Consumption | Higher, due to manual dispensing[4] | Optimized and lower[4] | Automated systems precisely dispense reagents, reducing waste.[4] |
| Reproducibility | Operator-dependent[4] | High[4] | Automation ensures consistent reaction conditions from run to run.[6] |
| Throughput | Low (typically one peptide at a time) | High (multiple parallel syntheses possible)[5] | Automated synthesizers can often synthesize multiple peptides simultaneously.[8] |
| Initial Equipment Cost | Low (basic laboratory glassware)[4] | High ($20,000 to over $100,000)[4] | The initial investment for an automated synthesizer can be substantial. |
| Cost per Peptide (Long-term) | Can be high due to labor costs[4] | Lower for high-throughput production[4] | Reduced labor and optimized reagent use make automated synthesis more cost-effective for large numbers of peptides.[4] |
Experimental Protocols
The following protocols outline the general procedures for manual and automated Fmoc-based solid-phase peptide synthesis of a generic peptide.
Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis
This protocol describes the manual synthesis of a peptide on a 0.1 mmol scale.
Materials and Reagents:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
Fritted glass reaction vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the resin (0.1 mmol) in the reaction vessel.
-
Add DMF (10 mL) and swell the resin for 30-60 minutes with gentle agitation.[9]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF (10 mL) to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine in DMF treatment for 10-15 minutes.[1]
-
Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (0.3 mmol, 3 eq.), HOBt (0.3 mmol, 3 eq.), and DIC (0.3 mmol, 3 eq.) in DMF (5 mL).
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Add DIPEA (0.6 mmol, 6 eq.) to the reaction vessel.
-
Agitate for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction (Kaiser Test):
-
Take a few resin beads and wash them with ethanol.
-
Add 2-3 drops each of ninhydrin (B49086) in ethanol, phenol (B47542) in ethanol, and potassium cyanide in pyridine.
-
Heat at 100°C for 5 minutes.
-
A blue/purple color indicates incomplete coupling (free amines present). If the test is positive, repeat the coupling step.[1] A yellow/brown color indicates a complete reaction.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
-
Final Deprotection and Cleavage:
-
After the final coupling and washing, wash the peptide-resin with DCM and dry it.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail (10 mL) to the resin and agitate for 2-4 hours at room temperature.[1]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.
-
Protocol 2: Automated Fmoc Solid-Phase Peptide Synthesis
This protocol provides a general procedure for an automated peptide synthesizer. Specific parameters will need to be adjusted based on the instrument manufacturer's recommendations.
Materials and Reagents:
-
Fmoc-protected amino acids dissolved in a suitable solvent (e.g., DMF)
-
Activator solution (e.g., HCTU or HATU in DMF)
-
Base solution (e.g., DIPEA or N-methylmorpholine in DMF)
-
Deprotection solution (20% piperidine in DMF)
-
Washing solvents (DMF, DCM)
-
Cleavage cocktail (as in Protocol 1)
-
Appropriate resin pre-loaded in the reaction vessel
Procedure:
-
Synthesizer Setup:
-
Load the resin into the reaction vessel.
-
Place vials of dissolved Fmoc-amino acids, activator, base, and deprotection solution in the designated positions on the synthesizer.
-
Ensure all solvent reservoirs are full.
-
-
Programming the Synthesis:
-
Enter the desired peptide sequence into the synthesizer's software.
-
Define the synthesis protocol, including:
-
Resin swelling time.
-
Fmoc deprotection times (e.g., 2 x 5 minutes).
-
Washing steps (number and duration).
-
Coupling times (e.g., 30-60 minutes).
-
Reagent equivalents.
-
Optional heating parameters for microwave-assisted synthesizers.[10]
-
-
-
Automated Synthesis Cycle:
-
The synthesizer will automatically perform the following steps for each amino acid:
-
Resin Swelling: Washes the resin with DMF.
-
Fmoc Deprotection: Delivers the deprotection solution to the reaction vessel.
-
Washing: Washes the resin with DMF to remove piperidine.
-
Coupling: Delivers the pre-activated amino acid solution to the reaction vessel.
-
Washing: Washes the resin with DMF and DCM to remove excess reagents.
-
-
-
Final Cleavage and Deprotection:
-
Once the automated synthesis is complete, the resin is typically removed from the synthesizer.
-
The final cleavage and deprotection are performed manually as described in Protocol 1, step 7. Some synthesizers may have modules for automated cleavage.[2]
-
Visualizations
Fmoc-SPPS Chemical Pathway
Caption: Chemical pathway of Fmoc solid-phase peptide synthesis.
Manual vs. Automated Workflow Comparison
Caption: Comparison of manual and automated SPPS workflows.
Conclusion
The choice between manual and automated Fmoc-SPPS is contingent upon the specific requirements of the research, including the number of peptides to be synthesized, the complexity of the sequences, the desired purity and yield, and the available budget and personnel.[2]
Manual synthesis offers unparalleled flexibility for troubleshooting, implementing non-standard chemistries, and is a cost-effective option for occasional or small-scale synthesis.[1] However, it is labor-intensive and susceptible to human error, which can impact purity and reproducibility.[11]
Automated synthesis is the superior choice for routine, high-throughput production, offering higher purity, yield, and reproducibility with significantly less hands-on time.[2] The initial capital investment is higher, but for laboratories with a consistent need for peptide synthesis, the long-term benefits of efficiency and consistency often justify the cost.[4] Ultimately, a thorough understanding of the advantages and limitations of each method will enable researchers to make an informed decision that best suits their project's needs and resources.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. americanpeptidesociety.org [americanpeptidesociety.org]
- 9. chem.uci.edu [chem.uci.edu]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. Deep Learning for Prediction and Optimization of Fast-Flow Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application of Fmoc-Cl in the Synthesis of Unnatural Amino Acids: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of unnatural amino acids into peptides and proteins is a powerful strategy for enhancing their therapeutic properties, such as increased metabolic stability, improved receptor affinity and selectivity, and tailored pharmacokinetic profiles. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, primarily due to its base lability, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][2] 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is a highly reactive reagent widely used for the introduction of the Fmoc group onto the amino functionality of both natural and unnatural amino acids.[3][4]
These application notes provide detailed protocols and quantitative data for the use of Fmoc-Cl in the synthesis of various classes of unnatural amino acids, offering researchers and drug development professionals a practical guide for incorporating these valuable building blocks into their synthetic workflows.
General Principles of Fmoc Protection using Fmoc-Cl
The standard method for the N-terminal protection of amino acids with Fmoc-Cl is the Schotten-Baumann reaction, which is typically carried out in a biphasic system or in a solution with an added base to neutralize the hydrochloric acid byproduct.[3]
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the amino group on the electrophilic carbonyl carbon of Fmoc-Cl. The subsequent loss of a chloride ion and a proton (neutralized by a base) results in the formation of a stable carbamate (B1207046) linkage.
Caption: General mechanism of Fmoc protection of an amino group using Fmoc-Cl.
Application Notes and Protocols for Specific Unnatural Amino Acids
N-Methylated Amino Acids
N-methylation of the peptide backbone can significantly increase proteolytic resistance and improve cell permeability. A common method for preparing Fmoc-N-methyl amino acids involves the formation of an intermediate oxazolidinone from the corresponding Fmoc-amino acid, followed by reductive ring opening.[5][6]
Experimental Workflow: Synthesis of Fmoc-N-Methyl Amino Acids via Oxazolidinones
Caption: Workflow for the synthesis of Fmoc-N-methylated amino acids.
Protocol: Synthesis of Fmoc-N-Methyl-Alanine
-
Oxazolidinone Formation:
-
Suspend Fmoc-Alanine (1 mmol), paraformaldehyde (200 mg), and p-toluenesulfonic acid (20 mg) in toluene (100 mL).[6]
-
Heat the mixture to reflux with azeotropic removal of water until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography to yield the Fmoc-oxazolidinone intermediate.
-
-
Reductive Ring Opening:
-
Dissolve the Fmoc-oxazolidinone (1 mmol) in dry dichloromethane (B109758) (DCM).
-
Add triethylsilane (Et3SiH, 3-5 eq.) and a Lewis acid (e.g., AlCl3 or TFA, 1.1-2 eq.).[6][7]
-
Stir the reaction at room temperature for 4 hours or heat with microwave irradiation at 100°C for 1 minute for accelerated conversion.[6]
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with 1 M HCl, dry over anhydrous magnesium sulfate, and concentrate in vacuo.[6]
-
Purify the crude product by column chromatography.
-
Quantitative Data for N-Methylated Amino Acid Synthesis
| Amino Acid | Method | Reaction Time | Yield (%) | Reference |
| Fmoc-N-Me-Ala-OH | Oxazolidinone | < 1 hour (microwave) | High | [6] |
| Fmoc-N-Me-Val-OH | Oxazolidinone | < 1 hour (microwave) | High | [6] |
| Fmoc-N-Me-Phe-OH | Oxazolidinone | < 1 hour (microwave) | High | [6] |
| Fmoc-N-Me-Ser(Bz)-OH | Oxazolidinone | - | Good | [6] |
D-Amino Acids
The incorporation of D-amino acids is a key strategy to enhance peptide stability against enzymatic degradation. The Fmoc protection of D-amino acids follows the same general principles as for their L-counterparts.
Protocol: Fmoc Protection of D-Valine
-
Dissolve D-Valine (1 mmol) in a 10% aqueous sodium carbonate solution.[8]
-
In a separate flask, dissolve Fmoc-Cl (1.1 mmol) in dioxane or acetone.
-
Cool the amino acid solution to 0°C in an ice bath.
-
Slowly add the Fmoc-Cl solution to the stirred amino acid solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-Cl and byproducts.
-
Acidify the aqueous layer to pH 2 with 1 M HCl, which will precipitate the Fmoc-D-Valine.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Quantitative Data for Fmoc-D-Amino Acid Synthesis
| Amino Acid | Base | Solvent | Reaction Time | Yield (%) | Reference |
| D-Threonine | NaHCO₃ | THF/H₂O | 16 h | - | [3] |
| D-Valine | Na₂CO₃ | Dioxane/H₂O | 4-12 h | >90 | General Protocol |
| Various D-AAs | NaHCO₃ | Dioxane/H₂O | - | >85 | General Protocol |
Phosphorylated Amino Acids
Phosphorylated amino acids, particularly phosphotyrosine, are crucial for studying signal transduction pathways. The synthesis of Fmoc-protected phosphotyrosine derivatives often involves the protection of the phosphate (B84403) group prior to Fmoc protection of the amine. A common building block is Fmoc-Tyr(PO(OBzl)OH)-OH.[9][10]
Experimental Workflow: Synthesis of Fmoc-Phosphotyrosine Derivative
Caption: General workflow for synthesizing a Fmoc-protected phosphotyrosine derivative.
Protocol: Synthesis of Nα-Fmoc-O-monobenzyl phosphonotyrosine
This protocol describes the monodebenzylation of the corresponding dibenzyl derivative.
-
Dissolve Nα-Fmoc-O-dibenzyl phosphonotyrosine in a suitable organic solvent.
-
Add sodium iodide and stir the reaction, monitoring for the removal of one benzyl (B1604629) group.[11]
-
Upon completion, perform a simple work-up procedure to remove by-products.
-
The monobenzylated phosphono product is obtained in high yield.[11]
Quantitative Data for Fmoc-Phosphotyrosine Building Blocks
| Building Block | Key Features | Coupling Conditions | Reference |
| Fmoc-Tyr(PO(OBzl)OH)-OH | Most popular, partially protected phosphate | Uronium-based reagents (HBTU, HATU) with excess DIPEA | [9][10] |
| Fmoc-Tyr(PO₃H₂)-OH | Unprotected phosphate, cost-effective | Sluggish coupling, best with HATU and excess DIPEA | [10] |
| Fmoc-Tyr(PO(NMe₂)₂)-OH | Mild deprotection of phosphate | Standard coupling methods (PyBOP, TBTU) | [10] |
Fluorescently Labeled Amino Acids
Incorporating fluorescent amino acids allows for the study of peptide and protein localization, conformation, and interactions. The synthesis often involves reacting an amino acid derivative with a fluorescent dye, followed by Fmoc protection.
Protocol: General Synthesis of a Fluorescent Fmoc-Amino Acid
-
Conjugation: React a suitable amino acid derivative (e.g., with a reactive side chain) with an amine-reactive fluorescent dye (e.g., an NHS-ester or isothiocyanate derivative) under appropriate pH conditions (typically pH 8-9).[12]
-
Purification: Purify the resulting fluorescent amino acid by chromatography (e.g., RP-HPLC).
-
Fmoc Protection: Protect the alpha-amino group of the purified fluorescent amino acid using the standard Schotten-Baumann conditions with Fmoc-Cl as described for D-amino acids.
-
Final Purification: Purify the final Fmoc-protected fluorescent amino acid by chromatography.
Quantitative Data for Fluorescent Amino Acid Synthesis
| Fluorescent Amino Acid Type | Synthesis Strategy | Overall Yield (%) | Reference |
| Fluorescein-based | Four-step procedure from aminofluoresceins | ~30 | [13] |
| 4-DMAP-based (DAPA) | Reductive amination of 4-aminophthalic acid | Excellent | [14] |
α,α-Dialkylamino Acids
These sterically hindered amino acids can induce specific secondary structures in peptides. Their Fmoc protection can be challenging due to the steric hindrance around the amino group. A zinc-promoted method offers an efficient alternative to the standard Schotten-Baumann conditions.[15]
Protocol: Zinc-Promoted Fmoc Protection of an α,α-Dialkylamino Acid
-
Suspend the α,α-dialkylamino acid (1 mmol) and activated zinc powder in a suitable solvent.
-
Add Fmoc-Cl (1.1 mmol) to the suspension.
-
Stir the reaction at room temperature. The reaction is typically fast and clean.
-
Filter off the zinc powder and wash with the solvent.
-
Isolate the product from the filtrate. This method avoids the formation of protected oligomers.[15]
Quantitative Data for Fmoc-α,α-Dialkylamino Acid Synthesis
| Amino Acid | Method | Key Advantage | Yield (%) | Reference |
| Various α,α-dialkyl | Zinc-promoted | Fast, clean, no oligomer formation | High | [15] |
Conclusion
Fmoc-Cl is a versatile and highly effective reagent for the N-terminal protection of a wide array of unnatural amino acids. The protocols and data presented herein provide a foundation for researchers to synthesize these valuable building blocks for applications in drug discovery and chemical biology. Careful consideration of the specific properties of each unnatural amino acid is crucial for optimizing the reaction conditions and achieving high yields and purity. The use of these Fmoc-protected unnatural amino acids in solid-phase peptide synthesis opens up a vast chemical space for the design of novel peptides with enhanced therapeutic potential.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. chempep.com [chempep.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. 9-Fluorenylmethyloxycarbonyl chloride - American Chemical Society [acs.org]
- 5. An improved synthesis of Fmoc-N-methyl-alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Building Blocks for Introducing Post-translational Modified Amino Acids [sigmaaldrich.com]
- 11. peptideweb.com [peptideweb.com]
- 12. benchchem.com [benchchem.com]
- 13. Fluorescein-based amino acids for solid phase synthesis of fluorogenic protease substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Fmoc-Cl in Glycopeptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the synthesis of glycopeptides. It details the underlying chemistry, presents key quantitative data, and offers detailed experimental protocols and workflows relevant to the field.
Application Notes
The chemical synthesis of glycopeptides is a cornerstone of glycobiology and therapeutic development. The most prevalent strategy involves the use of pre-formed glycosylated amino acid building blocks in a solid-phase peptide synthesis (SPPS) workflow.[1][2] The Fmoc protecting group is central to this approach due to its stability in acidic conditions and its facile removal under mild basic conditions, providing an orthogonal protection scheme with acid-labile side-chain protecting groups.[3][4][5][6]
Fmoc-Cl serves as a primary reagent for introducing the Fmoc group onto the α-amino function of these glycosylated amino acid building blocks.[7][8]
1.1 Mechanism of Fmoc Protection using Fmoc-Cl
The protection of a glycosylated amino acid with Fmoc-Cl typically proceeds via a Schotten-Baumann reaction.[7][9] The reaction involves the nucleophilic attack of the deprotonated amino group on the electrophilic carbonyl carbon of Fmoc-Cl. This is performed under basic conditions, which neutralize the HCl liberated during the reaction.[7]
1.2 Comparison of Fmoc-Cl and Fmoc-OSu
While both Fmoc-Cl and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) are used for Fmoc protection, they have distinct characteristics. Fmoc-Cl is generally more reactive, which can lead to faster reaction times.[10] However, this high reactivity also increases its susceptibility to hydrolysis, especially in aqueous media, and can lead to side reactions such as the formation of Fmoc-dipeptides.[10][11][12] Fmoc-OSu is more stable, the reaction conditions are easier to control, and it often results in fewer side products and higher purity of the final Fmoc-amino acid.[10][][14] For sensitive substrates, such as complex glycosylated amino acids, Fmoc-OSu is often the preferred reagent.[10]
1.3 Key Considerations in Glycopeptide Synthesis
-
Glycosidic Bond Stability: Glycosidic linkages, particularly those involving sialic acids or fucose, can be sensitive to the strongly acidic conditions (e.g., neat TFA) used for final cleavage from the resin.[1] Careful selection of the resin linker and cleavage cocktail is crucial.
-
Sugar Protecting Groups: The hydroxyl groups of the carbohydrate moiety must be protected during synthesis. Acetyl (Ac) or benzoyl (Bz) groups are common, and their removal (e.g., with hydrazine (B178648) or sodium methoxide) must be compatible with the fully assembled peptide.
-
Coupling Reactions: Steric hindrance from the bulky glycan can sometimes impede coupling efficiency during SPPS.[15] The use of more potent coupling reagents like HATU or the in-situ generation of Fmoc-amino acid chlorides/fluorides may be necessary to drive these reactions to completion.[16]
-
Fmoc Deprotection: Standard Fmoc deprotection using 20% piperidine (B6355638) in DMF is generally compatible with glycosylated peptides.[17] However, for particularly base-sensitive structures, milder conditions or alternative bases like DBU may be employed.[16]
Quantitative Data
The efficiency of the Fmoc-protection reaction is critical for the overall success of glycopeptide synthesis. The following tables summarize relevant quantitative data.
Table 1: Reported Yields for N-Fmoc Protection of Amino Acids Using Fmoc-Cl in Aqueous Media Data extracted from a study demonstrating an efficient protection protocol.[18]
| Amino Acid | Reaction Time (min) | Yield (%) |
| L-Alanine | 10 | 90 |
| L-Valine | 15 | 88 |
| L-Leucine | 15 | 92 |
| L-Isoleucine | 20 | 85 |
| L-Phenylalanine | 10 | 95 |
| L-Proline | 10 | 94 |
| L-Tryptophan | 15 | 86 |
| L-Serine | 15 | 85 |
| L-Threonine | 20 | 83 |
| L-Tyrosine | 15 | 89 |
| L-Aspartic acid | 20 | 80 |
| L-Glutamic acid | 20 | 82 |
Table 2: Purity of Fmoc-Amino Acids After Purification Data represents the recovery of purified product from a starting amount of 100g of crude Fmoc-amino acid.[19]
| Fmoc-Amino Acid Derivative | Purification Solvent | Yield of Purified Product (g) |
| Fmoc-Gln(Trt)-OH | Isopropyl Alcohol | 97 |
| Fmoc-Asn(Trt)-OH | Toluene | 98 |
| Fmoc-Tyr(tBu)-OH | Toluene | 98 |
| Fmoc-Thr(tBu)-OH | Toluene | 71.3 |
Experimental Protocols & Visualizations
3.1 Protocol 1: Synthesis of an Fmoc-Glycosylated Amino Acid Building Block
This protocol describes a general method for the N-terminal protection of a glycosylated amino acid (e.g., Ac3-GalNAc-α-Serine) using Fmoc-Cl.
Materials:
-
Glycosylated amino acid (1.0 eq)
-
Fmoc-Cl (1.2 eq)[18]
-
Sodium Bicarbonate (NaHCO3) or Sodium Carbonate (Na2CO3) (2-3 eq)
-
Solvent: Dioxane/Water (1:1) or Acetone (B3395972)/Water (1:1)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine
Procedure:
-
Dissolve the glycosylated amino acid in the aqueous dioxane or acetone solution containing sodium bicarbonate.
-
Cool the solution to 0-5 °C in an ice bath.[]
-
Dissolve Fmoc-Cl in dioxane or acetone and add it dropwise to the cooled amino acid solution over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir overnight.[]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, reduce the solvent volume under reduced pressure.
-
Add water and ethyl acetate. Acidify the aqueous layer to pH 2-3 with 1 M HCl while cooling in an ice bath.
-
Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and filter.
-
Evaporate the solvent under reduced pressure to yield the crude Fmoc-glycosylated amino acid.
-
Purify the product by recrystallization or flash column chromatography.
Caption: Fmoc protection of a glycosylated amino acid using Fmoc-Cl.
3.2 Protocol 2: Solid-Phase Synthesis of a Glycopeptide
This protocol outlines a single coupling cycle for incorporating the prepared Fmoc-glycosylated amino acid building block onto a solid support resin (e.g., Rink Amide resin).
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-glycosylated amino acid (3-5 eq)
-
Coupling reagent (e.g., HBTU/HATU, 3-5 eq)
-
Activation base (e.g., DIPEA/NMM, 6-10 eq)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF or DCM for 30-60 minutes in a reaction vessel.[20]
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.[20]
-
Repeat the treatment with 20% piperidine in DMF for 15-20 minutes. Drain.[20][21]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[20]
-
Perform a Kaiser test to confirm the presence of free primary amines (a blue color indicates a positive result).[20]
-
-
Amino Acid Activation:
-
In a separate vial, dissolve the Fmoc-glycosylated amino acid, coupling reagent (e.g., HBTU), and an additive like HOBt in DMF.
-
Add the activation base (e.g., DIPEA) and allow the mixture to pre-activate for 5-10 minutes.
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-4 hours at room temperature. Due to potential steric hindrance, longer coupling times or double coupling may be necessary.[20]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times).
-
-
Repeat the deprotection and coupling cycle for each subsequent amino acid in the sequence.
Caption: Workflow for the Solid-Phase Glycopeptide Synthesis (SPPS) cycle.
3.3 Protocol 3: Cleavage and Global Deprotection
This protocol describes the final step of cleaving the synthesized glycopeptide from the resin and removing acid-labile side-chain protecting groups.
Materials:
-
Dry peptidyl-resin
-
Cleavage Cocktail: e.g., TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). The choice of scavengers is critical to prevent degradation of sensitive residues.
-
Cold diethyl ether
Procedure:
-
Wash the final peptidyl-resin with DCM and dry it thoroughly under vacuum.
-
Add the cleavage cocktail to the dry resin in a reaction vessel (approx. 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved glycopeptide.
-
Wash the resin with additional neat TFA to ensure complete recovery.
-
Precipitate the crude glycopeptide by adding the TFA filtrate dropwise into a flask of vigorously stirred, ice-cold diethyl ether.
-
Centrifuge the ether suspension to pellet the precipitated glycopeptide.
-
Decant the ether and wash the pellet with cold ether two more times.
-
Dry the crude glycopeptide pellet under vacuum.
-
Purify the glycopeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Workflow for glycopeptide cleavage and deprotection.
References
- 1. Synthesis of glycopeptides and glycopeptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of glycosylated amino acids suitable for Fmoc solid-phase assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. acs.org [acs.org]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. Difficulties encountered during glycopeptide syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chempep.com [chempep.com]
- 17. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 18. rsc.org [rsc.org]
- 19. ajpamc.com [ajpamc.com]
- 20. benchchem.com [benchchem.com]
- 21. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting incomplete Fmoc deprotection during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of incomplete Fmoc deprotection?
A1: The primary indications of incomplete Fmoc deprotection are a negative or weak Kaiser test result after the deprotection step, which signals the absence of free primary amines.[1][2] Another key indicator is the slow or incomplete release of the dibenzylfulvene (DBF)-piperidine adduct, which can be monitored by UV-Vis spectrophotometry at approximately 301 nm.[2][3] Visually, resin aggregation or clumping can also suggest issues with deprotection and subsequent coupling steps.
Q2: What are the most common causes of incomplete Fmoc deprotection?
A2: Several factors can lead to incomplete Fmoc removal. These can be broadly categorized as:
-
Reagent-Related Issues: Degradation of the piperidine (B6355638) solution over time or an incorrect concentration (the standard is 20% piperidine in DMF) can reduce deprotection efficiency.[4]
-
Reaction Conditions: Insufficient deprotection time, especially for "difficult" sequences, or conducting the reaction at a temperature lower than ambient can lead to sluggish and incomplete reactions.[4]
-
Peptide Sequence-Related Issues:
-
Steric Hindrance: Bulky amino acid side chains near the N-terminus can physically block the piperidine from accessing the Fmoc group.[2] β-branched amino acids like Valine (Val), Isoleucine (Ile), and Threonine (Thr) are common examples.[2]
-
Peptide Aggregation: As the peptide chain grows, it can form secondary structures like β-sheets, particularly in hydrophobic sequences.[5][6] This aggregation can prevent reagents from effectively penetrating the resin.[5][6]
-
-
Resin-Related Issues: Poor swelling of the resin can lead to steric hindrance between growing peptide chains, impeding reagent access.[7]
Q3: How can I resolve incomplete Fmoc deprotection?
A3: The approach to resolving incomplete deprotection depends on the underlying cause. Here are some common strategies:
-
Optimize Deprotection Protocol:
-
Extend Reaction Time: For sterically hindered residues or aggregating sequences, increasing the deprotection time is a common first step.[2] A second deprotection step with fresh reagent can also be effective.[2]
-
Increase Temperature: Performing the deprotection at a slightly elevated temperature (e.g., 30-40°C) can help disrupt secondary structures and improve reaction kinetics, but should be done cautiously to avoid side reactions.[4]
-
-
Use a Stronger Base: For particularly difficult sequences, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often in a cocktail with piperidine (e.g., 2% DBU in DMF).[8][9] DBU is known to remove the Fmoc group much faster than piperidine.[9]
-
Address Peptide Aggregation:
-
Change Solvent: Switching from DMF to a more solvating solvent like N-methyl-2-pyrrolidone (NMP) can help reduce aggregation.[5]
-
Incorporate Chaotropic Agents: Adding chaotropic salts like LiCl to the solvent can disrupt hydrogen bonding and break up aggregates.[6]
-
Use Backbone Protection: Incorporating backbone-protecting groups, such as a 2,4-dimethoxybenzyl (Dmb) group on a glycine (B1666218) residue, can effectively prevent aggregation.[6]
-
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting incomplete Fmoc deprotection.
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
Data Presentation
Table 1: Deprotection Conditions for Sterically Hindered Amino Acids
| Amino Acid | Standard Deprotection (20% Piperidine/DMF) | Recommended Modification |
| Val, Ile, Thr | 2 x 10 min | Extend to 2 x 15-20 min |
| Arg(Pbf) | 2 x 10 min | Extend to 2 x 20 min or use 2% DBU/DMF for 2 x 5 min |
| "Difficult" Sequences | 2 x 10 min | Consider 2% DBU / 2% Piperidine in DMF for 2 x 7 min |
Note: Deprotection times are approximate and may need to be optimized for specific sequences.
Table 2: Comparison of Common Deprotection Reagents
| Reagent | Concentration | Advantages | Disadvantages |
| Piperidine | 20% in DMF | Standard, well-established, effective for most sequences. | Can be slow for difficult sequences; can cause side reactions like aspartimide formation.[5] |
| DBU | 2% in DMF | Much faster deprotection than piperidine, effective for hindered residues and aggregated sequences.[9] | Non-nucleophilic (requires a scavenger like piperidine); can catalyze aspartimide formation.[9] |
| 4-Methylpiperidine | 20% in DMF | Similar efficiency to piperidine, not a controlled substance. | Similar potential for side reactions as piperidine. |
| Piperazine/DBU | 5% Piperazine / 2% DBU in DMF | Rapid and efficient deprotection, can reduce deletion products.[8][10] | May require optimization for sensitive sequences. |
Experimental Protocols
Protocol 1: The Kaiser Test (Ninhydrin Test)
The Kaiser test is a highly sensitive qualitative assay for the presence of primary amines.[11] A positive result (deep blue color) indicates successful Fmoc deprotection.
Reagents:
-
Reagent A: Dissolve 16.5 mg of KCN in 25 mL of deionized water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[11]
-
Reagent B: Dissolve 1.0 g of ninhydrin (B49086) in 20 mL of n-butanol.[11]
-
Reagent C: Dissolve 40 g of phenol (B47542) in 20 mL of n-butanol.[11]
Procedure:
-
Place a small sample of resin beads (10-15) into a small test tube.
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.[11]
-
Heat the test tube at 110°C for 5 minutes.[11]
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation |
| Intense blue beads and solution | Positive: Free primary amines are present (successful deprotection). |
| Yellow/colorless beads and solution | Negative: No free primary amines (incomplete deprotection). |
| Blue beads, colorless solution | Incomplete deprotection; consider extending deprotection time or repeating the step. |
Protocol 2: Quantitative Monitoring of Fmoc Deprotection by UV-Vis Spectrophotometry
This method quantifies the release of the DBF-piperidine adduct, which has a strong UV absorbance at approximately 301 nm.[3]
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks
-
20% piperidine in DMF (for blank)
Procedure:
-
During the Fmoc deprotection step, collect all the filtrate in a volumetric flask of a known volume (e.g., 10 mL or 25 mL).
-
Dilute the collected filtrate to the mark with DMF and mix thoroughly. Further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer.
-
Set the spectrophotometer to measure absorbance at 301 nm.
-
Use the 20% piperidine in DMF solution as a blank to zero the instrument.
-
Measure the absorbance of the diluted filtrate.
-
Calculate the amount of Fmoc group removed using the Beer-Lambert law (A = εcl), where:
-
A = measured absorbance
-
ε = molar extinction coefficient of the DBF-piperidine adduct (~7800 M⁻¹cm⁻¹ in DMF)
-
c = concentration (mol/L)
-
l = path length (1 cm)
-
Chemical Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a base-catalyzed β-elimination reaction.
Caption: The mechanism of Fmoc group removal by piperidine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. peptide.com [peptide.com]
- 10. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. peptide.com [peptide.com]
Technical Support Center: 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered when using 9-Fluorenylmethyl chloroformate (Fmoc-Cl) for Nα-protection in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Fmoc-Cl in peptide synthesis?
A1: this compound (Fmoc-Cl) is a reagent used to introduce the fluorenylmethyloxycarbonyl (Fmoc) protecting group onto the Nα-amino group of an amino acid.[1][2] This protection prevents the amino group from participating in unwanted reactions during peptide bond formation. The Fmoc group is stable under acidic conditions but can be readily removed with a mild base, typically piperidine (B6355638), making it a cornerstone of orthogonal protection strategies in SPPS.[3][4]
Q2: What are the most common side reactions associated with the use of Fmoc chemistry in peptide synthesis?
A2: The most frequently encountered side reactions in Fmoc-based SPPS include:
-
Aspartimide Formation: Cyclization of aspartic acid residues, particularly when followed by glycine (B1666218), serine, or asparagine, can lead to the formation of a succinimide (B58015) ring, known as an aspartimide.[5][6] This can result in chain termination or the formation of β-aspartyl peptides upon ring opening.[7]
-
Diketopiperazine (DKP) Formation: At the dipeptide stage, the deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[8][9] This is especially problematic for sequences containing proline or glycine at the C-terminus of the dipeptide.[10]
-
Racemization: Epimerization of the chiral center of an amino acid can occur, particularly with cysteine and histidine, under basic conditions used for coupling or deprotection.[5][7]
-
Incomplete Coupling: Sterically hindered amino acids, such as valine or isoleucine, may experience incomplete coupling to the growing peptide chain, leading to deletion sequences.[11]
-
Formation of Fmoc-Dipeptides and Fmoc-Tripeptides: The premature removal of the Fmoc group during coupling can lead to the formation of Fmoc-protected dipeptides or tripeptides, which can then be incorporated into the peptide chain, resulting in insertion sequences.
Troubleshooting Guides
Issue 1: Aspartimide Formation
Symptoms:
-
Presence of unexpected peaks in the HPLC chromatogram of the crude peptide, often close to the main product peak.
-
Mass spectrometry data indicating the presence of isomers or byproducts with the same mass as the target peptide (α- and β-aspartyl peptides).
Troubleshooting Steps & Solutions:
| Solution | Detailed Protocol |
| Use of Additives | Add 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution.[10][12] This has been shown to significantly reduce aspartimide formation.[13][14] |
| Alternative Bases | Replace the standard 20% piperidine in DMF with a weaker base like 5% piperazine (B1678402) in DMF or NMP.[9][12] Piperazine has been shown to be effective at removing the Fmoc group while suppressing aspartimide formation.[14] |
| Backbone Protection | For particularly sensitive sequences (e.g., -Asp-Gly-), use an amino acid derivative with a backbone protecting group, such as N-(2-hydroxy-4-methoxybenzyl) (Hmb).[10][13] This prevents the backbone amide nitrogen from attacking the side chain. |
| Bulky Side-Chain Protecting Groups | Employing sterically bulky protecting groups on the aspartic acid side chain can hinder the formation of the succinimide ring.[12] |
Quantitative Data on Aspartimide Formation Mitigation:
| Mitigation Strategy | Peptide Sequence | % Aspartimide Formation |
| 20% Piperidine/DMF | Sensitive Sequence | High (sequence dependent) |
| 20% Piperidine/DMF + 0.1M HOBt | Sensitive Sequence | Significantly Reduced[12][13] |
| 5% Piperazine/DMF or NMP | Sensitive Sequence | Markedly Lower than Piperidine[9][14] |
| Hmb Backbone Protection | -Asp-Gly- | Complete Suppression[13][14] |
Reaction Pathway: Aspartimide Formation
Caption: Base-catalyzed formation of aspartimide and subsequent products.
Issue 2: Diketopiperazine (DKP) Formation
Symptoms:
-
Significant loss of peptide from the resin after the coupling of the second amino acid.
-
Presence of a cyclic dipeptide byproduct in the cleavage cocktail.
Troubleshooting Steps & Solutions:
| Solution | Detailed Protocol |
| Use of Sterically Hindered Resin | Employ a 2-chlorotrityl chloride (2-CTC) resin, which is more resistant to DKP formation due to steric hindrance around the ester linkage.[8][10] |
| Low Temperature Coupling | Perform the coupling of the second amino acid at a reduced temperature (e.g., 0 °C) to decrease the rate of intramolecular cyclization.[10] |
| Use of Boc-Protected Amino Acids | For the first two residues, consider using tert-butoxycarbonyl (Boc) protected amino acids, as the acidic deprotection conditions do not promote DKP formation.[10] |
| In Situ Neutralization Protocols | Utilize coupling protocols where the N-terminal amine is neutralized in the presence of the activated amino acid, minimizing the time the free amine is available for cyclization. |
| Optimized Fmoc-Removal | A solution of 2% DBU and 5% piperazine in NMP has been shown to drastically reduce DKP formation compared to 20% piperidine in DMF.[9] |
Experimental Workflow: Minimizing DKP Formation
Caption: Decision workflow for mitigating diketopiperazine (DKP) formation.
Issue 3: Racemization
Symptoms:
-
Appearance of diastereomeric impurities in the HPLC analysis of the crude peptide.
-
Mass spectrometry shows peaks corresponding to the correct mass but with different retention times.
Troubleshooting Steps & Solutions:
| Solution | Detailed Protocol |
| Choice of Coupling Reagents | For sensitive amino acids like Cys and His, avoid prolonged pre-activation times with carbodiimide-based reagents. The addition of HOBt or its aza-analogs can suppress racemization.[8] |
| Use of Additives | The use of piperazine containing 0.1 M HOBt for Fmoc deprotection has been shown to cause little racemization of resin-bound C-terminal cysteine.[13][14] |
| Avoid Strong Bases | Minimize the use of strong, non-nucleophilic bases like DBU during coupling steps, as they can promote racemization. |
Issue 4: Incomplete Coupling of Sterically Hindered Amino Acids
Symptoms:
-
Presence of deletion sequences (peptide minus the sterically hindered amino acid) in the mass spectrum.
-
Positive Kaiser test after a single coupling, indicating free primary amines.
Troubleshooting Steps & Solutions:
| Solution | Detailed Protocol |
| Use of Potent Coupling Reagents | Employ more potent coupling reagents such as HATU, HCTU, or COMU.[11] |
| Double Coupling | Perform a second coupling step with a fresh portion of activated amino acid to ensure the reaction goes to completion.[11] |
| Increased Reaction Time and/or Temperature | Extend the coupling reaction time or perform the coupling at a slightly elevated temperature (e.g., 40-50 °C), while being mindful of potential side reactions.[11] |
| Use of Amino Acid Chlorides or Fluorides | In difficult cases, in situ generation of Fmoc-amino acid chlorides or fluorides can enhance reactivity. |
Experimental Protocol: Double Coupling of a Sterically Hindered Amino Acid (e.g., Fmoc-Val-OH)
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF to remove piperidine.
-
First Coupling:
-
In a separate vessel, pre-activate Fmoc-Val-OH (3 equivalents) with HCTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF.
-
Kaiser Test: Perform a Kaiser test. If the test is positive (blue beads), proceed to the second coupling.
-
Second Coupling:
-
Repeat step 4 to prepare a fresh solution of activated Fmoc-Val-OH.
-
Add the solution to the resin and agitate for another 1-2 hours.
-
-
Washing: Wash the resin with DMF.
-
Final Kaiser Test: Perform a final Kaiser test to confirm the completion of the coupling.
Analytical Methods for Side Product Detection
| Analytical Technique | Purpose |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | To separate the target peptide from impurities and byproducts. The peak area can be used for quantification.[15] |
| Mass Spectrometry (MS) | To identify the mass of the target peptide and any side products, such as deletion or insertion sequences, or products of aspartimide formation.[16] |
| Tandem Mass Spectrometry (MS/MS) | To sequence the peptide and pinpoint the location of modifications or deletions. |
| Amino Acid Analysis | To confirm the amino acid composition of the final peptide. Derivatization with Fmoc-Cl can be used for sensitive detection.[15][17] |
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. biotage.com [biotage.com]
- 13. ptacts.uspto.gov [ptacts.uspto.gov]
- 14. researchgate.net [researchgate.net]
- 15. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. | Sigma-Aldrich [merckmillipore.com]
- 17. benchchem.com [benchchem.com]
optimizing Fmoc-Cl to amine molar ratio for protection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Fmoc (9-fluorenylmethyloxycarbonyl) protection of amines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Fmoc protection of amines using Fmoc-Cl.
Q1: What is the optimal molar ratio of Fmoc-Cl to the amine?
The optimal molar ratio of Fmoc-Cl to the amine is crucial for achieving high yields and minimizing side products. Generally, a slight excess of Fmoc-Cl is used to ensure the complete consumption of the amine. A common starting point is a molar ratio of 1.05:1 to 1.2:1 (Fmoc-Cl:amine).[1][2] However, the ideal ratio can vary depending on the reactivity of the amine, the reaction conditions, and the scale of the reaction.
Q2: My reaction is incomplete, and I still have starting amine present. What should I do?
Incomplete reactions can be caused by several factors:
-
Insufficient Fmoc-Cl: The Fmoc-Cl may have been degraded by moisture. It is an acid chloride and is sensitive to hydrolysis.[3] Try using a freshly opened bottle of Fmoc-Cl or recrystallize the existing reagent.
-
Suboptimal Molar Ratio: The initial molar ratio of Fmoc-Cl to amine might be too low. Consider increasing the equivalents of Fmoc-Cl incrementally (e.g., from 1.1 to 1.3 equivalents).
-
Poor Reagent Solubility: Ensure all reagents are fully dissolved in the chosen solvent system. If necessary, sonication or gentle warming can be employed, provided the reagents are stable at elevated temperatures.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Q3: I am observing a significant amount of fluorenemethanol as a byproduct. How can I minimize this?
The formation of 9-fluorenemethanol (B185326) is a common issue when using Fmoc-Cl, especially in the presence of water, as Fmoc-Cl can be hydrolyzed.[4][5] Here are some strategies to minimize this side product:
-
Use Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions can significantly reduce the hydrolysis of Fmoc-Cl.[6] This involves using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon).
-
Alternative Reagent: Consider using N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) instead of Fmoc-Cl. Fmoc-OSu is more stable towards hydrolysis and often results in cleaner reactions with fewer byproducts.[2][7]
-
Schotten-Baumann Conditions: The classic Schotten-Baumann conditions, which use a biphasic system of an organic solvent (like dioxane or dichloromethane) and an aqueous basic solution (like sodium bicarbonate or sodium carbonate), are designed to have the reaction occur at the interface, which can sometimes favor the desired reaction over hydrolysis.[3] However, the pH of the aqueous layer should be carefully controlled.
Q4: I am getting di-Fmoc protected product with my primary amine. How can I avoid this?
The formation of a di-Fmoc protected product occurs when two Fmoc groups react with a single primary amine. This is more likely to happen if a large excess of Fmoc-Cl is used or if the reaction conditions are too harsh. To avoid this:
-
Control Stoichiometry: Carefully control the molar ratio of Fmoc-Cl to the amine. Avoid using a large excess of the protecting group.
-
Slow Addition: Add the Fmoc-Cl solution slowly to the reaction mixture containing the amine. This helps to maintain a low instantaneous concentration of Fmoc-Cl, disfavoring the double addition.
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can help to control the reactivity and improve selectivity.
Q5: What are the best practices for purifying my Fmoc-protected amine?
The purification strategy for your Fmoc-protected amine will depend on its physical properties.
-
Filtration and Washing: If the product precipitates out of the reaction mixture, it can often be isolated by filtration and then washed with water to remove inorganic salts.[1] Further washing with a non-polar solvent like hexane (B92381) can remove non-polar impurities.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., hot ethanol) is an effective method for purifying solid products.[1]
-
Silica (B1680970) Gel Chromatography: If the product is an oil or if recrystallization is not effective, purification by silica gel flash chromatography is a standard method. A typical eluent system would be a gradient of ethyl acetate (B1210297) in hexane.
Quantitative Data on Reaction Conditions
The following table summarizes various reported conditions for the Fmoc protection of amines.
| Amine Substrate | Fmoc Reagent | Molar Ratio (Fmoc:Amine) | Base | Solvent System | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| General Amines | Fmoc-Cl | 1.2:1 | - | Water | 60 | Varies | 80-90 | [1] |
| Amino Acids | Fmoc-Cl | 1.2:1 | - | Water:Ethanol (B145695) (3:1) | 60 | Varies | High | [1] |
| D-Threonine | Fmoc-OSu | 1.05:1 | NaHCO₃ | THF:Saturated aq. NaHCO₃ (2:1) | Room Temp | 16 h | - | [3] |
| General Amino Acid | Fmoc-OSu | 1.05:1 | Na₂CO₃ | Dioxane/Water or Acetone/Water | 0 to Room Temp | Several hours to overnight | >90 | [2][8] |
| Primary Amine | Fmoc-Cl | - | Pyridine | CH₂Cl₂ | - | - | - | [3] |
Detailed Experimental Protocols
Protocol 1: Fmoc Protection of an Amine in an Aqueous Medium
This protocol is adapted from a procedure for the N-Fmoc protection of amines in water.[1]
Materials:
-
Amine (1.0 mmol)
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.2 mmol)
-
Water (1.5 mL)
-
Hot ethanol for recrystallization
Procedure:
-
To a reaction vial, add the amine (1.0 mmol) and water (1.5 mL).
-
Add Fmoc-Cl (1.2 mmol) to the mixture.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., 3:7 ethyl acetate:hexane).
-
Upon consumption of the starting amine, cool the reaction mixture to room temperature.
-
Filter the solid product and wash it thoroughly with water.
-
Recrystallize the crude product from hot ethanol to afford the pure N-Fmoc protected amine.
Protocol 2: Fmoc Protection of an Amino Acid using Fmoc-OSu
This protocol is a general procedure for the protection of amino acids using the more stable Fmoc-OSu reagent.[2][8]
Materials:
-
Amino acid (1.0 equivalent)
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equivalents)
-
10% aqueous sodium carbonate solution or a 1:1 mixture of dioxane and 10% aqueous sodium carbonate
-
Dioxane or acetone
-
Diethyl ether
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amino acid (1.0 equivalent) in the aqueous sodium carbonate solution (or dioxane/water mixture).
-
In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane or acetone.
-
Slowly add the Fmoc-OSu solution to the stirring amino acid solution at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1 M HCl to precipitate the Fmoc-amino acid.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
If necessary, purify the product by recrystallization.
Visual Guides
Caption: General workflow for the Fmoc protection of an amine.
Caption: Troubleshooting decision tree for Fmoc protection of amines.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for Fmoc-OH Byproduct Removal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of 9-fluorenylmethanol (Fmoc-OH) and related byproducts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is Fmoc-OH and why is it a byproduct?
A1: Fmoc-OH, or 9-fluorenylmethanol, is a common byproduct generated during the deprotection of Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups. The Fmoc group is widely used in organic synthesis, particularly in solid-phase peptide synthesis (SPPS), to protect primary and secondary amines. Deprotection is typically achieved using a base, such as piperidine, which cleaves the Fmoc group, releasing the free amine and generating dibenzofulvene (DBF). The highly reactive DBF is then scavenged by the base to form an adduct (e.g., dibenzofulvene-piperidine adduct), and any remaining Fmoc carbamate (B1207046) can be hydrolyzed to Fmoc-OH.
Q2: Why is it crucial to remove the Fmoc-OH byproduct?
A2: The presence of Fmoc-OH and related byproducts can complicate the purification of the desired product, interfere with subsequent reaction steps, and impact the accuracy of analytical characterization, such as HPLC and NMR. In pharmaceutical applications, the removal of such impurities is essential to ensure the purity, safety, and efficacy of the final compound.
Q3: What are the primary methods for removing Fmoc-OH byproducts?
A3: The most common methods for removing Fmoc-OH byproducts are liquid-liquid extraction, precipitation/crystallization, and column chromatography. The choice of method depends on the properties of the desired product, such as its polarity and solubility.
Q4: How can I monitor the successful removal of Fmoc-OH?
A4: The removal of Fmoc-OH can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The Fmoc group has a strong UV absorbance, typically around 265 nm, making it easily detectable.[1] A successful purification will show the disappearance or significant reduction of the peak corresponding to Fmoc-OH in the HPLC chromatogram or the spot on the TLC plate.
Troubleshooting Guides
Issue 1: Fmoc-OH byproduct co-elutes with my desired product during column chromatography.
Possible Cause: The polarity of your desired product is very similar to that of Fmoc-OH.
Solutions:
-
Modify the Mobile Phase: Adjust the solvent system used for chromatography. A slight change in the polarity of the mobile phase can often improve separation. Experiment with different solvent ratios or introduce a third solvent with a different polarity. For normal-phase chromatography, a common starting point is a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). For reverse-phase chromatography, gradients of water and acetonitrile (B52724) or methanol (B129727) are typically used.[2]
-
Change the Stationary Phase: If modifying the mobile phase is ineffective, consider using a different stationary phase. If you are using silica (B1680970) gel (normal phase), switching to alumina (B75360) or a bonded-phase silica (like diol or cyano) might provide a different selectivity. For reverse-phase, changing from a C18 to a C8 or a phenyl column can alter the retention characteristics.
-
Consider an Alternative Purification Method: If co-elution remains an issue, liquid-liquid extraction or selective precipitation might be more effective.
Issue 2: Fmoc-OH byproduct precipitates with my desired product.
Possible Cause: The solubility of your product and Fmoc-OH are similar in the chosen solvent system for precipitation.
Solutions:
-
Optimize the Precipitation Solvent: Experiment with different anti-solvents (the solvent in which the product is insoluble). The goal is to find a solvent system where your product has low solubility, but the Fmoc-OH byproduct remains in solution.
-
Recrystallization: Instead of simple precipitation, perform a recrystallization.[2][3] This technique can be highly effective in separating compounds with different solubilities at varying temperatures. Choose a solvent that dissolves both your product and the Fmoc-OH at an elevated temperature but in which your product is significantly less soluble at a lower temperature.
Issue 3: Fmoc-OH byproduct is not efficiently removed by liquid-liquid extraction.
Possible Cause: The partition coefficient of Fmoc-OH in the chosen biphasic system is not favorable for its removal from the product-containing phase.
Solutions:
-
Adjust the pH of the Aqueous Phase: The solubility of Fmoc-OH in the aqueous phase can sometimes be influenced by pH. While Fmoc-OH itself is not strongly acidic or basic, adjusting the pH might affect the partitioning of other components in the mixture, indirectly improving the separation.
-
Use a Different Organic Solvent: The choice of the organic solvent is critical. If you are trying to extract Fmoc-OH from an aqueous phase, a water-immiscible organic solvent in which Fmoc-OH is highly soluble should be used. Conversely, if your product is in an organic phase, you might try washing it with an aqueous phase or another immiscible organic solvent in which Fmoc-OH has a higher affinity.
Data Presentation
Table 1: Solubility of Fmoc-OH in Common Solvents
| Solvent | Solubility | Notes |
| Methanol | Soluble | |
| Benzene | Soluble | |
| Dichloromethane (DCM) | Soluble | Often used in normal-phase chromatography.[4] |
| N,N-Dimethylformamide (DMF) | Soluble | Common solvent for Fmoc deprotection reactions.[4] |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | Alternative to DMF.[4] |
| Diethyl Ether | Sparingly Soluble | Often used to precipitate peptides and other polar compounds, leaving Fmoc byproducts in solution. |
| Water | Insoluble | Fmoc-OH is hydrophobic. |
Table 2: Comparison of Purification Methods for Fmoc-OH Removal
| Method | Principle | Best Suited For | Typical Efficiency |
| Liquid-Liquid Extraction | Differential solubility between two immiscible liquids. | When the product and Fmoc-OH have significantly different polarities. | 60-90% removal in a single extraction, can be improved with multiple extractions. |
| Precipitation/Recrystallization | Difference in solubility in a particular solvent at a given temperature. | Purifying solid products from soluble Fmoc-OH.[2][3] | Can achieve >95% purity depending on the compound and solvent system. |
| Column Chromatography | Differential partitioning between a stationary and a mobile phase. | Separating compounds with similar solubilities but different polarities. | Can achieve >99% purity with optimized conditions. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of Fmoc-OH from a Non-Polar Product
-
Dissolution: Dissolve the crude reaction mixture containing your non-polar product and Fmoc-OH in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a polar, immiscible solvent such as acetonitrile or methanol/water mixture.
-
Mixing and Separation: Shake the funnel vigorously and then allow the layers to separate. The more polar Fmoc-OH will preferentially partition into the polar solvent phase.
-
Collection: Drain the lower (denser) layer. Repeat the extraction of the organic layer with fresh polar solvent two to three more times to maximize the removal of Fmoc-OH.
-
Work-up: Combine the organic layers containing your purified product, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Selective Precipitation of a Polar Product to Remove Fmoc-OH
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of a polar solvent in which both your product and Fmoc-OH are soluble (e.g., DMF, DMSO, or a small amount of methanol).
-
Precipitation: Slowly add a non-polar solvent (an "anti-solvent") such as cold diethyl ether or hexane to the stirred solution.[5] Your polar product should precipitate out while the less polar Fmoc-OH and its adducts remain dissolved.
-
Isolation: Collect the precipitated product by filtration.
-
Washing: Wash the solid product with a small amount of the cold non-polar solvent to remove any remaining traces of Fmoc-OH.
-
Drying: Dry the purified product under vacuum.
Protocol 3: Flash Column Chromatography for Fmoc-OH Removal
-
TLC Analysis: Determine a suitable solvent system using Thin Layer Chromatography (TLC). The ideal system should show good separation between your product and the Fmoc-OH byproduct (which is UV active). A target Rf value for your product is typically around 0.3 to maximize separation.[6]
-
Column Packing: Pack a flash chromatography column with silica gel using the chosen non-polar solvent from your TLC analysis.
-
Sample Loading: Dissolve your crude product in a minimal amount of the chromatography solvent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.
-
Elution: Run the column with the predetermined solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualizations
Caption: Decision workflow for selecting a suitable purification method.
Caption: Troubleshooting guide for chromatographic purification.
References
prevention of 9-Fluorenylmethyl chloroformate hydrolysis during reaction
Welcome to the technical support center for 9-Fluorenylmethyl chloroformate (Fmoc-Cl). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent Fmoc-Cl hydrolysis during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Fmoc-Cl) and what is its primary use?
A1: this compound (Fmoc-Cl) is a reagent used in organic synthesis, most notably for the introduction of the Fluorenylmethyloxycarbonyl (Fmoc) protecting group to primary and secondary amines. This is a crucial step in solid-phase peptide synthesis (SPPS) and other synthetic applications where temporary protection of an amine group is required.
Q2: What is Fmoc-Cl hydrolysis?
A2: Fmoc-Cl is sensitive to moisture and can react with water in a process called hydrolysis.[1] This reaction breaks down Fmoc-Cl into 9-fluorenylmethanol, hydrochloric acid (HCl), and carbon dioxide. This breakdown is an undesired side reaction during the Fmoc protection of amines.
Q3: Why is it critical to prevent Fmoc-Cl hydrolysis during my reaction?
A3: Preventing Fmoc-Cl hydrolysis is essential for several reasons:
-
Reduced Yield: Hydrolysis consumes the Fmoc-Cl reagent, making it unavailable for the desired reaction with the amine, which leads to lower yields of the Fmoc-protected product.
-
Reaction Contamination: The primary byproduct of hydrolysis, 9-fluorenylmethanol, can complicate the purification of the final product.
-
Inconsistent Results: The extent of hydrolysis can vary depending on experimental conditions, leading to poor reproducibility of your synthesis.
Q4: What are the key factors that promote the hydrolysis of Fmoc-Cl?
A4: The main factors that accelerate the hydrolysis of Fmoc-Cl are:
-
Presence of Water: As a reactant in hydrolysis, the presence of water, even in trace amounts in solvents or reagents, can lead to the degradation of Fmoc-Cl.
-
Basic pH: The rate of hydrolysis increases significantly under basic (alkaline) conditions.
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of both the desired aminolysis and the undesired hydrolysis.[2]
Troubleshooting Guide
Issue: Low Yield of Fmoc-Protected Product
Q: My Fmoc-protection reaction is resulting in a low yield and I suspect Fmoc-Cl hydrolysis. How can I confirm this and what steps can I take to improve the outcome?
A: Low yields in Fmoc-protection reactions are frequently due to the competitive hydrolysis of Fmoc-Cl. The amine (in the desired reaction) and water (in the hydrolysis reaction) compete for the Fmoc-Cl. The outcome of this competition is highly dependent on the reaction conditions.
To mitigate this issue, it is crucial to optimize the reaction environment to favor the reaction with the amine (aminolysis) over hydrolysis. Key parameters to control are pH, temperature, and solvent.
Data Presentation: Impact of pH on Reaction Outcome
The pH of the reaction medium is a critical factor. While a basic pH is necessary to deprotonate the amine for it to be nucleophilic, a highly alkaline environment will accelerate the hydrolysis of Fmoc-Cl. The optimal pH is a balance between these two effects.
| pH Range | Aminolysis Rate (Reaction with Amine) | Hydrolysis Rate (Reaction with Water) | Recommended Action |
| < 7 | Very Slow (Amine is protonated) | Slow | Not recommended for Fmoc protection. |
| 7 - 8.5 | Moderate to Fast | Moderate | A good starting point for many reactions. Minimizes hydrolysis while allowing for aminolysis. |
| 8.5 - 10 | Fast | Fast | Optimal for many derivatization reactions, but careful control is needed to minimize hydrolysis.[3] |
| > 10 | Fast | Very Fast | High risk of significant Fmoc-Cl hydrolysis, potentially leading to lower yields.[4] |
Note: The optimal pH can be substrate-dependent and may require empirical optimization.
Issue: Controlling Reaction Temperature
Q: What is the ideal temperature for conducting an Fmoc-protection reaction to minimize hydrolysis?
A: Temperature control is a key aspect of minimizing Fmoc-Cl hydrolysis. While heating can increase the rate of the desired reaction, it also accelerates the rate of hydrolysis. Studies have shown that the degradation of Fmoc-Cl is significantly increased at temperatures above 45°C. For many applications, conducting the reaction at room temperature or below is sufficient and helps to suppress the hydrolysis side reaction.
Data Presentation: Recommended Reaction Temperatures
| Temperature Range | Reaction Rate | Hydrolysis Risk | Recommendation |
| 0 - 5 °C | Slow | Low | Ideal for sensitive substrates or when maximum prevention of hydrolysis is required. |
| 20 - 25 °C (Room Temp) | Moderate | Moderate | A common and practical starting point for many Fmoc-protection reactions.[2] |
| > 45 °C | Fast | High | Generally not recommended due to the significant increase in the rate of Fmoc-Cl hydrolysis.[2] |
Issue: Choosing the Right Solvent
Q: Which solvent should I use to minimize the hydrolysis of Fmoc-Cl?
A: The choice of solvent is critical. Anhydrous (dry) aprotic solvents are highly recommended to minimize the source of water that leads to hydrolysis. It is also important that your amine starting material is soluble in the chosen solvent.
Data Presentation: Solvent Selection Guide for Fmoc-Cl Reactions
| Solvent | Properties | Suitability for Fmoc-Cl Reactions |
| Dichloromethane (DCM) | Aprotic, good solvent for Fmoc-Cl and many organic compounds. | Excellent choice when anhydrous. Fmoc-Cl is relatively stable in dry DCM. |
| Acetonitrile (B52724) (ACN) | Polar aprotic, miscible with water. | Good choice, but must be anhydrous. Often used in mixtures with aqueous buffers for derivatization.[3] |
| Tetrahydrofuran (THF) | Aprotic ether. | Good choice when anhydrous. |
| 1,4-Dioxane | Aprotic ether, often used in mixtures with water. | Can be used, but be aware that it is often supplied with some water content and can form peroxides. |
| Water | Protic, reactant in hydrolysis. | Should be avoided as the primary solvent. Used in biphasic systems with a buffer. |
Note: Always use high-purity, anhydrous solvents for the best results. The stability of Fmoc-Cl in these solvents is highly dependent on the water content.
Experimental Protocols
Protocol 1: General Procedure for Fmoc Protection of an Amino Acid under Controlled pH
This protocol describes a general method for the Fmoc protection of an amino acid in a biphasic system, which allows for good pH control.
Materials:
-
Amino acid
-
This compound (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane (or another suitable organic solvent like acetonitrile)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
-
pH meter or pH paper
Procedure:
-
Dissolve the Amino Acid: In a round-bottom flask, dissolve the amino acid in a 10% aqueous solution of sodium bicarbonate. The amount of bicarbonate should be sufficient to neutralize the HCl generated during the reaction and maintain a pH between 8.5 and 9.5.
-
Prepare Fmoc-Cl Solution: In a separate container, dissolve 1.05 equivalents of Fmoc-Cl in 1,4-dioxane.
-
Reaction Setup: Cool the amino acid solution to 0 °C in an ice bath.
-
Addition of Fmoc-Cl: Slowly add the Fmoc-Cl solution to the stirred amino acid solution over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the mixture with ethyl acetate to remove the unreacted Fmoc-Cl and the 9-fluorenylmethanol byproduct.
-
Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl. The Fmoc-protected amino acid will precipitate.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: HPLC Analysis of Fmoc-Cl Purity and Hydrolysis
This protocol can be used to assess the purity of your Fmoc-Cl starting material and to monitor the extent of hydrolysis in a reaction mixture.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Fmoc-Cl standard
-
9-fluorenylmethanol standard
Procedure:
-
Sample Preparation:
-
Purity of Starting Material: Prepare a standard solution of Fmoc-Cl in anhydrous acetonitrile (e.g., 1 mg/mL).
-
Reaction Monitoring: At various time points, withdraw a small aliquot of the reaction mixture and immediately quench it by diluting it in a solution of 0.1% TFA in acetonitrile/water (50:50) to stop the reaction.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 50% to 100% B over 15 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 265 nm.
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Run a standard of Fmoc-Cl and 9-fluorenylmethanol to determine their retention times.
-
Analyze the chromatograms of your reaction samples. The disappearance of the Fmoc-Cl peak and the appearance of the 9-fluorenylmethanol peak over time will indicate the extent of hydrolysis.
-
Quantify the peak areas to determine the relative amounts of each component.
-
Visualizations
Diagram 1: Fmoc-Cl Reaction Pathways
This diagram illustrates the competition between the desired aminolysis reaction and the undesired hydrolysis of Fmoc-Cl.
Caption: Competing reaction pathways for Fmoc-Cl.
Diagram 2: Troubleshooting Workflow for Low Fmoc-Protection Yield
This decision tree provides a logical workflow to troubleshoot low yields in Fmoc-protection reactions.
Caption: Troubleshooting workflow for low reaction yields.
References
Technical Support Center: Strategies to Avoid Racemization During Fmoc-Amino Acid Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing racemization during the critical step of Fmoc-amino acid activation in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the undesirable conversion of a chiral amino acid from its desired L-enantiomer into a mixture of both L- and D-enantiomers at the alpha-carbon.[1] This process compromises the chiral integrity of the peptide being synthesized. The presence of the resulting D-diastereomer can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy, and it can be challenging to remove during purification.[1][2]
Q2: What are the primary mechanisms of racemization during peptide coupling?
A2: Racemization during the activation of Fmoc-amino acids primarily occurs through two base-catalyzed mechanisms:
-
Oxazolone (Azlactone) Formation: This is the most prevalent pathway.[2][3] The activated carboxyl group of the N-protected amino acid undergoes intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The proton on the chiral α-carbon of this intermediate is highly acidic and easily removed by a base. The resulting planar, achiral intermediate can then be attacked by the incoming amine from either face, leading to a mixture of L- and D-peptides.[2][4]
-
Direct Enolization (Direct α-Proton Abstraction): This mechanism involves the direct removal of the α-proton from the activated amino acid by a base, forming an achiral enolate intermediate.[2][3] Subsequent protonation can occur from either side, resulting in racemization. This pathway is particularly significant for amino acids with electron-withdrawing side chains, such as cysteine, which increases the acidity of the α-proton.[1][2]
Q3: Which amino acids are most susceptible to racemization?
A3: While any chiral amino acid (except glycine) can undergo racemization, some are particularly prone to it under standard coupling conditions. Histidine (His) and Cysteine (Cys) are notoriously susceptible to racemization.[2][5][6][7] Other sensitive residues include Serine (Ser) and Phenylalanine (Phe).[2][5]
Q4: How do the different components of the coupling reaction influence racemization?
A4: Several factors significantly impact the degree of racemization:
-
Coupling Reagents: Carbodiimides like DIC and DCC can lead to high levels of racemization if used without additives.[5][8] Onium salt reagents (e.g., HATU, HBTU, COMU) generally form active esters that are less prone to racemization but are not immune to it.[2][3]
-
Additives: Additives are crucial for suppressing racemization, especially when using carbodiimides.[8][9] They react with the activated intermediate to form a more stable active ester. 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are generally more effective at suppression than 1-hydroxybenzotriazole (B26582) (HOBt).[2][9]
-
Base: The strength and steric hindrance of the base are critical.[9] Strong, non-hindered bases like N,N-diisopropylethylamine (DIEA) accelerate racemization.[2][10] Weaker or sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine are preferred to minimize this side reaction.[2][9][10][11]
-
Temperature: Higher reaction temperatures increase the rate of racemization.[10] Performing couplings at lower temperatures (e.g., 0°C or 50°C in microwave-assisted synthesis) can be beneficial.[5][7][12]
-
Solvent: Less polar solvents may help reduce racemization, but solvent choice is often constrained by reagent solubility and resin swelling properties.[5][11]
Troubleshooting Guide: High Levels of Racemization Detected
If you are observing significant racemization in your synthesized peptides, follow this troubleshooting workflow.
Data Presentation: Comparison of Coupling Strategies
The extent of racemization is highly dependent on the specific amino acid, coupling reagents, additives, and reaction conditions.[5] The following table summarizes quantitative data from studies on particularly sensitive amino acids.
| Amino Acid | Coupling Reagent/Additive | Base | D-Product (%) | Reference |
| Fmoc-His(Trt)-OH | HBTU/HOBt | DIPEA | 9.9% | [13][14] |
| HATU/HOAt | DIPEA | 7.9% | [13][14] | |
| PyBop/HOBt | DIPEA | 10.1% | [13][14] | |
| DIC/Oxyma | - | 1.8% | [13][14] | |
| Fmoc-Cys(Trt)-OH | HBTU/HOBt | DIPEA | 1.2% | [13][14] |
| HATU/HOAt | DIPEA | 1.1% | [13][14] | |
| PyBop/HOBt | DIPEA | 1.3% | [13][14] | |
| DIC/Oxyma | - | 0.0% | [13][14] | |
| Fmoc-Ser(tBu)-OH | HBTU/HOBt | DIPEA | 0.8% | [13][14] |
| HATU/HOAt | DIPEA | 0.7% | [13][14] | |
| PyBop/HOBt | DIPEA | 0.8% | [13][14] | |
| DIC/Oxyma | - | 0.4% | [13][14] |
Data represents the percentage of the undesired D-diastereomer formed during the coupling reaction.
Experimental Protocols
Protocol 1: General Low-Racemization Coupling Cycle in SPPS
This protocol provides a general procedure for a coupling cycle in solid-phase peptide synthesis (SPPS) designed to minimize racemization.[5][11]
Methodology:
-
Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine in DMF for 5-10 minutes, repeated once).[5][11]
-
Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.[11]
-
Amino Acid Activation and Coupling:
-
In a separate reaction vessel, dissolve 3-5 equivalents of the Fmoc-protected amino acid and an equivalent amount of a racemization-suppressing additive (e.g., Oxyma or HOAt) in a minimal amount of DMF.
-
Add the coupling reagent (e.g., DIC).
-
Minimize the pre-activation time; ideally, add the activated amino acid solution to the resin immediately after preparation.[1][11]
-
Allow the coupling reaction to proceed at room temperature or, for highly sensitive amino acids, at 0°C.[5]
-
-
Monitoring: Monitor the reaction for completion using a qualitative method like the ninhydrin (Kaiser) test.
-
Washing: Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts.[1]
Protocol 2: HPLC Analysis of Peptide Diastereomers for Racemization Quantification
This protocol provides a general method for quantifying the level of racemization in a synthetic peptide using High-Performance Liquid Chromatography (HPLC).[1][15]
Objective: To separate and quantify the desired peptide from its diastereomeric (racemized) form.
Methodology:
-
Peptide Cleavage: Cleave the crude peptide from the resin and remove all protecting groups using a suitable cleavage cocktail (e.g., TFA/TIS/H₂O).[1]
-
Sample Preparation: Precipitate the crude peptide in cold ether, centrifuge, and dry the pellet. Dissolve the crude peptide in an appropriate solvent (e.g., a mixture of acetonitrile (B52724) and water) to prepare it for HPLC analysis.
-
HPLC Analysis:
-
System: HPLC system equipped with a UV detector.
-
Column: A high-resolution reversed-phase HPLC column (e.g., C18).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing 0.1% TFA. The gradient will need to be optimized to achieve separation of the diastereomers.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 220 nm).
-
-
Quantification: The desired peptide and its diastereomer will have slightly different retention times. Integrate the peak areas for both species. The percentage of racemization can be calculated as:
% Racemization = [Area of D-diastereomer Peak / (Area of L-diastereomer Peak + Area of D-diastereomer Peak)] x 100
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Managing Aggregation in Fmoc Solid-Phase Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to peptide aggregation during Fmoc solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in the context of Fmoc-SPPS?
A1: During solid-phase peptide synthesis, growing peptide chains are attached to an insoluble resin. Peptide aggregation is the self-association of these chains, primarily through the formation of intermolecular hydrogen bonds, which can lead to the formation of stable secondary structures like β-sheets.[1][2] This phenomenon can render the N-terminus of the growing peptide inaccessible to reagents, leading to incomplete deprotection and coupling reactions, ultimately resulting in low yields and the presence of deletion sequences in the final product.[3]
Q2: What are the common signs of on-resin peptide aggregation?
A2: Several indicators can suggest that your peptide is aggregating on the resin during synthesis:
-
Poor Resin Swelling: The resin beads may shrink, clump together, or fail to swell adequately in the synthesis solvent.[1][2]
-
Slow or Incomplete Reactions: Both Fmoc deprotection and amino acid coupling steps may become sluggish or fail to reach completion. This can be observed through monitoring techniques.[1]
-
Problematic Deprotection Profile: In continuous-flow synthesizers, a flattening and broadening of the UV absorbance peak corresponding to Fmoc group cleavage is a strong indicator of aggregation.
-
False-Negative Monitoring Tests: Colorimetric tests like the Kaiser test (ninhydrin test) may give a false-negative result because aggregated peptide chains can block access to unreacted primary amines.
-
Low Crude Yield and Purity: The final cleaved peptide will likely have a low yield and show multiple deletion or truncated sequences upon analysis by HPLC and mass spectrometry.
Q3: Which types of peptide sequences are most prone to aggregation?
A3: While predicting aggregation with certainty is difficult, some sequences are more susceptible:[2]
-
Hydrophobic Residues: Stretches of hydrophobic amino acids, especially β-branched ones like Valine (Val) and Isoleucine (Ile), are known to promote aggregation.
-
Alternating Hydrophilic/Hydrophobic Residues: Sequences with alternating polar and non-polar residues can favor the formation of β-sheets.
-
Specific Dipeptide Motifs: Sequences containing motifs like Ala-Gly are often found in aggregating peptides.
-
Peptide Length: Aggregation is less likely before the fifth or sixth residue but becomes more probable as the chain elongates, particularly for peptides longer than 20 amino acids.[2]
Q4: How can I proactively prevent peptide aggregation?
A4: It is often better to employ strategies to prevent aggregation from the start, rather than trying to resolve it after it has occurred. Consider the following:
-
Resin Choice: Use a low-loading resin (0.1-0.4 mmol/g) to increase the distance between growing peptide chains.[2] Resins with good swelling properties, such as PEG-based resins (e.g., NovaSyn® TG), can also improve solvation.
-
"Difficult Sequence" Building Blocks: For sequences known to be problematic, incorporate structure-disrupting elements like pseudoproline dipeptides or Dmb/Hmb-protected amino acids at regular intervals (e.g., every 6th residue).[4]
Troubleshooting Guide
This guide provides solutions to common problems encountered due to peptide aggregation during Fmoc-SPPS.
Issue 1: Incomplete Deprotection or Coupling
-
Symptoms: Positive Kaiser test after coupling, or a weak/negative Kaiser test after deprotection. Flattened and broadened Fmoc-deprotection peak in UV monitoring.
-
Potential Cause: Aggregation of the peptide-resin, hindering reagent access to the N-terminus.
Recommended Actions:
-
Modify Synthesis Conditions:
-
Solvent Change: Switch from DMF to a stronger-solvating solvent like N-methylpyrrolidone (NMP) or use a mixture (e.g., DMF/DCM/NMP).[2]
-
Elevated Temperature: Increase the coupling temperature. Microwave-assisted synthesis is particularly effective at disrupting aggregates and accelerating reaction times.[2][3]
-
Chaotropic Salts: Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M LiCl in DMF) before the coupling step to disrupt secondary structures. Ensure to wash thoroughly with DMF afterward, as the salt can interfere with coupling reagents.[2][5]
-
Sonication: Applying ultrasonic energy can help to physically break up aggregated resin beads.[2]
-
-
Incorporate Structure-Disrupting Moieties (if not already present):
-
Pseudoproline Dipeptides: These derivatives of Serine and Threonine introduce a "kink" in the peptide backbone, effectively disrupting β-sheet formation. The native amino acid is regenerated during final TFA cleavage.[2]
-
Dmb/Hmb Backbone Protection: Using 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids shields the backbone amide, preventing the hydrogen bonding that leads to aggregation. These protecting groups are also removed during final cleavage.[2]
-
Issue 2: Resin Shrinking and Poor Swelling
-
Symptoms: Visible reduction in resin bed volume.
-
Potential Cause: Collapse of the peptide-resin matrix due to extensive intermolecular hydrogen bonding.
Recommended Actions:
-
Solvent Exchange: Wash the resin extensively with a strong-solvating solvent like NMP or a mixture containing DMSO.[2]
-
Chaotropic Salt Wash: Perform a wash with a chaotropic salt solution as described above.[2][5]
-
Re-swell: After washing, allow the resin to re-swell in the synthesis solvent for an extended period before proceeding.
Quantitative Data Summary
While direct comparative studies are limited, the following table summarizes the reported effectiveness of various anti-aggregation strategies.
| Strategy | Reported Efficacy | Key Considerations |
| Pseudoproline Dipeptides | Can lead to a 10-fold increase in product yield for highly aggregated sequences. | Applicable to sequences containing Ser or Thr. Requires specific dipeptide building blocks. |
| Dmb/Hmb Backbone Protection | Highly effective in preventing aggregation and can also prevent aspartimide formation.[2] | Coupling to the amino acid following a Dmb/Hmb residue can be sterically hindered. |
| Microwave-Assisted Synthesis | Significantly reduces synthesis time and can improve peptide quality for "difficult" sequences.[3] | May increase the risk of side reactions like racemization if not optimized. |
| Chaotropic Salt Washes | Effective at disrupting existing secondary structures.[5] | Salts must be thoroughly removed before coupling. |
| Solvent Optimization (e.g., NMP) | NMP has better solvating properties for aggregating peptides than DMF. | NMP is more viscous and may require adjustments to washing protocols. |
Experimental Protocols
Protocol 1: Kaiser Test for Free Primary Amines
This colorimetric test is used to qualitatively assess the presence of free primary amines on the resin. A positive result (blue beads/solution) after deprotection indicates successful Fmoc removal. A negative result (yellow/colorless) after coupling indicates a complete reaction.
-
Materials:
-
Kaiser Test Reagent A: 6.5 mg of KCN in 100 ml of water, then 1 ml of this solution diluted in 49 ml of pyridine.
-
Kaiser Test Reagent B: 1 g of ninhydrin (B49086) in 20 ml of n-butanol.
-
Kaiser Test Reagent C: 40 g of phenol (B47542) in 20 ml of n-butanol.
-
-
Procedure:
-
Place a small sample of resin beads (approx. 10-15) in a small test tube.
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat the tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Protocol 2: Manual Coupling of a Pseudoproline or Dmb Dipeptide
-
Materials:
-
Fmoc-deprotected peptide-resin.
-
Pseudoproline or Dmb dipeptide (5 equivalents relative to resin loading).
-
Coupling reagent (e.g., HATU, HBTU) (5 equivalents).
-
DIPEA (10 equivalents).
-
DMF or NMP.
-
-
Procedure:
-
In a separate vessel, dissolve the dipeptide and coupling reagent in a minimal volume of DMF or NMP.
-
Add DIPEA to the solution and mix thoroughly.
-
Immediately add the activated dipeptide solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours.
-
Monitor the reaction completion using the Kaiser test. If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.
-
Protocol 3: Using Chaotropic Salts to Disrupt Aggregation
-
Materials:
-
Fmoc-deprotected, aggregated peptide-resin.
-
0.8 M LiCl in DMF.
-
DMF.
-
-
Procedure:
-
Following Fmoc deprotection and standard DMF washes, add the 0.8 M LiCl in DMF solution to the resin.
-
Agitate for 1-2 minutes.
-
Drain the solution and repeat the wash once more.
-
Crucially, wash the resin thoroughly with DMF (at least 5 times) to completely remove the LiCl.
-
Proceed immediately with the amino acid coupling step.[5]
-
Visualizations
References
troubleshooting difficult couplings after Fmoc deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during solid-phase peptide synthesis (SPPS), with a specific focus on troubleshooting difficult couplings after Fmoc deprotection.
Troubleshooting Guide: Difficult Couplings
This section offers a systematic approach to diagnosing and resolving poor coupling efficiency. The guides are presented in a question-and-answer format to directly address specific issues.
Issue: Positive Kaiser test after coupling, indicating an incomplete reaction.
A positive Kaiser test (indicated by blue beads) signals the presence of unreacted primary amines on the resin, signifying an incomplete coupling reaction.[1][2] Here is a systematic workflow to troubleshoot and resolve poor coupling efficiency.
Question: What are the immediate steps I should take upon observing a positive Kaiser test?
Answer:
-
Perform a Recoupling (Double Coupling): This is the most common and often effective first step.[1][3] Wash the resin with DMF and repeat the coupling step with a fresh solution of activated amino acid and coupling reagents.[4]
-
Extend the Reaction Time: For sterically hindered amino acids or "difficult" sequences, a longer coupling time (e.g., 2-4 hours or even overnight) may be necessary to drive the reaction to completion.[3][4]
-
Increase Reagent Excess: Ensure you are using a sufficient excess of the amino acid and coupling reagents, typically 3-5 equivalents relative to the resin loading.[3][4]
Question: If recoupling and extending the reaction time do not resolve the issue, what should I investigate next?
Answer:
-
Coupling Reagent Potency: Standard coupling reagents may be insufficient for challenging couplings.[3][5] Consider switching to a more potent, high-reactivity coupling reagent.[3] Uronium/aminium salts and phosphonium (B103445) salts are generally more effective than carbodiimides like DCC or DIC for difficult couplings.[1][3]
-
Solvent Choice: Poor resin swelling or peptide aggregation can hinder coupling.[1][5] Ensure the resin is adequately swollen in the reaction solvent (e.g., DMF or NMP) before coupling.[5] For sequences prone to aggregation, consider using NMP or a mixture of DMF and NMP, or adding chaotropic salts like LiCl.[3]
-
Reaction Temperature: Increasing the reaction temperature can significantly improve coupling efficiency for sterically hindered residues.[5] Microwave-assisted peptide synthesis (MW-SPPS) is a highly effective technique for driving difficult couplings to completion by rapidly heating the reaction mixture.[5]
Question: My coupling issues seem to be specific to certain amino acids or sequences. What could be the cause and how can I address it?
Answer:
-
Steric Hindrance: Bulky amino acids (e.g., D-Valine, D-Isoleucine, Aib) and couplings involving pairs like Val-Val or Ile-Val can physically obstruct peptide bond formation.[3][6] Using highly reactive coupling reagents like HATU or COMU is recommended in these cases.[3][6]
-
N-Methylated Amino Acids: The coupling of N-methylated amino acids is notoriously difficult due to increased steric bulk.[5][6] HATU is a preferred reagent for these couplings.[5][6]
-
Peptide Aggregation: As the peptide chain grows, it can fold or aggregate on the solid support, blocking the N-terminal amine.[1][3] This is more common in hydrophobic sequences.[7] Strategies to disrupt aggregation include using "difficult sequence" solvents, incorporating pseudoproline dipeptides, or performing the synthesis at an elevated temperature.[3][7]
Question: If all other troubleshooting steps fail and the Kaiser test remains positive, what is the final option?
Answer:
If coupling remains incomplete after repeated attempts, it is advisable to "cap" the unreacted amines.[1][3] This is typically done using acetic anhydride (B1165640) to permanently block the unreacted N-terminal amines, preventing the formation of deletion peptides in the final product.[1][3]
Frequently Asked Questions (FAQs)
Monitoring and Reagents
Q1: How can I monitor the efficiency of Fmoc deprotection and coupling?
A1: The most common method for monitoring coupling completion is the Kaiser test (ninhydrin test), which detects free primary amines.[1][8] A positive result (blue beads) indicates an incomplete reaction.[1] For monitoring Fmoc deprotection, UV-Vis spectrophotometry is a reliable method that measures the concentration of the dibenzofulvene-piperidine adduct released upon Fmoc removal.[9]
Q2: What are the most effective coupling reagents for difficult couplings?
A2: For challenging couplings, high-reactivity uronium/aminium or phosphonium salt-based reagents are recommended.[1][3] Reagents that form highly reactive OAt or Oxyma esters, such as HATU, HCTU, COMU, and PyAOP, are considered among the most efficient.[3] HATU is particularly effective for sterically hindered and N-methylated amino acids.[5][6]
Q3: When should I perform a "double coupling"?
A3: A double coupling is recommended when a single coupling reaction is incomplete, as indicated by a positive ninhydrin (B49086) test.[3] It is a common strategy for difficult couplings involving sterically hindered amino acids or sequences prone to aggregation to help drive the reaction to completion.[3][4]
Sequence and Structural Issues
Q4: What makes a peptide sequence "difficult" to synthesize?
A4: "Difficult sequences" often arise from two main factors: steric hindrance from bulky amino acids and the formation of secondary structures (like β-sheets) that lead to peptide aggregation on the resin.[10] This aggregation can block reactive sites and prevent complete coupling.[1][10]
Q5: How does steric hindrance affect peptide coupling?
A5: Steric hindrance occurs when bulky side chains of amino acids physically obstruct the formation of a peptide bond.[3] This slows down the reaction rate and can lead to incomplete coupling, resulting in deletion sequences.[3] This is particularly problematic for α,α-disubstituted amino acids and N-methylated amino acids.[3][5]
Q6: What is peptide aggregation and how can I prevent it?
A6: Peptide aggregation is the self-association of growing peptide chains on the solid support, often through hydrogen bonding, which can block the N-terminal amine and hinder further reactions.[7] To prevent aggregation, you can use solvents like NMP, add chaotropic salts (e.g., LiCl), incorporate pseudoproline dipeptides to disrupt secondary structures, or increase the synthesis temperature.[3][7]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Difficult Couplings
| Coupling Reagent Class | Examples | Reactivity | Suitability for Difficult Couplings | Notes |
| Carbodiimides | DIC, DCC[1][11] | Moderate | Less effective on their own; often used with additives like HOBt or OxymaPure.[1][12] | DCC can form an insoluble urea (B33335) byproduct, making it less suitable for SPPS.[13] |
| Aminium/Uronium Salts | HBTU, TBTU, HCTU[1] | High | Generally effective.[1] | |
| Immonium/Uronium Salts (Guanidinium-type) | HATU, HDMC[1] | Very High | Often the reagents of choice for difficult sequences, including sterically hindered and N-methylated amino acids.[1][6] | Can cause guanidinylation of the N-terminal amine if used in large excess.[6] |
| Phosphonium Salts | PyBOP, PyAOP[1] | High | Particularly effective for sterically hindered couplings.[1] | Solutions in DMF have moderate stability. |
| Oxyma-based Reagents | COMU, PyOxim | Very High | Perform better than HOBt-based reagents and are considered safer alternatives to potentially explosive benzotriazole-based reagents.[12] |
Experimental Protocols
Protocol 1: Double Coupling Procedure
This protocol is to be followed after an initial coupling reaction results in a positive Kaiser test.
-
Washing: After the first coupling attempt, thoroughly wash the resin with DMF (5-7 times) to remove any remaining reagents and byproducts.[3]
-
Amino Acid Activation: In a separate reaction vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HATU, 2.9-4.9 equivalents) in DMF. Add a base such as DIPEA (6-10 equivalents) to the solution. Allow the mixture to pre-activate for 1-5 minutes at room temperature.[3]
-
Second Coupling Reaction: Add the freshly activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 1-2 hours.[4]
-
Monitoring: Perform a Kaiser test to check for the completion of the second coupling.[4] If the test is negative (colorless/yellow beads), the coupling is complete. If it remains positive, consider capping the unreacted amines.
-
Final Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) before proceeding to the next Fmoc deprotection step.[4]
Protocol 2: Kaiser Test (Ninhydrin Test) for Monitoring Coupling Completion
This qualitative test is used to detect the presence of free primary amines on the resin.[4]
-
Sample Preparation: Transfer a small sample of resin beads (1-2 mg) to a small glass test tube.[4]
-
Reagent Addition: Add 2-3 drops of each of the following three solutions to the test tube:
-
Solution A: 5% ninhydrin in ethanol
-
Solution B: 80% phenol (B47542) in ethanol
-
Solution C: 2% KCN in pyridine
-
-
Heating: Heat the test tube at 100-120°C for 3-5 minutes.[4]
-
Observation: Observe the color of the beads and the solution.
Visualizations
Caption: A logical workflow for troubleshooting difficult peptide couplings.
Caption: Decision guide for selecting an appropriate coupling reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. benchchem.com [benchchem.com]
- 10. Progress in the Synthesis of Peptides with "Difficult Sequences" - Creative Peptides [creative-peptides.com]
- 11. researchgate.net [researchgate.net]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
impact of piperidine quality on Fmoc deprotection efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Fmoc deprotection, specifically focusing on the impact of piperidine (B6355638) quality.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of piperidine in Fmoc solid-phase peptide synthesis (SPPS)?
In Fmoc SPPS, piperidine serves as a base to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain. This deprotection step is crucial for elongating the peptide by allowing the next amino acid to be coupled. The mechanism involves a β-elimination reaction initiated by piperidine.
Q2: What are the signs of incomplete Fmoc deprotection?
Incomplete Fmoc deprotection can manifest in several ways:
-
Negative or weak Kaiser test: The Kaiser test detects free primary amines. A negative (yellow) or faint blue result after the deprotection step suggests that the Fmoc group has not been fully removed.[1]
-
Formation of deletion sequences: If the Fmoc group is not removed, the subsequent amino acid cannot be coupled, leading to peptides missing one or more residues.
-
Low peptide yield and purity: The final crude peptide product will have a lower yield and purity due to the presence of deletion sequences and other impurities.
Q3: How does piperidine quality affect Fmoc deprotection efficiency?
The quality of piperidine is critical for efficient Fmoc deprotection. Degraded or impure piperidine can lead to incomplete deprotection.[1] Piperidine can degrade over time through oxidation, especially when exposed to air.[2] While specific degradation products in a laboratory setting are not extensively documented in readily available literature, atmospheric degradation studies have identified compounds such as piperidin-4-one, 2,3,4,5-tetrahydropyridine, 1-nitrosopiperidine, and 1-nitropiperidine.[1][3] The presence of such impurities can lower the effective concentration of piperidine and potentially interfere with the deprotection reaction.
Q4: What are common side reactions associated with piperidine-mediated Fmoc deprotection?
Several side reactions can occur during Fmoc deprotection with piperidine:
-
Aspartimide formation: This is a significant side reaction, particularly in sequences containing Asp-Gly or Asp-Ser. The peptide backbone's nitrogen attacks the side-chain ester of aspartic acid, forming a cyclic imide. This can lead to racemization and the formation of β-peptides.[4][5]
-
Diketopiperazine formation: This occurs at the dipeptide stage, especially when proline is one of the first two amino acids, leading to the cleavage of the dipeptide from the resin.[4][6]
-
3-(1-Piperidinyl)alanine Formation: In peptides with a C-terminal cysteine, piperidine can add to a dehydroalanine (B155165) intermediate that forms upon elimination of the protected sulfhydryl group.[4]
-
Piperidide formation: Piperidine can react with activated esters or other reactive species present in the synthesis.[7]
Q5: How often should I prepare my piperidine/DMF solution?
It is best practice to use a freshly prepared solution of piperidine in DMF for each synthesis. While some protocols suggest that a weekly preparation stored in a dark glass bottle is acceptable, the quality of the piperidine solution is paramount for successful synthesis.[8]
Troubleshooting Guide
| Symptom | Possible Cause | Troubleshooting Steps & Solutions |
| Negative or weak Kaiser test result after deprotection | 1. Degraded piperidine: The piperidine solution may have oxidized or absorbed moisture, reducing its effectiveness.[1][2] 2. Incomplete reaction: The deprotection time may be insufficient, especially for sterically hindered amino acids. 3. Low reaction temperature: The reaction may be sluggish at temperatures below ambient.[1] 4. Poor resin swelling: Inadequate swelling of the resin can hinder reagent access. | 1. Use fresh, high-quality piperidine: Prepare a fresh 20% piperidine in DMF solution. 2. Increase deprotection time: Extend the deprotection time or perform a second deprotection step. 3. Ensure ambient temperature: Confirm that the synthesis is running at a consistent room temperature. 4. Ensure proper resin swelling: Allow adequate time for the resin to swell in DMF before starting the synthesis. |
| Presence of deletion sequences in the final peptide (confirmed by MS) | 1. Incomplete Fmoc deprotection: This is the most common cause.[7] 2. Peptide aggregation: The formation of secondary structures can block access of piperidine to the Fmoc group. | 1. Optimize deprotection: Follow the steps for a negative Kaiser test. For difficult sequences, consider using a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at a low concentration (e.g., 2% in DMF). 2. Disrupt aggregation: Use structure-disrupting solvents or perform the synthesis at an elevated temperature. |
| Formation of unexpected adducts (e.g., +85 Da) | 1. Reaction with piperidine: Piperidine can react with certain functional groups, such as maleimides, via aza-Michael addition.[9] | 1. Modify the synthetic strategy: If your peptide contains a maleimide, introduce it after the final piperidine deprotection step. |
| High levels of aspartimide-related impurities | 1. Base-catalyzed cyclization: Piperidine can promote the formation of aspartimide, especially at Asp-Gly sequences.[4][5] | 1. Add HOBt to the deprotection solution: 1-Hydroxybenzotriazole can suppress aspartimide formation.[5] 2. Use alternative bases: Consider using a less nucleophilic base like piperazine.[10] |
Quantitative Data Summary
Table 1: Comparison of Deprotection Reagents for Fmoc Removal
| Deprotection Reagent | Typical Concentration | Deprotection Time | Relative Efficiency | Notes |
| Piperidine | 20% in DMF | 5-20 min | High | Standard reagent, but can cause side reactions.[11] |
| 4-Methylpiperidine | 20% in DMF | 5-20 min | Similar to piperidine | May offer advantages in terms of toxicity and handling.[11] |
| Piperazine | 10% in DMF/Ethanol (9:1) | 10-30 min | Slightly lower than piperidine | Can reduce aspartimide formation.[10] |
| DBU | 2% in DMF | 1-5 min | Very High | Non-nucleophilic, but requires a scavenger for dibenzofulvene. Can increase risk of some side reactions if not used carefully. |
Experimental Protocols
Protocol 1: Quality Assessment of Piperidine by HPLC-UV
This protocol describes a method for determining the purity of piperidine by derivatization followed by HPLC-UV analysis.
Materials:
-
Piperidine sample
-
4-Toluenesulfonyl chloride (Tosyl-Cl)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Phosphoric acid
-
Sodium hydroxide (B78521) solution (1 M)
-
Inertsil C18 column (250 x 4.6 mm) or equivalent
Procedure:
-
Derivatization:
-
Accurately weigh a known amount of piperidine.
-
Dissolve it in a suitable solvent (e.g., ACN).
-
Add an excess of Tosyl-Cl and a base (e.g., 1 M NaOH) to catalyze the reaction.
-
Vortex the mixture and allow it to react at room temperature.
-
-
Sample Preparation:
-
After the reaction is complete, neutralize the solution with an acid (e.g., phosphoric acid).
-
Dilute the sample to a known volume with the mobile phase.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of water with 0.1% phosphoric acid (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.
-
Inject the derivatized sample and analyze the chromatogram for the presence of impurities. The purity can be calculated based on the peak area of the derivatized piperidine versus the total peak area.
-
Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry
This protocol allows for the real-time monitoring of the Fmoc deprotection by measuring the absorbance of the dibenzofulvene-piperidine adduct.
Materials:
-
Peptide-resin in a reaction vessel
-
20% piperidine in DMF
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Take a background reading of the 20% piperidine in DMF solution at 301 nm.
-
Add the 20% piperidine in DMF solution to the peptide-resin to initiate deprotection.
-
Collect the filtrate at different time points (e.g., 1, 2, 5, 10 minutes).
-
Measure the absorbance of the collected filtrate at 301 nm.
-
The absorbance will increase as the deprotection reaction proceeds and will plateau upon completion. This can be used to determine the optimal deprotection time for a specific peptide sequence.
Visualizations
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. biosynce.com [biosynce.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Diketopirazine Formation in Fmoc-SPPS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize diketopiperazine (DKP) formation during Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a problem in Fmoc-SPPS?
A1: Diketopiperazine (DKP) is a cyclic dipeptide byproduct that can form during the synthesis of peptides.[1] This occurs through an intramolecular cyclization of a dipeptide, which leads to the cleavage of the peptide from the resin support in SPPS.[1] This side reaction is problematic because it reduces the overall yield of the desired peptide and can introduce truncated peptide impurities, complicating the purification process.[1][2] In some instances, "traceless" DKP formation can occur where the C-terminal dipeptide is cleaved from the resin, resulting in a lower yield without a corresponding impurity in the final product, making it difficult to detect.[1]
Q2: What are the primary factors that promote DKP formation?
A2: Several factors can significantly influence the rate and extent of DKP formation:
-
Peptide Sequence: Dipeptides with a secondary amino acid like proline at the C-terminal (second) position are particularly susceptible to DKP formation.[1][3] The unique conformational properties of proline favor the cyclization reaction.[1] Sequences such as Xaa-Pro, where Xaa is another amino acid, are highly prone to this side reaction.[4][5] Studies have shown that peptides with a penultimate proline are more prone to DKP formation.[4][6]
-
Deprotection Conditions: The basic conditions required for the removal of the Fmoc protecting group, typically using piperidine (B6355638) in DMF, can catalyze DKP formation.[1][3]
-
Resin Type: The choice of resin is crucial. Resins that link the peptide via an ester bond, such as Wang resin, are more susceptible to DKP formation and subsequent cleavage of the dipeptide from the support.[1][3] The use of 2-chlorotrityl chloride (CTC) resin can help suppress DKP formation due to its steric hindrance.[3]
-
Temperature: Elevated temperatures during the coupling or deprotection steps can accelerate the rate of DKP formation.[1][4]
-
Solvent: The solvent can impact the stability of the peptide-resin linkage and the rate of DKP formation.[7][8] Studies have shown that the rate of self-deprotection and subsequent DKP formation can vary significantly in solvents like DMF, NMP, DMSO, and ACN.[4][8]
Q3: Which amino acid sequences are most prone to DKP formation?
A3: DKP formation is highly sequence-dependent.[3][9] The risk is highest when the second amino acid from the N-terminus is a secondary amino acid. Sequences containing Proline (Pro) at the second position are notoriously problematic.[4][5] Other sequences that are sensitive to DKP formation include those with Glycine (Gly) in the first or second position, as its small size offers little steric hindrance to the cyclization reaction.[4] Specifically, Gly-Pro sequences are much more readily form DKPs than Pro-Gly sequences.[4] Other susceptible dipeptide sequences include Val-Pro, Pro-Pro, and Ala-Pro.[4]
Q4: How can I modify my Fmoc-deprotection step to minimize DKP formation?
A4: Optimizing the Fmoc-deprotection conditions is a key strategy to suppress DKP formation. Here are some effective approaches:
-
Use alternative deprotection reagents: Instead of the standard 20% piperidine in DMF, consider using a milder deprotection cocktail. A solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine (B1678402) in N-methyl-2-pyrrolidone (NMP) has been shown to drastically reduce DKP formation.[3][9]
-
Reduce piperidine concentration and temperature: Lowering the piperidine concentration and performing the deprotection at a lower temperature can also help to suppress DKP formation.[4]
-
Incorporate additives: The addition of OxymaPure to the reaction can improve the stability of the peptide intermediate and reduce DKP degradation pathways.[4][8]
Troubleshooting Guide
Problem: Significant loss of yield after the second amino acid coupling, especially with a C-terminal proline.
| Potential Cause | Recommended Solution |
| High rate of DKP formation | 1. Switch to a less DKP-prone resin: Use 2-chlorotrityl chloride (CTC) resin instead of Wang resin for sterically hindered anchoring.[3] 2. Modify the deprotection conditions: Use an optimized Fmoc-removal solution such as 2% DBU and 5% piperazine in NMP.[9] 3. Introduce the first two amino acids as a dipeptide: This strategy avoids the susceptible dipeptide intermediate on the resin.[4] 4. Use a different N-terminal protecting group: Consider using the Bsmoc-protecting group, which has been shown to eliminate DKP byproduct formation.[4][8] |
| Prolonged post-coupling hold times | Minimize the time the deprotected dipeptide remains on the resin before the next coupling step. DKP formation can occur even without the presence of a base during extended hold times.[4][7][8] |
Quantitative Data Summary
The following table summarizes the effect of different Fmoc-deprotection reagents on DKP formation.
| Deprotection Reagent | DKP Formation (%) | Reference |
| 20% Piperidine/DMF | 13.8 | [3] |
| 5% Piperidine/DMF | 12.2 | [3] |
| 20% Piperidine/Toluene | 11.7 | [3] |
| 5% Piperazine/DMF | < 4.0 | [3] |
| 5% Piperazine/NMP | < 4.0 | [3] |
| 2% DBU, 5% Piperazine/NMP | Significantly Reduced | [9] |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS of a DKP-sensitive Dipeptide (e.g., Fmoc-Pro-Gly-Wang Resin)
-
Resin Preparation: Swell Wang resin (1 g, 1 mmol/g loading) in dichloromethane (B109758) (DCM, 10 mL) for 1 hour, followed by washing with dimethylformamide (DMF, 3 x 10 mL).
-
First Amino Acid Coupling: Dissolve Fmoc-Gly-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF (10 mL). Add the coupling solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Fmoc Deprotection (Standard Conditions): Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain and repeat the treatment with 20% piperidine in DMF (10 mL) for 15 minutes.
-
Second Amino Acid Coupling: Dissolve Fmoc-Pro-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF (10 mL). Add the coupling solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Cleavage and Analysis: Cleave the dipeptide from a small sample of resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Analyze the crude product by HPLC to quantify the desired dipeptide and the DKP byproduct.[1]
Protocol 2: Optimized Fmoc-Deprotection to Minimize DKP Formation
-
Resin Preparation and First Amino Acid Coupling: Follow steps 1 and 2 from Protocol 1.
-
Fmoc Deprotection (Optimized Conditions): Prepare a solution of 2% DBU and 5% piperazine in NMP.[1] Treat the resin with the optimized deprotection solution (10 mL) for 5 minutes. Drain and repeat the treatment with the same solution (10 mL) for 10 minutes. Wash the resin with NMP (5 x 10 mL).[1]
-
Second Amino Acid Coupling: Follow step 4 from Protocol 1.
-
Cleavage and Analysis: Follow step 5 from Protocol 1 and compare the HPLC results with those from the standard protocol. A significant reduction in the DKP byproduct peak should be observed.[1]
Visualizations
Caption: Mechanism of diketopiperazine (DKP) formation in Fmoc-SPPS.
Caption: Troubleshooting workflow for minimizing DKP formation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Head-to-Head Battle in Peptide Synthesis: 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) vs. N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
In the precise and demanding world of peptide synthesis, the choice of reagents is paramount to achieving high yields and purity of the final peptide. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), and its introduction onto the N-terminus of amino acids is a critical first step. Two of the most common reagents for this task are 9-Fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic needs.
At a Glance: Key Differences and Performance
While both reagents achieve the same fundamental goal of attaching the Fmoc protecting group, they exhibit significant differences in reactivity, stability, and propensity for side reactions. Fmoc-Cl is a highly reactive acylating agent, which can lead to faster reaction times. However, this heightened reactivity comes at the cost of lower stability and a greater tendency to participate in undesirable side reactions.[1] In contrast, Fmoc-OSu offers a more controlled and "user-friendly" approach, with its moderated reactivity resulting in cleaner reaction profiles and higher purity of the desired Fmoc-amino acid.[1]
| Feature | This compound (Fmoc-Cl) | N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) |
| Reactivity | High | Moderate |
| Stability | Lower; sensitive to moisture and heat | Higher; more stable for handling and storage |
| Common Side Reactions | - Formation of dipeptides and tripeptides- Hydrolysis to 9-fluorenemethanol | - Formation of Fmoc-β-alanine (with excess base) |
| Purity of Product | Generally lower, may require extensive purification | Generally higher, cleaner reaction profile |
| Handling | More challenging due to instability and corrosive byproducts | Easier and safer to handle |
Quantitative Performance Comparison: The Case of Glycine
| Parameter | Fmoc-Cl | Fmoc-OSu | Notes |
| Typical Yield | ~83%[2] | 80-95%[3] | Yields with Fmoc-OSu are consistently reported to be high. The yield with Fmoc-Cl can be variable and is often accompanied by significant side product formation. |
| Purity (Qualitative) | Contains di- and tripeptide impurities that are difficult to remove.[2] | High purity, with the molar fraction of the desired product approaching 100% in some cases. | Capillary electrophoresis analysis has shown significant dipeptide byproducts with Fmoc-Cl, which are substantially reduced or absent with Fmoc-OSu.[2] |
It is important to note that reaction conditions, such as the base used and the solvent system, can significantly influence the outcome of the synthesis with either reagent. For instance, the use of trimethylchlorosilane (TMS-Cl) as an additive with Fmoc-Cl has been shown to improve the purity of the final product by reducing dipeptide formation.[2]
Experimental Protocols
Detailed methodologies for the N-terminal protection of amino acids using both Fmoc-Cl and Fmoc-OSu are presented below. These protocols are based on the widely used Schotten-Baumann conditions.
Protocol 1: Nα-Fmoc Protection of an Amino Acid using Fmoc-Cl
This protocol describes a general procedure for the Fmoc protection of an amino acid using Fmoc-Cl in an aqueous/organic solvent system.
Materials:
-
Amino acid (1.0 equivalent)
-
This compound (Fmoc-Cl) (1.2 equivalents)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dioxane or Acetone
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the amino acid in a 10% aqueous sodium carbonate solution or a 1:1 mixture of dioxane and 10% aqueous sodium carbonate.
-
In a separate flask, dissolve Fmoc-Cl in dioxane or acetone.
-
Slowly add the Fmoc-Cl solution to the amino acid solution with vigorous stirring at 0-5°C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-Cl and the byproduct 9-fluorenemethanol.
-
Acidify the aqueous layer to a pH of 2-3 with 1 M HCl to precipitate the Fmoc-amino acid.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Fmoc-amino acid.
-
Purify the product by recrystallization if necessary.
Protocol 2: Nα-Fmoc Protection of an Amino Acid using Fmoc-OSu
This protocol outlines the protection of a generic amino acid using the more stable Fmoc-OSu reagent.
Materials:
-
Amino acid (1.0 equivalent)
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equivalents)
-
10% aqueous sodium carbonate solution or a 1:1 mixture of dioxane and 10% aqueous sodium carbonate
-
Dioxane or acetone
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid in the aqueous sodium carbonate solution (or dioxane/water mixture).
-
In a separate flask, dissolve Fmoc-OSu in dioxane or acetone.
-
Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at 0-5°C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to a pH of 2-3 with 1 M HCl to precipitate the Fmoc-amino acid.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Fmoc-amino acid.
-
Purify the product by recrystallization if necessary.
Reaction Mechanisms and Workflow
The underlying chemical transformations for both reagents involve the nucleophilic attack of the deprotonated amino group of the amino acid on the electrophilic carbonyl carbon of the Fmoc reagent.
Caption: Reaction mechanisms for Fmoc protection.
The general workflow for solid-phase peptide synthesis (SPPS) using an Fmoc-protected amino acid is a cyclical process of deprotection, coupling, and washing.
Caption: General workflow of Fmoc-based SPPS.
Conclusion and Recommendations
The choice between Fmoc-Cl and Fmoc-OSu for the N-protection of amino acids in peptide synthesis has significant implications for the efficiency and purity of the final product. While Fmoc-Cl offers the potential for faster reaction kinetics due to its high reactivity, it is more susceptible to hydrolysis and the formation of difficult-to-remove impurities, such as dipeptides.
Fmoc-OSu, on the other hand, stands out as the more robust and reliable reagent. Its enhanced stability and more controlled reactivity lead to cleaner reactions, higher yields of the desired Fmoc-amino acid, and simplified downstream purification.[1] For applications where high purity is critical, such as in the development of therapeutic peptides, and for large-scale industrial processes, Fmoc-OSu is the unequivocally recommended reagent. The marginal increase in cost for Fmoc-OSu is often offset by the savings in purification time and the improved overall yield and quality of the final peptide. For routine, high-purity peptide synthesis, prioritizing ease of use and minimizing side products, Fmoc-OSu is the superior choice.
References
A Head-to-Head Comparison: Fmoc vs. Boc Solid-Phase Peptide Synthesis Strategies
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice between fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) is a critical decision that profoundly impacts yield, purity, and overall success. This guide provides an objective, data-driven comparison of these two cornerstone methodologies, with a special focus on their performance, underlying chemistry, and practical applications.
The fundamental difference between the two strategies lies in the nature of the α-amino protecting group and the corresponding deprotection conditions. The Fmoc group is base-labile, typically removed by piperidine (B6355638), while the Boc group is acid-labile, requiring trifluoroacetic acid (TFA) for its removal.[1] This distinction dictates the choice of side-chain protecting groups and the final cleavage strategy, creating two orthogonal approaches to peptide assembly.[1][]
Core Principles: A Tale of Two Chemistries
The Fmoc Strategy: This modern approach utilizes the base-labile Fmoc group for Nα-protection. Deprotection is achieved using a mild base, most commonly 20% piperidine in a solvent like dimethylformamide (DMF).[3][4] Side-chain protecting groups are acid-labile (e.g., tBu, Trt) and are removed during the final cleavage from the resin with a strong acid, such as TFA.[][3] This orthogonality—cleaving the Nα-protecting group and side-chain protecting groups under different conditions—is a key advantage of the Fmoc strategy.[]
The Boc Strategy: As the classic approach, Boc SPPS employs the acid-labile Boc group to protect the N-terminus of the growing peptide chain.[3] Deprotection is accomplished with a moderately strong acid, typically 50% TFA in dichloromethane (B109758) (DCM).[4][5] The side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage of the peptide from the resin.[3][6]
Performance Comparison: A Data-Driven Look
While both methods are capable of producing high-quality peptides, their efficacy can vary significantly depending on the specific characteristics of the peptide sequence. The following tables summarize key comparative data.
General Comparison of Fmoc and Boc SPPS Strategies
| Feature | Fmoc Strategy | Boc Strategy |
| Nα-Protection | Base-labile (Piperidine)[3] | Acid-labile (TFA)[3] |
| Side-Chain Protection | Acid-labile (TFA)[3] | Strong acid-labile (HF, TFMSA)[3] |
| Final Cleavage | Strong acid (e.g., TFA/scavengers)[3] | Very strong acid (e.g., HF/anisole)[3] |
| Orthogonality | Fully Orthogonal[3] | Partial[3] |
| Automation | Standard for automated synthesizers[3] | Less common for commercial synthesizers[3] |
| Handling Precautions | Standard laboratory glassware[3] | Requires specialized HF-resistant apparatus[3] |
| Compatibility with PTMs | Generally compatible[3] | Limited due to harsh cleavage[3] |
Quantitative Performance Metrics
| Metric | Fmoc Strategy | Boc Strategy |
| Coupling Efficiency | Very high (>99%), can be monitored by UV absorbance of Fmoc cleavage[3] | Generally high, monitored by Kaiser test[3] |
| Crude Purity (HPLC) | Typically >85%[3] | Typically >75%[3] |
| Overall Yield | ~70-80%[3] | ~60-70%[3] |
Experimental Workflows
The cyclical nature of SPPS is illustrated in the diagrams below, highlighting the key steps in both the Fmoc and Boc strategies.
Detailed Experimental Protocols
Below are generalized protocols for key steps in both Fmoc and Boc SPPS. Specific timings and reagents may vary based on the peptide sequence and scale.
Fmoc SPPS Protocol
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for peptide amides, Wang or 2-chlorotrityl for peptide acids) in DMF for at least 1-2 hours.[7][8]
-
First Amino Acid Loading (for 2-chlorotrityl resin):
-
Deprotection:
-
Amino Acid Coupling:
-
Activate the next Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU, HATU, HCTU) and a base (e.g., DIPEA or collidine) in DMF.[8]
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor coupling completion with a colorimetric test like the Kaiser test.[10]
-
Wash the resin with DMF.[8]
-
-
Repeat Cycle: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.
-
Final Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it.
-
Add a cleavage cocktail (e.g., TFA/H2O/triisopropylsilane) to the resin and react for 2-4 hours at room temperature.[7][11]
-
Filter the resin and precipitate the crude peptide in cold diethyl ether.[7]
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
-
Boc SPPS Protocol
-
Resin Swelling and First Amino Acid Loading:
-
Deprotection:
-
Neutralization:
-
Wash the resin with DCM.
-
Neutralize the resulting TFA salt with a solution of 10% DIPEA in DCM to generate the free amine.[12]
-
Wash the resin thoroughly with DCM.
-
-
Amino Acid Coupling:
-
Activate the next Boc-amino acid (3-5 equivalents) with a coupling reagent (e.g., DCC/HOBt or HBTU/DIPEA) in DCM or DMF.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor coupling completion (e.g., Kaiser test).
-
Wash the resin with DCM and DMF.
-
-
Repeat Cycle: Repeat the deprotection, neutralization, and coupling steps until the peptide is fully assembled.
-
Final Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
Carefully perform the cleavage in a specialized HF-resistant apparatus.
-
Treat the resin with anhydrous HF (or TFMSA) with a scavenger like anisole (B1667542) at 0°C for 1-2 hours.
-
Evaporate the HF.
-
Wash the crude peptide with cold ether, precipitate, and dry.
-
Purify by RP-HPLC.
-
Side Reactions and Mitigation
Aspartimide Formation: This is a significant side reaction in Fmoc-SPPS, especially in sequences with Asp-Gly or Asp-Ser motifs, due to the basic piperidine deprotection conditions.[1] The Boc strategy, which avoids strong bases, is less prone to this issue.[1]
Racemization: The loss of stereochemical integrity can be a concern for all amino acids but is particularly problematic for histidine and cysteine.[1] The basic conditions in Fmoc-SPPS can contribute to racemization, while the acidic deprotection in Boc-SPPS can sometimes be advantageous in this respect.[1] The choice of coupling reagents and additives like HOBt is critical for minimizing racemization in both strategies.[3]
Aggregation: For long or hydrophobic peptides, aggregation of the growing chain can hinder reagent access and reduce yields. The protonation of the N-terminus after Boc deprotection can help disrupt hydrogen bonding and reduce aggregation, making the Boc strategy potentially advantageous for these "difficult sequences".[6][13]
Conclusion: Making the Right Choice
The decision between Fmoc and Boc SPPS is not always straightforward and depends on a multitude of factors including the peptide sequence, desired purity, scale of synthesis, and available laboratory equipment.[3] The Fmoc strategy has become the more widely used method in modern peptide synthesis due to its milder conditions, true orthogonality, and high amenability to automation.[][3] However, the Boc strategy, with its robust chemistry, remains a valuable and sometimes superior tool, particularly for complex, long, or aggregation-prone peptides.[3][6] By carefully considering the advantages and disadvantages of each, researchers can select the optimal strategy to successfully synthesize a wide array of peptides for their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. chempep.com [chempep.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
analytical validation of Fmoc-derivatized amino acids by HPLC
A Comparative Guide to the Analytical Validation of Fmoc-Derivatized Amino Acids by HPLC
For researchers, scientists, and drug development professionals, the purity and accurate quantification of Fmoc-derivatized amino acids are critical for the successful synthesis of peptides and for various analytical applications. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quality control and analysis of these compounds. This guide provides an objective comparison of HPLC methods for the analytical validation of Fmoc-derivatized amino acids, supported by experimental data and detailed protocols.
Introduction to HPLC Analysis of Fmoc-Amino Acids
Fmoc- (9-fluorenylmethyloxycarbonyl) protected amino acids are fundamental building blocks in solid-phase peptide synthesis (SPPS). The purity of these raw materials directly influences the impurity profile and overall yield of the final peptide product.[1] Reversed-phase HPLC (RP-HPLC) is the predominant method for assessing the purity and concentration of Fmoc-amino acids.[1] Pre-column derivatization with reagents like o-Phthalaldehyde (OPA) for primary amino acids and FMOC-Cl for secondary amino acids is a common strategy to enhance detection sensitivity, particularly when using fluorescence detectors.[2][3][4]
Comparative Analysis of HPLC Methods
The choice of HPLC method can significantly impact the resolution and detection of impurities.[1] Below is a comparison of two common RP-HPLC methods for the analysis of Fmoc-amino acids: a standard, rapid purity screen and a high-resolution method employing a shallower gradient for more detailed impurity profiling.
Data Presentation: Performance Comparison of HPLC Methods
| Parameter | Method A: Standard Gradient | Method B: High-Resolution Gradient |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 250 mm, 5 µm |
| Gradient Time | 10 - 15 minutes | 20 - 30 minutes |
| Resolution | Suitable for routine QC | Enhanced separation of impurities |
| Application | Rapid purity screening | Detailed impurity profiling |
Note: The data presented in this table is a representative example and may vary based on the specific Fmoc-amino acid and the HPLC system used.[1]
Analytical Validation Parameters
A robust HPLC method for Fmoc-amino acid analysis should be validated for several key parameters to ensure reliable and accurate results. The following table summarizes typical performance data for the HPLC analysis of OPA/FMOC-derivatized amino acids.
Data Presentation: Summary of Validation Parameters
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.999[5] |
| Accuracy (Recovery) | 93.3% - 109.4%[5] |
| Precision (RSD) | < 4.6%[5] |
| Limit of Detection (LOD) | 0.004–1.258 µg/cm³[5] |
| Limit of Quantification (LOQ) | 1 pmol (can vary for specific amino acids)[6] |
These values are indicative and can vary depending on the specific amino acid, derivatization method, and instrumentation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. The following are representative protocols for sample preparation, derivatization, and HPLC analysis.
Protocol 1: Sample Preparation and Derivatization
This protocol describes a common automated pre-column derivatization using OPA for primary amino acids and FMOC-Cl for secondary amino acids.
Reagents:
-
Borate (B1201080) Buffer (0.4 M, pH 10.2): Dissolve 24.7 g of boric acid in 1 L of HPLC-grade water and adjust the pH to 10.2 with concentrated sodium hydroxide.[2]
-
OPA Reagent: Dissolve 10 mg of o-Phthalaldehyde in 1 ml of methanol. Add 10 µl of 3-mercaptopropionic acid and 8.99 ml of 0.4 M borate buffer (pH 10.2). This reagent is light-sensitive and should be prepared fresh.[2]
-
FMOC-Cl Reagent: Dissolve 2.5 mg of 9-fluorenylmethyl chloroformate in 1 ml of acetonitrile. This reagent is moisture-sensitive and should be prepared fresh.[2]
-
Sample/Standard: Prepare a stock solution of the amino acid standard or sample in a suitable solvent (e.g., 1:1 acetonitrile/water) to a final concentration of approximately 1 mg/mL.[1] Filter the solution through a 0.45 µm syringe filter before injection.[1]
Automated Derivatization Sequence:
-
Aspirate 5 µl of Borate Buffer to prime the needle and sample loop.[2]
-
Aspirate 1 µl of the Sample/Standard solution.[2]
-
Aspirate 1 µl of OPA Reagent and mix with the sample in the needle.[2]
-
Allow a 1-minute reaction time for primary amino acids.[2]
-
Aspirate 1 µl of FMOC-Cl Reagent and mix with the reaction mixture.[2]
-
Allow a 2-minute reaction time for secondary amino acids.[2]
-
Inject the derivatized sample onto the HPLC column.[2]
Protocol 2: HPLC Analysis
This protocol is a general method for the separation and detection of derivatized amino acids.
Instrumentation:
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1][7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection:
-
UV absorbance at 262 nm for FMOC-derivatives and 338 nm for OPA-derivatives.
-
Fluorescence detection with excitation/emission wavelengths of 340/450 nm for primary amino acids and 237/340 nm for secondary amino acids.[3]
-
-
Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B is used to separate the derivatized amino acids. An example of a standard gradient would be a linear increase from 10% to 90% B over 15 minutes. For higher resolution, a shallower gradient over a longer time, such as a linear increase from 20% to 60% B over 30 minutes, can be employed.
Mandatory Visualizations
To better illustrate the processes described, the following diagrams are provided.
Caption: Experimental workflow for HPLC analysis of Fmoc-amino acids.
Caption: Logical relationship of analytical validation parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Orthogonal Protecting Groups in Fmoc Solid-Phase Peptide Synthesis
In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. For researchers employing Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS), the concept of orthogonality is the cornerstone of a successful strategy. This guide provides a comprehensive comparison of orthogonal protecting groups compatible with Fmoc chemistry, offering experimental data, detailed protocols, and visual aids to inform your selection process.
The principle of orthogonality in Fmoc SPPS dictates that the protecting groups used for the side chains of amino acids must be stable to the basic conditions used to remove the N-terminal Fmoc group (typically 20% piperidine (B6355638) in DMF), yet readily cleavable under conditions that do not affect the Fmoc group or the peptide-resin linkage.[1][2] This allows for the selective deprotection and modification of specific residues within a peptide sequence.
This guide will explore the most common classes of orthogonal protecting groups: acid-labile, photolabile, and enzyme-labile groups.
Acid-Labile Protecting Groups: The Workhorses of Fmoc SPPS
Acid-labile protecting groups are the most frequently used orthogonal partners in Fmoc chemistry.[3] They are removed by treatment with an acid, typically trifluoroacetic acid (TFA), at varying concentrations. The choice of a specific acid-labile group depends on the desired level of acid sensitivity, allowing for selective deprotection.
A key advantage of the Fmoc/tBu strategy is its true orthogonality, as the base-labile Fmoc group and acid-labile side-chain protecting groups are removed by entirely different mechanisms.[1][4] This contrasts with the older Boc/Bzl strategy, which relies on differential acid lability and can lead to premature deprotection.[4]
Below is a comparison of common acid-labile protecting groups:
| Protecting Group | Structure | Typical Cleavage Conditions | Stability to 20% Piperidine/DMF | Key Applications & Considerations |
| tert-Butyl (tBu) | -C(CH₃)₃ | 95% TFA | Stable | Widely used for protecting hydroxyl, carboxyl, and thiol groups.[5] Removed during the final global deprotection with TFA. |
| Trityl (Trt) | -C(C₆H₅)₃ | 1-5% TFA in DCM, 90% TFA | Stable | Highly acid-labile, useful for protecting Cys, His, Asn, and Gln.[6][7] Can be selectively removed on-resin. |
| 4-Methoxytrityl (Mmt) | -C(C₆H₄-p-OCH₃)(C₆H₅)₂ | 1% TFA in DCM | Stable | More acid-labile than Trt, allowing for very mild selective deprotection.[6] Useful for on-resin cyclization. |
| Diphenylmethyl (Dpm) | -CH(C₆H₅)₂ | High concentrations of TFA (e.g., 90%) | Stable | Fills the gap between the highly acid-labile Trt/Mmt and the more stable tBu groups.[7][8][9] Compatible with Trt and Mmt for regioselective disulfide bond formation.[7] |
Experimental Protocol: Selective Deprotection of Mmt Group
This protocol describes the on-resin removal of the Mmt protecting group from a cysteine residue.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (B109758) (DCM) for 30 minutes.
-
Deprotection: Treat the resin with a solution of 1% trifluoroacetic acid (TFA) in DCM containing 5% triisopropylsilane (B1312306) (TIS) as a scavenger. Perform the treatment for 2 minutes and repeat 5-10 times.
-
Washing: Wash the resin thoroughly with DCM (5 x 1 min) to remove the cleaved Mmt group and scavengers.
-
Neutralization: Wash the resin with a 10% solution of N,N-diisopropylethylamine (DIPEA) in DMF (2 x 1 min).
-
Final Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) and dry under vacuum.
Photolabile Protecting Groups: Cleavage with Light
Photolabile protecting groups (PPGs) offer an exceptionally mild and orthogonal deprotection strategy, as they are cleaved by UV light at specific wavelengths. This avoids the use of harsh acidic or basic reagents, making them ideal for the synthesis of sensitive peptides.
The o-nitrobenzyl moiety is a common core structure for many PPGs.[10] Recent advancements have led to the development of PPGs with high photo-release rates and excellent stability under standard Fmoc SPPS conditions.[11][12]
| Protecting Group | Structure | Typical Cleavage Conditions | Stability to 20% Piperidine/DMF & TFA | Key Applications & Considerations |
| Npb-OH | 3-(o-Nitrophenyl)butan-2-ol | UV irradiation (e.g., 365 nm) | High tolerance | Used for protecting carboxyl groups.[11][12] Enables on-resin head-to-tail or side-chain-to-tail cyclization.[11] |
| Nppoc | 2-(o-nitrophenyl)-propyloxycarbonyl | UV irradiation | Stable | Used for protecting hydroxyl groups.[10] |
Experimental Protocol: Photolytic Cleavage of Npb-OH
This protocol describes the on-resin photolytic deprotection of a carboxyl group protected with Npb-OH.
-
Resin Preparation: Swell the peptide-resin in a suitable solvent (e.g., DMF) in a quartz reaction vessel.
-
Irradiation: Irradiate the resin suspension with a UV lamp (e.g., LED-UV at 365 nm, 350 W) for 15-30 minutes with gentle agitation.
-
Washing: After irradiation, wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove the cleaved protecting group and byproducts.
-
Confirmation of Deprotection: A small sample of the resin can be cleaved and analyzed by HPLC to confirm complete deprotection.
Enzyme-Labile Protecting Groups: The Biocatalytic Approach
Enzyme-labile protecting groups represent the ultimate in mild and specific deprotection.[13] Cleavage is catalyzed by a specific enzyme under physiological conditions (e.g., neutral pH and room temperature), offering unparalleled orthogonality.[14] This strategy is particularly valuable for the synthesis of highly sensitive or modified peptides.
Carbohydrate-derived urethanes are a class of enzyme-labile protecting groups that can be removed in a two-step process involving a lipase (B570770) and a glycosidase.[13]
| Protecting Group | Structure | Typical Cleavage Conditions | Stability to Fmoc SPPS Conditions | Key Applications & Considerations |
| AGalOC | tetra-O-acetyl-β-D-galactopyranosyloxycarbonyl | 1. Lipase (deacetylation)\n2. β-galactosidase (glycosidic bond cleavage) at pH 7.0, 37°C | Complete orthogonal stability | Useful for the synthesis of sensitive, modified peptide conjugates. The high selectivity of the enzymes prevents cleavage of peptide bonds or other esters. |
| Phenylhydrazide | -NH-NH-C₆H₅ | Tyrosinase at pH 7, room temperature | Stable | Used for C-terminal protection.[14] Offers high chemo- and regioselectivity.[14] |
Experimental Protocol: Enzymatic Deprotection of AGalOC
This protocol outlines the two-step enzymatic cleavage of the AGalOC group.
-
Deacetylation: Treat the peptide-conjugate with a lipase in an aqueous buffer at a controlled pH to remove the acetyl groups from the galactose moiety.
-
Glycosidic Bond Cleavage: After deacetylation, introduce β-galactosidase to the reaction mixture. Incubate at 37°C and pH 7.0 to cleave the glycosidic bond, releasing the free N-terminus.
-
Purification: Purify the deprotected peptide from the reaction mixture using standard techniques such as HPLC.
Conclusion
The selection of an appropriate orthogonal protecting group strategy is a critical decision in Fmoc solid-phase peptide synthesis. Acid-labile groups offer a robust and versatile approach for most applications. Photolabile groups provide an exceptionally mild deprotection method for sensitive sequences, while enzyme-labile groups offer the highest degree of specificity. By understanding the unique characteristics, cleavage conditions, and compatibilities of these protecting groups, researchers can design and execute complex peptide syntheses with greater precision and success.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. peptide.com [peptide.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzyme-labile protecting groups in peptide synthesis: development of glucose- and galactose-derived urethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phenylhydrazide as an enzyme-labile protecting group in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Shifting Paradigms in Peptide Synthesis: A Guide to Piperidine Alternatives for Fmoc Deprotection
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of deprotection agent is critical for achieving high purity and yield. While piperidine (B6355638) has long been the standard for removing the fluorenylmethyloxycarbonyl (Fmoc) protecting group, concerns over its regulatory status, safety profile, and potential to induce side reactions have spurred the exploration of viable alternatives. This guide provides an objective comparison of piperidine and its alternatives, supported by experimental data, to aid in the selection of the most appropriate reagent for your specific synthetic needs.
The removal of the Fmoc group is a crucial step in SPPS, proceeding via a β-elimination mechanism initiated by a base.[1][2] The ideal deprotection reagent should efficiently remove the Fmoc group without causing deleterious side reactions such as aspartimide formation, racemization, or cleavage of sensitive protecting groups.[3][4]
The Reigning Standard: Piperidine
Piperidine, typically used as a 20% solution in N,N-dimethylformamide (DMF), has been the go-to reagent for Fmoc deprotection due to its effectiveness and reliability.[1][5] However, its classification as a controlled substance in some regions presents logistical and administrative challenges for researchers.[6] Furthermore, the basicity of piperidine can promote side reactions, particularly aspartimide formation in sequences containing aspartic acid, and racemization, especially at the C-terminal cysteine residue.[3]
Promising Contenders: A Comparative Analysis
Several alternatives have emerged, offering comparable or even superior performance to piperidine in specific contexts. This section details the most promising candidates, presenting their strengths and weaknesses with supporting data.
4-Methylpiperidine (B120128): The Direct, Unregulated Replacement
4-Methylpiperidine has proven to be a highly effective, non-controlled substitute for piperidine.[6] Studies have shown that it exhibits nearly identical kinetics for Fmoc group removal and results in comparable peptide purity and yield.[6][7] Its primary advantage lies in circumventing the regulatory hurdles associated with piperidine without requiring significant changes to established protocols.[6]
Piperazine (B1678402): A Milder Alternative for Sensitive Sequences
Piperazine, another secondary amine, offers a milder deprotection environment.[4][8] While it may require slightly longer reaction times or the addition of a co-base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for efficient Fmoc removal, it has been shown to significantly reduce aspartimide formation in susceptible sequences.[8][9]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): The Powerhouse for Rapid Deprotection
DBU is a strong, non-nucleophilic base that can achieve Fmoc deprotection in a fraction of the time required by piperidine.[9][10] However, its high basicity can increase the risk of side reactions.[3][10] Consequently, DBU is often used at low concentrations (e.g., 2%) and in combination with a nucleophilic scavenger like piperidine or piperazine to trap the dibenzofulvene (DBF) byproduct and mitigate side reactions.[5][9] This combination is particularly effective for overcoming aggregation and for difficult sequences.[9]
3-(Diethylamino)propylamine (DEAPA): A Green Chemistry Candidate
DEAPA has been identified as a viable and more environmentally friendly alternative to piperidine.[11] Its use has been shown to minimize the formation of diastereoisomers and aspartimide-containing derivatives, contributing to higher purity of the final peptide product.[11]
Quantitative Performance Comparison
The following tables summarize the performance of various deprotection reagents based on published experimental data.
| Reagent(s) | Concentration | Deprotection Time | Peptide Purity (%) | Reference(s) |
| Piperidine | 20% in DMF | 2 x 10 min | 91.2 - 92.3 | [6] |
| 4-Methylpiperidine | 20% in DMF | 2 x 10 min | 91.2 - 92.5 | [6] |
| Piperazine/DBU | 5% Piperazine, 2% DBU in NMP | < 1 min | Not specified | [5][9] |
| DBU/Piperidine | 2% DBU, 2-5% Piperidine in DMF/NMP | 2 x 5-10 min | Not specified | [5] |
| DEAPA | Not specified | Not specified | Minimized side products | [11] |
| Morpholine | Not specified | Not specified | Minimized diketopiperazine and aspartimide | [3] |
Table 1: Comparison of Deprotection Efficiency and Peptide Purity.
| Peptide Sequence | Deprotection Reagent | Crude Purity (%) | Crude Yield (%) | Reference(s) |
| (Enkephalin)2 (YGGFLYGGFL) | Piperidine | 92.3 | Not specified | [6] |
| (Enkephalin)2 (YGGFLYGGFL) | 4-Methylpiperidine | 92.5 | Not specified | [6] |
| LHRH (EHWSYGWLPG) | Piperidine | 91.7 | Not specified | [6] |
| LHRH (EHWSYGWLPG) | 4-Methylpiperidine | 91.2 | Not specified | [6] |
| ACP (65−74) (VQAAIDYING) | Piperidine | 83.6 | Not specified | [6] |
| ACP (65−74) (VQAAIDYING) | 4-Methylpiperidine | 84.0 | Not specified | [6] |
| β-amyloid (25−34) (GSNKGAIIGL) | Piperidine | 93.6 | Not specified | [6] |
| β-amyloid (25−34) (GSNKGAIIGL) | 4-Methylpiperidine | 93.5 | Not specified | [6] |
Table 2: Comparative Synthesis of Model Peptides.
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these alternative deprotection strategies.
Standard Piperidine Deprotection Protocol
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 times).
-
First Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 3 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times).[5]
4-Methylpiperidine Deprotection Protocol
The protocol for 4-methylpiperidine is identical to the standard piperidine protocol, simply substituting 20% 4-methylpiperidine in DMF for the piperidine solution.[6]
DBU/Piperazine Deprotection Protocol
-
Resin Swelling: Swell the peptide-resin in NMP for 30 minutes.
-
Deprotection: Drain the solvent and add the DBU/piperazine deprotection solution (e.g., 2% DBU, 5% piperazine in NMP) to the resin.
-
Reaction: Gently agitate the resin for the desired time (e.g., 2 x 5 minutes).
-
Washing: Drain the deprotection solution and wash the resin thoroughly with NMP (3-5 times).[3]
DEAPA Deprotection Protocol
While a specific, universally adopted protocol for DEAPA is less standardized, it is generally used in a solution with N-octyl-pyrrolidone or a mixture of N-octyl pyrrolidone and dimethyl carbonate.[11] The reaction times and concentrations may require optimization based on the specific peptide sequence.
Visualizing the Chemistry: Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the key chemical transformations and experimental steps.
Caption: The general mechanism of Fmoc deprotection by a basic reagent.
Caption: A generalized workflow for the Fmoc deprotection step in SPPS.
Conclusion and Future Outlook
The landscape of Fmoc deprotection is evolving, with several viable alternatives to piperidine now available. 4-Methylpiperidine stands out as a direct, non-regulated replacement, while piperazine and DBU-based cocktails offer advantages for managing side reactions and synthesizing difficult peptides. The emergence of greener alternatives like DEAPA also points towards a future of more sustainable peptide synthesis. The choice of the optimal deprotection reagent will ultimately depend on a careful consideration of the specific peptide sequence, the desired purity, regulatory constraints, and environmental impact. As research continues, we can anticipate the development of even more refined and efficient deprotection strategies, further enhancing the power and versatility of solid-phase peptide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. peptide.com [peptide.com]
- 11. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Bases for Fmoc Group Removal in Peptide Synthesis
For researchers and professionals in peptide synthesis and drug development, the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical and repeated step in Solid-Phase Peptide Synthesis (SPPS). The choice of base for this deprotection step significantly impacts the efficiency of the synthesis, the purity of the final peptide, and the occurrence of undesirable side reactions. While a 20% solution of piperidine (B6355638) in N,N-dimethylformamide (DMF) has long been the industry standard, concerns regarding its toxicity, regulatory status, and role in promoting side reactions have driven the exploration of alternative reagents.[1][2] This guide provides an objective, data-supported comparison of various bases used for Fmoc removal.
The Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a two-step process initiated by a base.[1][3]
-
Proton Abstraction: The base removes the acidic proton from the C9 position of the fluorene (B118485) ring.[1][4]
-
β-Elimination: This abstraction leads to a β-elimination reaction, which releases the free N-terminus of the peptide, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).[3][5]
Secondary amines, such as piperidine, are particularly effective because they perform a dual role: they not only act as the base to initiate the deprotection but also function as a scavenger, trapping the reactive DBF to form a stable adduct.[1][6] This scavenging is crucial to prevent DBF from reacting with the newly deprotected amine, which would terminate the peptide chain elongation.[6]
Comparative Performance of Deprotection Bases
The ideal deprotection reagent should remove the Fmoc group quickly and completely without causing side reactions.[2] Key side reactions include aspartimide formation, especially in Asp-Xxx sequences; diketopiperazine (DKP) formation at the dipeptide stage; and racemization of sensitive amino acids like Cysteine and Histidine.[7][8]
The following table summarizes the performance of common bases and cocktails used for Fmoc removal.
| Reagent(s) | Typical Concentration | Deprotection Time | Peptide Purity (%) | Common Side Reactions & Notes |
| Piperidine | 20% in DMF | ~2-20 min | Variable | Gold standard; efficient but can cause significant aspartimide and DKP formation.[2][8] Regulated as a controlled substance.[1] |
| Piperazine (B1678402) | 5-10% in DMF or NMP | Slower than Piperidine | Generally High | Causes significantly less aspartimide formation.[7][9] Lower solubility can be a drawback. Often used with additives.[1] |
| 4-Methylpiperidine (4MP) | 20% in DMF | ~5-20 min | High | Performance is comparable to piperidine.[1] A viable, less-regulated direct replacement.[10] |
| DBU / Piperazine | 2% DBU + 5% Piperazine in NMP/DMF | < 1 min | High | Very rapid deprotection.[11][12] DBU is a strong, non-nucleophilic base, requiring a scavenger like piperazine.[8][13] Reduces DKP formation.[9] |
| Pyrrolidine | 20% in various solvents | Fast | Variable | Enables efficient Fmoc removal in less polar, "greener" solvents where piperidine is slow.[5] May increase side-product formation in sensitive sequences.[5] |
| DBN | Variable | Fast | High | Shows high efficiency in green solvents and minimizes racemization.[6] |
| TBAF | Variable | Slower | Variable | A non-amine alternative; can reduce some side reactions but has slower kinetics.[7][9] |
Key Experimental Protocols
Detailed and consistent protocols are essential for comparing the efficacy of different deprotection reagents.
Protocol 1: Standard Fmoc Deprotection with 20% Piperidine in DMF
This protocol is the conventional method used in SPPS.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Deprotection (1st Treatment): Add a solution of 20% piperidine in DMF to the resin. Agitate gently for 5-10 minutes at room temperature.
-
Solution Removal: Drain the deprotection solution.
-
Deprotection (2nd Treatment): Add a fresh solution of 20% piperidine in DMF and agitate for another 5-10 minutes.
-
Washing: Drain the solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the DBF-piperidine adduct. The resin is now ready for the next coupling step.
Protocol 2: Rapid Fmoc Deprotection with DBU/Piperazine Cocktail
This protocol is an effective alternative for reducing side reactions like DKP formation and accelerating synthesis.[9][12]
-
Resin Swelling: Swell the peptide-resin in NMP or DMF for 30 minutes.
-
Solvent Removal: Drain the solvent from the reaction vessel.
-
Deprotection: Add a solution of 2% DBU and 5% piperazine in NMP (or DMF) to the resin. Agitate gently for 2-5 minutes.
-
Solution Removal: Drain the deprotection solution.
-
Second Deprotection (Optional but Recommended): Repeat step 3 for another 2-5 minutes for difficult sequences.
-
Washing: Drain the solution and wash the resin thoroughly with NMP or DMF (5-7 times) to remove all traces of the bases and byproducts. The resin is now ready for the next coupling step.
Workflow for Comparative Analysis
To objectively evaluate different deprotection bases, a standardized experimental workflow is crucial. The following diagram outlines the key stages of such a comparative study.
Conclusion and Recommendations
The selection of a base for Fmoc deprotection is a critical decision in SPPS that requires balancing speed, efficiency, and the potential for side reactions.
-
Piperidine remains a fast and effective option but should be used with caution for sequences prone to aspartimide or DKP formation.[2][8]
-
Piperazine is an excellent choice for synthesizing sensitive peptides where minimizing aspartimide formation is a priority, though its slower reaction time must be considered.[7][14]
-
4-Methylpiperidine serves as a reliable, direct substitute for piperidine with similar performance and fewer regulatory restrictions.[1][10]
-
The DBU/Piperazine cocktail offers a powerful combination of speed and reduced side reactions, making it highly suitable for difficult or aggregation-prone sequences and for minimizing DKP formation.[9][12]
-
Emerging bases like pyrrolidine and DBN show promise for advancing "green" peptide synthesis by enabling the use of more environmentally friendly solvents.[5][6]
Ultimately, the optimal deprotection strategy is sequence-dependent. Researchers should consider pilot studies with different bases, particularly for complex or sensitive peptides, to identify the conditions that deliver the highest purity and yield for their specific application.
References
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
A Comprehensive Guide to Fmoc-Cl Derivatization for Quantitative Amino Acid Analysis
For researchers, scientists, and drug development professionals, the precise quantification of amino acids is a cornerstone of various analytical workflows, from proteomics and metabolomics to pharmaceutical quality control. Pre-column derivatization with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) has emerged as a robust and widely adopted method for enhancing the detection of amino acids by high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC). This guide provides an objective comparison of Fmoc-Cl with other common derivatization reagents, supported by experimental data, to assist in the selection of the most appropriate method for your analytical needs.
Performance Comparison of Derivatization Reagents
The choice of a derivatization agent is critical and depends on factors such as sensitivity, stability of the derivatives, reaction speed, and the ability to react with both primary and secondary amines. The following tables summarize the key performance characteristics of Fmoc-Cl in comparison to other widely used reagents.
Table 1: General Performance Characteristics of Amino Acid Derivatization Reagents
| Feature | Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) | OPA (o-phthalaldehyde) | PITC (Phenylisothiocyanate) | AQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) | Ninhydrin |
| Reactivity | Primary and secondary amines.[1][2][3] | Primary amines only.[2][3] | Primary and secondary amines.[3] | Primary and secondary amines.[3][4] | Primary amino acids. |
| Derivative Stability | High (stable for over 48 hours).[1][5] | Relatively unstable, requires rapid analysis or stabilization.[2] | Good. | High stability.[6] | Stable colored product. |
| Detection Method | Fluorescence and UV.[1][2] | Fluorescence.[2] | UV. | Fluorescence. | Visible spectrophotometry. |
| Reaction Speed | Fast (can be complete in as little as 30 seconds to 40 minutes).[2][5][7] | Very fast (seconds to a few minutes).[2] | 5 - 20 minutes.[3] | ~1 minute reaction, 10 min heating.[3] | Requires heating (e.g., 90°C for 45 min).[4] |
| Key Advantage | Well-established, robust, versatile, and high derivative stability.[1] | Well-suited for automated online derivatization.[2] | Useful in clinical chemistry where sample availability is not an issue.[8] | High stability of derivatives.[6] | Simple, well-established colorimetric method. |
| Limitations | Hydrolysis by-product (FMOC-OH) can interfere with chromatography.[2] Cystine determination is not feasible.[8] | Does not react with secondary amines (e.g., proline).[9] | Less sensitive than fluorescence-based methods.[8] Poor reproducibility and linearity for cystine.[8] | Proprietary reagent (AccQ•Tag™). | Less sensitive than HPLC-based methods, requires larger sample volumes. |
Table 2: Quantitative Performance Data for Fmoc-Cl Derivatization
| Parameter | Reported Values for Fmoc-Cl Method |
| Linearity (Correlation Coefficient, R²) | ≥ 0.9995.[10] |
| Precision (Repeatability, %RSD) | Intra-day: < 4% to 7.67%[7][11] Inter-day: < 6% to 9.19%[7][10] |
| Limit of Detection (LOD) | Femtomole range.[1][5] As low as 1 fmol/µl with LC-MS/MS.[12][13] |
| Limit of Quantification (LOQ) | 1 - 10 pmol.[11][14] |
| Accuracy (Recovery) | 92.34 - 102.51%.[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for amino acid derivatization with Fmoc-Cl.
Protocol 1: Standard Fmoc-Cl Derivatization for HPLC-UV/Fluorescence
1. Reagent Preparation:
-
Borate (B1201080) Buffer (0.4 M, pH 10.2): Dissolve boric acid in HPLC-grade water and adjust the pH with concentrated sodium hydroxide (B78521) solution.[15]
-
Fmoc-Cl Reagent (2.5 mg/mL): Dissolve 9-fluorenylmethyl chloroformate in acetonitrile. This reagent is moisture-sensitive and should be prepared fresh.[15]
-
Quenching Reagent (e.g., 1-Adamantanamine): To remove excess Fmoc-Cl.
2. Derivatization Procedure:
-
To your amino acid standard or sample, add borate buffer to achieve an alkaline pH (typically between 8.0 and 11.4).[2][5]
-
Add the Fmoc-Cl reagent. The molar ratio of Fmoc-Cl to total amino acids is a critical parameter and should be optimized, with ratios from 10 to 300 having been reported to yield linear calibration curves.[5]
-
Allow the reaction to proceed at room temperature for a duration ranging from a few minutes to 40 minutes.[5][10]
-
Add a quenching reagent to react with the excess Fmoc-Cl, preventing the formation of the hydrolysis by-product (Fmoc-OH) which can interfere with chromatography.
-
Acidify the reaction mixture with an acid (e.g., HCl) to stabilize the derivatives.[10]
-
The derivatized sample is then ready for injection into the HPLC system.
Protocol 2: Automated Pre-column Derivatization with OPA and Fmoc-Cl
For the comprehensive analysis of both primary and secondary amino acids, a dual derivatization strategy can be employed, often automated by the HPLC autosampler.
1. Reagent Preparation:
-
Borate Buffer (0.4 M, pH 10.2). [15]
-
OPA Reagent: Dissolve o-Phthalaldehyde in methanol, then add a thiol (e.g., 3-mercaptopropionic acid) and borate buffer. This reagent is light-sensitive and should be prepared fresh.[15]
-
Fmoc-Cl Reagent (2.5 mg/mL in acetonitrile). [15]
2. Automated Derivatization Sequence:
-
The autosampler aspirates the borate buffer to prime the system.[15]
-
The amino acid sample/standard is aspirated.[15]
-
The OPA reagent is aspirated and mixed with the sample, allowing for a short reaction time (e.g., 1 minute) for the derivatization of primary amino acids.[15]
-
The Fmoc-Cl reagent is then aspirated and mixed with the reaction mixture, with a subsequent reaction time (e.g., 2 minutes) for the derivatization of secondary amino acids.[15]
-
The derivatized sample is then injected onto the HPLC column.[15]
Visualizing the Workflow and Chemistry
To better understand the processes, the following diagrams illustrate the experimental workflow and the fundamental chemical reaction.
Caption: Experimental workflow for Fmoc-Cl derivatization and analysis.
Caption: Reaction of Fmoc-Cl with an amino acid.
Caption: Advantages and disadvantages of Fmoc-Cl derivatization.
Conclusion
Fmoc-Cl derivatization stands as a highly effective and versatile method for the quantitative analysis of amino acids. Its ability to react with both primary and secondary amines, coupled with the high stability of the resulting derivatives, makes it a superior choice for many applications.[1] While potential interference from its hydrolysis by-product and matrix effects must be considered and mitigated, the excellent sensitivity and robustness of the Fmoc-Cl method ensure its continued prominence in research, clinical, and industrial laboratories.[1][16] Careful optimization of the derivatization conditions is paramount to achieving accurate and reproducible quantitative results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Appraisal of four pre-column derivatization methods for the high-performance liquid chromatographic determination of free amino acids in biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. ikm.org.my [ikm.org.my]
- 11. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. benchchem.com [benchchem.com]
- 16. Matrix effects in the derivatization of amino acids with this compound and phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fmoc-SPPS and Solution-Phase Synthesis for Complex Peptides
For researchers, scientists, and drug development professionals, the choice of peptide synthesis methodology is a critical decision that impacts project timelines, scalability, and the ultimate success of synthesizing complex peptide sequences. The two primary chemical synthesis strategies, Solid-Phase Peptide Synthesis (SPPS) using the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and classical Solution-Phase Peptide Synthesis (SPPS), offer distinct advantages and disadvantages. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to inform the selection process for complex peptide synthesis projects.
Core Principles: A Tale of Two Phases
Fmoc-SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[1] This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing.[2][3] The Fmoc group, which protects the α-amino group of the incoming amino acid, is base-labile and is removed under mild basic conditions, typically with piperidine (B6355638).[1][][5] Side-chain protecting groups are generally acid-labile (e.g., tert-butyl based) and are removed in the final cleavage step from the resin, exemplifying an orthogonal protection strategy.[1][2][6][7]
In contrast, solution-phase peptide synthesis is a more traditional approach where all reactions, including deprotection and coupling steps, are carried out in a homogeneous solution.[8][9][10] This method often requires the purification of intermediate peptide fragments after each or a few coupling steps.[11][12] Solution-phase synthesis can be performed in a stepwise manner or through a fragment condensation approach, where smaller, purified peptide segments are coupled together to form the final, longer peptide.[9][12]
Performance Comparison: Fmoc-SPPS vs. Solution-Phase Synthesis
The selection between Fmoc-SPPS and solution-phase synthesis often hinges on the specific requirements of the peptide being synthesized, including its length, complexity, and the desired scale of production.
| Feature | Fmoc-Solid-Phase Peptide Synthesis (Fmoc-SPPS) | Solution-Phase Peptide Synthesis |
| Principle | Stepwise synthesis of a peptide chain on an insoluble solid support.[1] | Synthesis of peptides in a homogeneous solution, often involving intermediate purification.[8][9] |
| Typical Peptide Length | Suitable for peptides up to 80 amino acids; can be challenging for very long or aggregation-prone sequences.[11] | Most advantageous for short peptides (<10-15 amino acids) and peptide fragments, though fragment condensation can yield longer peptides.[8][12][13] |
| Synthesis Time | Rapid, with automated synthesizers enabling fast cycle times.[11] | Slower due to the need for intermediate purification and handling steps.[10][11] |
| Purity (Crude) | Typically yields crude purities of 70-90%, though this is sequence-dependent.[14] Milder conditions often lead to fewer side products.[14] | Can achieve high purity for shorter peptides due to intermediate purification.[9][10] However, for complex peptides, impurities can accumulate, making purification difficult.[10] |
| Yield | Good to excellent, with stepwise efficiencies often exceeding 99%.[] For longer peptides, the high stepwise efficiency can result in a significantly better overall yield.[14] | Yield can be high for short peptides but may be lower for longer sequences due to losses during intermediate purification steps.[10] |
| Scalability | Readily scalable from milligram to kilogram quantities.[8][13] | Can be more cost-effective for the large-scale production of simple peptides.[8][15] However, scaling up the synthesis of complex peptides can be challenging due to purification issues.[16] |
| Automation | Highly amenable to automation and high-throughput synthesis.[][6][15] | Less compatible with full automation due to the requirement for manual intervention for purification.[15] |
| Solvent/Reagent Consumption | Generally requires a large excess of reagents and solvents to drive reactions to completion, leading to a significant environmental footprint.[11][13] | Can be more economical with reagents and solvents for shorter peptides, but fragment condensation can increase overall consumption.[11] |
| Key Advantages | Speed, ease of automation, simplified purification, and suitability for a wide range of peptide lengths.[15] Milder deprotection conditions are compatible with sensitive modifications like phosphorylation and glycosylation.[6][17] | Allows for the purification of intermediates, which can be beneficial for ensuring the quality of the final product.[11][12] More flexible reaction conditions can be optimized for each step.[12] |
| Key Disadvantages | Potential for side reactions like aggregation and aspartimide formation, especially in difficult sequences.[1] Higher cost of resins and reagents.[15] The accumulation of by-products can contaminate the final product.[2] | Labor-intensive and time-consuming due to intermediate purifications.[10][15] Not well-suited for the synthesis of very long peptides in a stepwise manner.[8] Solubility issues with larger protected peptide fragments can be a major challenge.[17] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflows for Fmoc-SPPS and solution-phase peptide synthesis.
Detailed Experimental Protocols
Below are representative protocols for the manual synthesis of a peptide using Fmoc-SPPS and the solution-phase synthesis of a dipeptide.
Manual Fmoc-SPPS Protocol
This protocol describes the synthesis of a generic peptide on a 0.1 mmol scale using Wang resin.
-
Resin Swelling: Place Fmoc-amino acid-Wang resin (0.1 mmol) in a reaction vessel. Swell the resin in N,N-dimethylformamide (DMF) for 1-2 hours.[18] After swelling, drain the DMF.[18]
-
Fmoc Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 5-7 minutes, then drain. Repeat the piperidine treatment for another 15-20 minutes and drain the solution.[18]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[18]
-
Amino Acid Coupling: In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents relative to resin loading), a coupling agent like HBTU (3-5 eq.), and an additive like HOBt (3-5 eq.) in DMF. Add a base such as diisopropylethylamine (DIPEA) (6-10 eq.) to activate the amino acid. Immediately add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.[18]
-
Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (3-5 times).[18] A Kaiser test can be performed to confirm the completion of the coupling reaction.[18]
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with DMF, followed by dichloromethane (B109758) (DCM), and then methanol (B129727). Dry the resin thoroughly.[18] Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to the dry resin and agitate for 2-3 hours at room temperature.[18]
-
Peptide Precipitation and Purification: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide, wash the pellet with cold ether, and dry under vacuum.[18] The crude peptide is then purified by preparative HPLC.
Solution-Phase Dipeptide Synthesis Protocol
This protocol outlines the synthesis of a dipeptide (e.g., Ala-Phe).
-
Protection of Amino Acids:
-
Coupling: Dissolve the Boc-Alanine and Phenylalanine methyl ester in a suitable solvent (e.g., DCM or THF). Add a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) and allow the reaction to proceed for several hours at room temperature.[19]
-
Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate, containing the protected dipeptide, is then washed with dilute acid and base to remove any unreacted starting materials. The organic solvent is evaporated, and the protected dipeptide can be further purified by chromatography or crystallization.
-
Deprotection:
-
Remove the Boc group by treating the protected dipeptide with a strong acid like TFA.[19]
-
The methyl ester can be removed by saponification (treatment with aqueous base).
-
-
Final Purification: The final dipeptide is purified using techniques such as crystallization or chromatography to yield the pure product.
Conclusion
Both Fmoc-SPPS and solution-phase synthesis are powerful techniques for constructing peptides. Fmoc-SPPS is generally the method of choice for the synthesis of long and complex peptides due to its speed, efficiency, and amenability to automation.[6][14] The mild conditions of Fmoc chemistry also make it suitable for peptides containing sensitive modifications.[6][17] However, for the synthesis of very short peptides or for large-scale manufacturing where cost is a major driver, solution-phase synthesis remains a viable and sometimes preferred alternative.[8][13] The choice between these two methods should be made after careful consideration of the peptide's characteristics, the required scale of synthesis, and the available resources.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Peptide Synthesis: Solution vs Solid vs Hybrid | Neuland Labs [neulandlabs.com]
- 9. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 10. Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons - Creative Peptides [creative-peptides.com]
- 11. bachem.com [bachem.com]
- 12. Solid-Phase vs Liquid-Phase Peptide Synthesis | Adesis [adesisinc.com]
- 13. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Assessing the Purity of Fmoc-Amino Acids by NMR and HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of raw materials is a cornerstone of successful peptide synthesis. The quality of Fmoc-amino acids, the fundamental building blocks in solid-phase peptide synthesis (SPPS), directly impacts the yield, purity, and biological activity of the final peptide product.[1] Impurities in these starting materials can lead to the formation of undesirable side products, such as truncated or deletion sequences, complicating downstream purification efforts.[2]
This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive purity assessment of Fmoc-amino acids. We present supporting experimental data, detailed methodologies, and a comparative analysis to aid researchers in selecting the most appropriate technique for their needs.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination
Reversed-phase HPLC (RP-HPLC) is the most widely adopted method for routine purity analysis of Fmoc-amino acids.[3][4] Its high resolution and sensitivity make it an excellent tool for separating the target compound from a wide range of impurities.[5] Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[6]
Common Impurities Detectable by HPLC:
Impurities in Fmoc-amino acids often arise from side reactions during the introduction of the Fmoc protecting group.[7] Common impurities that can be detected and quantified by HPLC include:
-
Dipeptides (e.g., Fmoc-Ala-Ala-OH): Formed when the Fmoc reagent reacts with an already formed Fmoc-amino acid.[7][8]
-
β-Alanine derivatives (e.g., Fmoc-β-Ala-OH): Resulting from a rearrangement of the Fmoc-OSu reagent.[7]
-
Free Amino Acids: Arising from an incomplete reaction with the Fmoc reagent.[7][8]
-
Side-chain unprotected Fmoc-amino acids.
It is important to note that some impurities, such as acetic acid, are not UV-active and therefore difficult to detect by standard HPLC-UV methods.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Confirmation and Absolute Quantification
NMR spectroscopy, particularly quantitative NMR (qNMR), is an exceptionally powerful technique for purity determination. It provides detailed structural information, confirming the identity of the main compound, and can be used for quantitative analysis without the need for a reference standard of the analyte itself.[5][6] By using a certified internal standard, qNMR can provide an absolute purity value.[11][12]
¹H NMR is particularly useful for identifying and quantifying impurities that may be difficult to resolve by HPLC or lack a UV chromophore.[5] However, NMR generally has lower sensitivity than HPLC and may not be ideal for detecting trace impurities.[4]
Comparative Analysis: HPLC vs. NMR
For a comprehensive purity assessment, a combination of both HPLC and NMR is often recommended.[5] These orthogonal techniques provide complementary information, ensuring the highest level of confidence in the quality of the Fmoc-amino acid.[5][13]
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Primary Function | Separation and relative quantification of components. | Structural elucidation and absolute quantification (qNMR).[5] |
| Sensitivity | High (microgram to nanogram level).[5] | Lower (milligram level).[4][5] |
| Resolution | High, excellent for separating closely related impurities.[5] | Lower, signals from different components can overlap.[13] |
| Quantification | Relative (based on peak area percentage). | Absolute (with an internal standard).[11] |
| Impurity Detection | Excellent for UV-active impurities. | Detects all proton-containing species. |
| Destructive | Yes.[5] | No, the sample can be recovered.[5] |
| Throughput | Higher, with typical run times of 20-30 minutes per sample.[5] | Lower, especially for qNMR which requires longer relaxation delays.[5] |
Experimental Workflow
The following diagram illustrates a typical workflow for the purity assessment of Fmoc-amino acids using both HPLC and NMR.
Caption: Workflow for HPLC and NMR purity analysis of Fmoc-amino acids.
Experimental Protocols
Protocol 1: HPLC Purity Analysis of Fmoc-Amino Acids
Objective: To determine the purity of an Fmoc-amino acid sample by RP-HPLC.
Materials and Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[7]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water[7]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[7]
-
Sample Solvent: Acetonitrile (B52724)/Water (50:50, v/v)[7]
-
Fmoc-amino acid sample
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the Fmoc-amino acid sample in the sample solvent to a final concentration of approximately 1 mg/mL.[7] Filter the sample through a 0.45 µm syringe filter before injection.[6]
-
HPLC Conditions:
-
Analysis: Inject the prepared sample into the HPLC system. The purity is determined by calculating the percentage of the main peak area relative to the total peak area in the chromatogram.[7]
Protocol 2: Quantitative NMR (qNMR) Purity Analysis of Fmoc-Amino Acids
Objective: To determine the absolute purity of an Fmoc-amino acid sample using qNMR with an internal standard.
Materials and Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Certified internal standard (e.g., maleic acid, 1,4-bis(trimethylsilyl)benzene)[16]
-
Fmoc-amino acid sample
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the Fmoc-amino acid (e.g., 5-10 mg) into an NMR tube.
-
Accurately weigh and add a known amount of the internal standard to the same NMR tube.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.6 mL).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration.
-
-
Data Analysis:
-
Integrate a well-resolved signal from the Fmoc-amino acid and a signal from the internal standard.
-
Calculate the purity of the Fmoc-amino acid using the following formula[11]: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / W_sample) * (W_IS / MW_IS) * P_IS Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
sample = Fmoc-amino acid
-
IS = Internal Standard
-
-
By employing these methodologies, researchers can confidently assess the purity of their Fmoc-amino acids, leading to more reliable and reproducible outcomes in peptide synthesis and drug development.
References
- 1. phenomenex.com [phenomenex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. Precise measurement for the purity of amino acid and peptide using quantitative nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. specificpolymers.com [specificpolymers.com]
- 14. agilent.com [agilent.com]
- 15. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Coupling Reagents for Fmoc-Protected Amino Acids
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate coupling reagent is a critical decision that directly influences the efficiency of peptide bond formation, the purity of the final product, and the preservation of stereochemical integrity. This guide provides an objective comparison of the performance of various common coupling reagents for the incorporation of Fmoc-protected amino acids, supported by experimental data.
The choice of a coupling reagent is a balancing act between reactivity, the potential for side reactions, and cost. While highly reactive reagents are often necessary for sterically hindered amino acids, a range of reagents can be effective for standard couplings.[1] This comparison focuses on some of the most prevalent classes of coupling reagents: aminium/uronium salts (e.g., HATU, HBTU, HCTU), phosphonium (B103445) salts (e.g., PyBOP), and carbodiimides (e.g., DIC) used in conjunction with additives like Oxyma.
Quantitative Performance of Common Coupling Reagents
The efficacy of a coupling reagent is primarily evaluated by its ability to facilitate peptide bond formation with high efficiency and minimal side reactions, most notably racemization.[2] The following tables summarize the performance of various coupling reagents in terms of crude peptide purity and representative yields. It is important to note that direct comparisons can be challenging as results often depend on the specific peptide sequence and reaction conditions. The data presented here is a synthesis of findings from multiple studies to provide a representative overview.
Table 1: Comparison of Crude Peptide Purity (%) for the Synthesis of a Model Peptide
| Coupling Reagent | Reagent Type | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | >95 | Very Low |
| HBTU | Aminium/Uronium Salt | >95 | Low |
| HCTU | Aminium/Uronium Salt | >95 | Very Low |
| PyBOP | Phosphonium Salt | >95 | Low |
| DIC/HOBt | Carbodiimide/Additive | >90 | Low to Moderate |
| COMU | Aminium/Uronium Salt | >99 | Very Low |
Actual results may vary depending on the specific peptide sequence, solid support, solvent, base, and other reaction conditions.[3]
Table 2: Qualitative Comparison of Common Coupling Reagents
| Reagent | Leaving Group | Relative Reactivity & Performance Notes |
| HATU | HOAt | Very High. Considered one of the most efficient reagents, especially for hindered couplings and suppressing racemization.[3][4] |
| HCTU | 6-Cl-HOBt | High. More reactive than HBTU due to the electron-withdrawing chloro group. Effective for difficult sequences.[4] |
| HBTU | HOBt | Medium-High. A widely used, cost-effective standard reagent. May be less effective than HATU/HCTU for severely hindered couplings.[4] |
| PyBOP | HOBt | High. Byproducts are non-carcinogenic; lower risk of guanidinylation compared to some uronium salts.[1][3] |
| COMU | OxymaPure | High. Reactivity is comparable to HATU. A key advantage is that it is based on the non-explosive OxymaPure, making it safer to handle.[4] |
| DIC/Oxyma | Oxyma | Moderate. Cost-effective, with simple, soluble byproducts (urea).[1] |
Mechanistic Overview of Peptide Bond Formation
The fundamental role of a coupling reagent is to activate the carboxylic acid of an incoming Fmoc-amino acid to facilitate its reaction with the free amine of the growing peptide chain on the solid support. This activation typically proceeds through the formation of a reactive intermediate.
Caption: General workflow of peptide bond formation using a coupling reagent.
Discussion and Recommendations
Aminium/Uronium Salts (HATU, HBTU, HCTU, COMU): These reagents are known for their high reactivity and efficiency, leading to shorter coupling times and high yields.[3] HATU and HCTU, which are based on the HOAt (1-hydroxy-7-azabenzotriazole) additive, generally exhibit slightly faster kinetics and lower racemization compared to HBTU, which is based on HOBt (1-hydroxybenzotriazole).[3] COMU is a noteworthy alternative with reactivity comparable to HATU, but with the added benefit of being based on the non-explosive OxymaPure, enhancing its safety profile.[4] A potential side reaction with uronium/aminium reagents is the guanidinylation of the N-terminus if the reagent is used in large excess.[3]
Phosphonium Salts (PyBOP): PyBOP is another highly efficient coupling reagent that offers a good balance between reactivity and stability.[3] It is generally considered to have a low propensity for racemization.[2] A significant advantage of PyBOP is that its byproducts are not carcinogenic, in contrast to the historical BOP reagent which produced carcinogenic HMPA.[5]
Carbodiimides (DIC) with Additives (Oxyma, HOBt): This combination remains a cost-effective option, particularly for large-scale synthesis where reagent cost is a major consideration.[2] The use of additives like HOBt or Oxyma is crucial for suppressing racemization.[6] While generally effective, carbodiimide-based methods may require longer reaction times and can be less efficient for sterically hindered amino acids.[2]
Experimental Protocols
The following provides a generalized workflow for solid-phase peptide synthesis (SPPS) and specific instructions for using different classes of coupling reagents.
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
The SPPS process is cyclical, with each cycle adding one amino acid to the growing peptide chain attached to a solid support.
References
Safety Operating Guide
Safe Disposal of 9-Fluorenylmethyl Chloroformate (Fmoc-Cl)
Essential guidance for the safe handling and neutralization of 9-Fluorenylmethyl chloroformate (Fmoc-Cl) waste in a laboratory setting.
This compound (Fmoc-Cl) is a highly reactive chemical widely used in peptide synthesis as a protecting group for amines.[1][2][3] Due to its hazardous nature, proper disposal is critical to ensure laboratory safety and environmental protection. Fmoc-Cl is classified as a corrosive substance that causes severe skin burns and eye damage.[4][5][6][7][8][9] It is also moisture-sensitive and reacts with water, liberating toxic gases such as hydrogen chloride.[5][9][10] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment in a well-ventilated area, such as a chemical fume hood.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly sealed safety goggles or a full-face shield.[6] All operations involving Fmoc-Cl should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[5]
Operational Plan: Neutralization of Fmoc-Cl Waste
For laboratory-scale quantities of Fmoc-Cl waste, including residual amounts in containers and contaminated materials, a neutralization step is essential before collection for final disposal by a certified waste management company. The following procedure details the deactivation of Fmoc-Cl using a basic solution.
Experimental Protocol: Neutralization of this compound
This protocol is designed for the safe quenching of residual Fmoc-Cl in reaction vessels or small quantities of the pure compound.
Materials:
-
Waste this compound (solid or in a non-reactive organic solvent)
-
1 M Sodium Hydroxide (NaOH) solution
-
A suitable reaction vessel (e.g., a beaker or flask) of appropriate size to allow for stirring and potential foaming
-
Stir plate and stir bar
-
pH paper or a calibrated pH meter
-
Appropriate waste container, clearly labeled
Procedure:
-
Preparation: In a chemical fume hood, place the reaction vessel on a stir plate. If neutralizing solid Fmoc-Cl, dissolve it in a minimal amount of a water-miscible, non-reactive solvent such as acetone (B3395972) or tetrahydrofuran (B95107) (THF). For Fmoc-Cl waste already in a solvent, ensure it is compatible with the aqueous NaOH solution.
-
Cooling: Place the reaction vessel in an ice bath to manage the exothermic nature of the neutralization reaction.
-
Neutralization: Slowly add the 1 M NaOH solution to the stirring Fmoc-Cl solution. The addition should be dropwise or in small portions to control the reaction rate and temperature. A significant amount of heat may be generated.
-
Monitoring: Continue stirring the mixture. The reaction involves the hydrolysis of the chloroformate group. Allow the mixture to stir for at least one hour at room temperature after the complete addition of the NaOH solution to ensure the reaction goes to completion.
-
pH Verification: After the reaction period, check the pH of the resulting solution using pH paper or a pH meter. The pH should be neutral or slightly basic (pH 7-9). If the solution is still acidic, add more 1 M NaOH dropwise until the desired pH is reached. If it is too basic, it can be neutralized with a dilute acid like 1 M HCl, again, with careful, slow addition.
-
Waste Collection: Once neutralized, transfer the solution to a clearly labeled hazardous waste container. The label should include the chemical names of the contents (e.g., "Aqueous waste containing 9-fluorenylmethanol, sodium chloride, and residual solvent").
-
Final Disposal: The collected, neutralized waste should be disposed of through your institution's official hazardous waste management program.[6][7][8][11]
Data Presentation
The following table summarizes key quantitative parameters for the neutralization of this compound.
| Parameter | Value/Recommendation |
| Neutralizing Agent | 1 M Sodium Hydroxide (NaOH) solution |
| Solvent for Solid Fmoc-Cl | Acetone or Tetrahydrofuran (THF) |
| Reaction Temperature | Initially 0-10 °C (ice bath), then room temperature |
| Reaction Time | Minimum of 1 hour after complete addition of base |
| Final pH of Waste | 7 - 9 |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles/face shield, lab coat |
| Location | Certified Chemical Fume Hood |
Logical Workflow for Fmoc-Cl Disposal
The following diagram illustrates the step-by-step process for the safe disposal of this compound.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. laballey.com [laballey.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. echemi.com [echemi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. bg.cpachem.com [bg.cpachem.com]
- 10. fishersci.com [fishersci.com]
- 11. spectrumchemical.com [spectrumchemical.com]
Navigating the Safe Handling of 9-Fluorenylmethyl chloroformate (Fmoc-Cl): A Comprehensive Guide
For Immediate Reference: Essential Safety and Logistical Information for Researchers
This guide provides critical safety protocols and logistical plans for the handling and disposal of 9-Fluorenylmethyl chloroformate (Fmoc-Cl), a reagent widely used in peptide synthesis. Adherence to these procedures is paramount for ensuring the safety of laboratory personnel and the integrity of research. Fmoc-Cl is classified as a corrosive solid that is harmful if swallowed, in contact with skin, or inhaled, and it causes severe skin burns and eye damage.[1][2][3][4] It is also water-reactive, liberating toxic gas upon contact with moisture.[1][2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is non-negotiable when working with Fmoc-Cl. The following table summarizes the required PPE, categorized by the level of protection.
| Protection Level | Equipment | Specifications & Rationale |
| Primary Containment (Engineering Controls) | Chemical Fume Hood | All handling of Fmoc-Cl, including weighing and dispensing, must be conducted in a certified chemical fume hood to prevent inhalation of dust and vapors.[1][3] |
| Eye and Face Protection | Safety Goggles & Face Shield | Tightly fitting safety goggles are mandatory to protect against dust particles and splashes.[5][6] A full-face shield should be worn over the goggles during procedures with a higher risk of splashing. |
| Skin and Body Protection | Chemical-Resistant Gloves | While specific breakthrough times for Fmoc-Cl are not readily available, nitrile gloves are a common recommendation for incidental contact with many chemicals and are preferred over latex.[7][8] For extended contact or in the event of a spill, heavier-duty gloves such as butyl rubber may be more appropriate. Always inspect gloves for tears or punctures before use and replace them immediately if compromised.[7] |
| Lab Coat | A flame-resistant lab coat should be worn and buttoned to protect the skin and personal clothing from contamination. | |
| Full-Length Pants and Closed-Toe Shoes | To prevent skin exposure, full-length pants and closed-toe, chemical-resistant shoes are required. | |
| Respiratory Protection | NIOSH-Approved Respirator | In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, or during a large spill, a full-facepiece respirator with appropriate cartridges should be used.[1][6] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling Fmoc-Cl minimizes risks. The following workflow outlines the key steps for a standard laboratory procedure involving this reagent.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. file1.lookchem.com [file1.lookchem.com]
- 6. echemi.com [echemi.com]
- 7. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
